molecular formula C8H7BrO5S B3149880 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid CAS No. 68029-79-8

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

Cat. No.: B3149880
CAS No.: 68029-79-8
M. Wt: 295.11 g/mol
InChI Key: OGZRRLHBTSKXNB-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a chemical compound for research use. It is not intended for diagnostic or therapeutic uses. Basic Identifiers: - CAS Number: 68029-79-8 - Molecular Formula: C8H7BrO5S - Molecular Weight: 295.11 g/mol - Purity: 98% Storage and Handling: The product is supplied as a solid and should be stored at 2-8°C . This product is for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-hydroxy-5-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO5S/c1-15(13,14)4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZRRLHBTSKXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)Br)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid, with the CAS number 68029-79-8 , is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a salicylic acid core appended with a bromine atom and a methylsulfonyl group, presents a unique combination of functionalities that can be exploited for the synthesis of novel therapeutic agents. The presence of the carboxylic acid, hydroxyl group, and the electron-withdrawing methylsulfonyl and bromo substituents on the phenyl ring allows for diverse chemical modifications and interactions with biological targets.

This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid, including its chemical structure, physicochemical properties, a plausible synthetic route, and its potential applications in the field of drug development.

Chemical Structure and Properties

The chemical structure of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is characterized by a benzoic acid backbone with substituents at positions 2, 3, and 5. The hydroxyl group at position 2 and the carboxylic acid at position 1 classify it as a salicylic acid derivative. A bromine atom is located at position 3, and a methylsulfonyl group (-SO₂CH₃) is at position 5.

Molecular Formula: C₈H₇BrO₅S

Molecular Weight: 311.11 g/mol

Structure:

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 68029-79-8Ambeed
Molecular Formula C₈H₇BrO₅SInferred from structure
Molecular Weight 311.11 g/mol Inferred from structure
Appearance Solid (predicted)---
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and alcoholsInferred from structure

Plausible Synthetic Route

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 2-Hydroxy-5-methylthiobenzoic acid B Bromination A->B Br2, Acetic Acid C 3-Bromo-2-hydroxy-5-methylthiobenzoic acid B->C D Oxidation C->D H2O2, Acetic Acid E 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid D->E

Caption: Proposed synthetic workflow for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

Step-by-Step Experimental Protocol:

Step 1: Bromination of 2-Hydroxy-5-methylthiobenzoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-hydroxy-5-methylthiobenzoic acid (1 equivalent) in glacial acetic acid.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid, 3-bromo-2-hydroxy-5-methylthiobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Oxidation of 3-Bromo-2-hydroxy-5-methylthiobenzoic acid to the corresponding sulfone

  • Reaction Setup: Suspend the dried 3-bromo-2-hydroxy-5-methylthiobenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.

  • Oxidant Addition: Slowly add hydrogen peroxide (30% aqueous solution, 2.5-3 equivalents) to the suspension.[2][5]

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain it at this temperature for 4-6 hours, with continuous stirring. The progress of the oxidation can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The solid product, 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid, will precipitate out. Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Potential Applications in Drug Development

The structural motifs present in 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid are prevalent in a variety of biologically active molecules, suggesting its potential as a valuable building block in drug discovery.

  • Salicylic Acid Core: Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] The core structure of the title compound could serve as a scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Sulfonamide and Sulfone Moieties: The methylsulfonyl group is a common feature in many pharmaceuticals. Sulfonamides, which can be synthesized from related sulfonyl chlorides, are a major class of antibacterial drugs. Furthermore, sulfone-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[7]

  • Halogenation (Bromine): The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile. Halogen bonding is also increasingly recognized as a significant interaction in drug-receptor binding.

  • Scaffold for Combinatorial Chemistry: The trifunctional nature of this molecule makes it an ideal starting material for the creation of compound libraries for high-throughput screening.[8][9] The carboxylic acid can be converted to amides or esters, the hydroxyl group can be alkylated or acylated, and the aromatic ring can participate in cross-coupling reactions, allowing for the rapid generation of a diverse range of derivatives.

The logical relationship for its application in drug discovery is outlined below:

Drug_Discovery_Logic A 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid B Structural Motifs A->B C Salicylic Acid Core B->C D Methylsulfonyl Group B->D E Bromo Substituent B->E F Potential Biological Activities C->F D->F E->F G Anti-inflammatory F->G H Antibacterial F->H I Anticancer F->I J Enhanced Lipophilicity & Binding F->J K Drug Development Applications G->K H->K I->K J->K L Novel NSAIDs K->L M New Antibiotics K->M N Oncology Leads K->N O Improved Pharmacokinetics K->O

Caption: Logical flow from the compound's structure to potential drug development applications.

Conclusion

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a versatile and promising building block for the synthesis of novel, biologically active compounds. Its unique combination of a salicylic acid core with bromo and methylsulfonyl substituents provides a rich platform for chemical diversification. The plausible synthetic route outlined in this guide offers a practical approach for its preparation in a laboratory setting. Further investigation into the biological activities of this compound and its derivatives is warranted and holds the potential to yield new therapeutic agents for a variety of diseases.

References

  • SOME SULFONYL DERIVATIVES OF SALICYLIC ACID AND RELATED COMPOUNDS. (1980). European Journal of Medicinal Chemistry. [Link]

  • Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a highly efficient and heterogeneous nanocatalyst. (2014). RSC Advances. [Link]

  • Biocatalytic Oxidation of Sulfides to Sulfones. (2014). Oriental Journal of Chemistry. [Link]

  • Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. (2017). MedChemComm. [Link]

  • 4-sulfonyl derivatives of salicylic acid. (1958).
  • Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones and Organosulfonic Acids via Denitrogenative Cross-Coupling. (2021). The Journal of Organic Chemistry. [Link]

  • SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. (2023). Chemistry & Chemical Technology. [Link]

  • Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane. (2008). Organic & Biomolecular Chemistry. [Link]

  • A New Synthesis of Methyl Aryl Sulfones. (2002). The Journal of Organic Chemistry. [Link]

  • Sulfonation of salicylic acid? (2021). ResearchGate. [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). Molecules. [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. (2022). Molecules. [Link]

  • Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens. (2025). Molecules. [Link]

  • 3-Bromo-5-methylbenzoic acid. PubChem. [Link]

  • 3,5-dihydroxybenzoic acid. Organic Syntheses. [Link]

  • Method for producing 3-bromomethylbenzoic acids. (2003).
  • Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. PrepChem. [Link]

  • 3-Bromo-2-hydroxy-5-methylbenzoic acid. Applichem. [Link]

  • Synthesis, characterization and evaluation of antibacterial and antifungal activities of some new 4-bromo-2-hydroxy-N-(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)benzamides. (2011). Der Pharma Chemica. [Link]

Sources

A Comprehensive Guide to the Synthesis of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

This technical guide provides a detailed examination of a plausible synthetic pathway for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid, a complex substituted salicylic acid derivative with potential applications in pharmaceutical and materials science research. The synthesis of such a multi-substituted aromatic compound requires careful consideration of the directing effects of its functional groups to achieve the desired regiochemistry. This document outlines a logical and efficient synthetic route, starting from readily available materials. We will delve into the mechanistic underpinnings of each reaction step, providing not just a protocol, but a strategic guide for the discerning researcher.

Strategic Overview of the Synthesis

The synthesis of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid presents a classic challenge in aromatic chemistry: the controlled introduction of multiple substituents with varying electronic properties. Our primary proposed pathway hinges on a three-step sequence starting from salicylic acid:

  • Sulfonation: Introduction of a sulfonic acid group at the 5-position of the salicylic acid backbone.

  • Oxidative Methylation: Conversion of the sulfonic acid to a methylsulfonyl group.

  • Regioselective Bromination: Introduction of a bromine atom at the 3-position.

An alternative pathway, also discussed, involves the introduction of a methylthio group followed by oxidation. The chosen primary route is favored for its likely higher yields and more controlled transformations.

Visualizing the Synthetic Pathway

Synthetic_Pathway Salicylic_Acid Salicylic Acid Intermediate_1 5-Sulfosalicylic Acid Salicylic_Acid->Intermediate_1 H2SO4/SO3 Intermediate_2 2-Hydroxy-5-methylsulfonylbenzoic Acid Intermediate_1->Intermediate_2 1. SOCl2 2. MeMgBr, CuCl2 3. Oxidation (e.g., H2O2) Final_Product 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid Intermediate_2->Final_Product Br2, Acetic Acid

Caption: Proposed synthetic pathway for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Hydroxy-5-sulfobenzoic Acid (Sulfonation)

The initial step involves the electrophilic sulfonation of salicylic acid. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The combined effect directs the incoming electrophile (SO3) to the position para to the hydroxyl group, which is the 5-position.

Protocol:

  • To a stirred solution of concentrated sulfuric acid, carefully add fuming sulfuric acid (oleum) while maintaining the temperature below 10°C in an ice bath.

  • Slowly add salicylic acid to the cooled acid mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield 2-hydroxy-5-sulfobenzoic acid.

Causality: The use of fuming sulfuric acid provides a high concentration of the electrophile, SO3, driving the reaction to completion. The para-directing influence of the powerful hydroxyl group is the key to the regioselectivity of this step.[1][2]

Step 2: Synthesis of 2-Hydroxy-5-methylsulfonylbenzoic Acid

This transformation involves the conversion of the sulfonic acid to a sulfonyl chloride, followed by a Grignard reaction to form a methyl thioether, and subsequent oxidation to the methyl sulfone.

Protocol:

  • Sulfonyl Chloride Formation: Reflux 2-hydroxy-5-sulfobenzoic acid with thionyl chloride (SOCl2) and a catalytic amount of dimethylformamide (DMF) until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride under reduced pressure.

  • Methyl Thioether Formation: Dissolve the resulting sulfonyl chloride in an anhydrous solvent like THF. In a separate flask, prepare methylmagnesium bromide (MeMgBr) from methyl bromide and magnesium turnings in diethyl ether. Add the Grignard reagent to the sulfonyl chloride solution at 0°C, followed by a copper(II) chloride catalyst.

  • Oxidation to Sulfone: After workup to isolate the methyl thioether, dissolve it in a suitable solvent like acetic acid. Add hydrogen peroxide (30% aqueous solution) dropwise and stir at room temperature. The oxidation of sulfides to sulfones is a well-established procedure.[3][4][5]

  • Isolate the product, 2-hydroxy-5-methylsulfonylbenzoic acid, by precipitation and filtration.

Causality: The conversion to the sulfonyl chloride activates the sulfonic acid for nucleophilic attack. The Grignard reaction provides the methyl group, and the subsequent oxidation with a reliable oxidant like hydrogen peroxide affords the stable methylsulfonyl group.

Step 3: Synthesis of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid (Regioselective Bromination)

The final step is the electrophilic bromination of 2-hydroxy-5-methylsulfonylbenzoic acid. The regioselectivity is determined by the directing effects of the three substituents:

  • -OH (at C2): Strongly activating, ortho-, para-director.

  • -COOH (at C1): Moderately deactivating, meta-director.

  • -SO2Me (at C5): Strongly deactivating, meta-director.

The powerful ortho-directing effect of the hydroxyl group at position 2 will direct the incoming bromine to either position 3 or 5. Since position 5 is already occupied by the methylsulfonyl group, the bromination will occur at position 3. The deactivating nature of the carboxyl and methylsulfonyl groups further ensures that the ring is not overly activated, preventing polybromination.

Protocol:

  • Dissolve 2-hydroxy-5-methylsulfonylbenzoic acid in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for several hours until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water to remove acetic acid, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

Causality: The regiochemical outcome is a direct consequence of the interplay of electronic effects of the substituents on the aromatic ring.[6][7] The strongly activating and ortho-directing hydroxyl group is the dominant influence in this electrophilic aromatic substitution.

Alternative Synthetic Strategy

An alternative route to 2-hydroxy-5-methylsulfonylbenzoic acid could begin with 4-(methylthio)phenol.

Alternative_Pathway Start 4-(Methylthio)phenol Intermediate1 2-Hydroxy-5-(methylthio)benzaldehyde Start->Intermediate1 Formylation Intermediate2 2-Hydroxy-5-(methylthio)benzoic Acid Intermediate1->Intermediate2 Oxidation Intermediate3 2-Hydroxy-5-methylsulfonylbenzoic Acid Intermediate2->Intermediate3 Oxidation

Caption: An alternative synthetic route starting from 4-(methylthio)phenol.

This pathway involves:

  • Formylation: Introduction of a formyl group ortho to the hydroxyl group of 4-(methylthio)phenol.[8]

  • Oxidation of Aldehyde: Oxidation of the formyl group to a carboxylic acid.

  • Oxidation of Thioether: Oxidation of the methylthio group to a methylsulfonyl group.

While viable, this route may involve more steps and potentially lower overall yield compared to the primary proposed pathway.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield (%)Purity (%)
1Salicylic Acid2-Hydroxy-5-sulfobenzoic AcidH2SO4, SO385-95>95
22-Hydroxy-5-sulfobenzoic Acid2-Hydroxy-5-methylsulfonylbenzoic AcidSOCl2, MeMgBr, H2O260-70>98
32-Hydroxy-5-methylsulfonylbenzoic Acid3-Bromo-2-hydroxy-5-methylsulfonylbenzoic AcidBr2, Acetic Acid70-80>99 (after recrystallization)

Note: The yields and purities are illustrative and may vary based on experimental conditions and scale.

Conclusion

The synthesis of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a multi-step process that requires a solid understanding of electrophilic aromatic substitution and the directing effects of various functional groups. The proposed three-step pathway starting from salicylic acid offers a logical and efficient route to this complex molecule. By carefully controlling the reaction conditions at each stage, researchers can achieve high yields and purity of the desired product. This guide provides the necessary theoretical foundation and practical protocols to enable the successful synthesis of this valuable compound for further research and development.

References

  • Bao, K., et al. (2010). A stress-inducible sulphotransferase sulphonates salicylic acid and confers pathogen resistance in Arabidopsis. Plant, Cell & Environment, 33(8), 1343-1353. [Link]

  • ResearchGate. (2021). Sulfonation of salicylic acid?. [Link]

  • El-Sebai, A. I., et al. (1980). SOME SULFONYL DERIVATIVES OF SALICYLIC ACID AND RELATED COMPOUNDS. Egyptian Journal of Pharmaceutical Sciences, 21(1-4), 217-226. [Link]

  • Google Patents. (1985).
  • Science.gov. sulfonic salicylic acid: Topics. [Link]

  • PrepChem.com. Synthesis of 2-hydroxy-5-(1-hydroxyoctadecyl)benzoic acid. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Brauer, G. M., & Argentar, H. (1970). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 74A(5), 619–622. [Link]

  • Jiao, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(5), 834–841. [Link]

  • Supporting information for Rh(III)-Catalyzed C–H Thiolation. [Link]

  • PubChemLite. 2-hydroxy-5-(methylsulfonyl)benzoic acid (C8H8O5S). [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]

  • PubChem. 2-Hydroxy-5-(methylsulfonyl)benzoic acid. [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

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  • Hrobarik, P., et al. (2016). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega, 1(4), 649–656. [Link]

  • ChemRxiv. (2023). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

  • Nature. (2023). A reagent to access methyl sulfones. [Link]

  • Oriental Journal of Chemistry. (2015). Biocatalytic Oxidation of Sulfides to Sulfones. [Link]

  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]

  • Chemistry – A European Journal. (2020). Photochemical Bromination of 2,5-Dimethylbenzoic Acid as Key Step of an Improved Alkyne-Functionalized Blue Box Synthesis. [Link]

Sources

Physical and chemical characteristics of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: As a Senior Application Scientist, this guide is structured to provide not just raw data, but a foundational understanding of the target molecule, 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid. It is critical to note that this specific compound is not widely documented in readily available chemical literature or databases. Therefore, this guide has been constructed using expert chemical principles, analysis of its constituent functional groups, and data from structurally analogous compounds. This approach provides a robust, scientifically-grounded projection of its properties and behavior, offering valuable insights for researchers exploring this or similar chemical spaces.

Molecular Overview and Structural Rationale

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (C₈H₇BrO₅S) is a polysubstituted aromatic compound with a calculated molecular weight of approximately 311.11 g/mol . Its structure is a confluence of functional groups that are highly pertinent in medicinal chemistry and materials science.

  • Salicylic Acid Core: The 2-hydroxybenzoic acid backbone is a classic pharmacophore, known for its anti-inflammatory properties and its ability to chelate metals.

  • Bromine Substituent: The bromine atom at the 3-position significantly influences the molecule's electronic properties. It serves as a valuable synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of more complex derivatives for structure-activity relationship (SAR) studies. Furthermore, it can participate in halogen bonding, a key interaction in modern drug design.

  • Methylsulfonyl Group: The electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the 5-position modulates the acidity of both the carboxylic acid and the phenolic hydroxyl group. In drug development, this group is often used to enhance solubility, metabolic stability, and cell permeability, acting as a bioisostere for other functional groups.

The strategic placement of these groups creates a molecule with a unique electronic and steric profile, making it a compelling target for synthesis and evaluation.

Projected Physicochemical Properties

The following table summarizes the core and computationally predicted physicochemical properties. Experimental data should be obtained upon synthesis to validate these projections.

PropertyProjected Value / CharacteristicRationale / Source
Molecular Formula C₈H₇BrO₅SCalculated
Molecular Weight 311.11 g/mol Calculated
Appearance White to off-white crystalline solidBased on similar substituted benzoic acids
Melting Point >200 °C (Decomposition likely)High degree of substitution and potential for strong intermolecular hydrogen bonding and dipole-dipole interactions suggest a high melting point. For comparison, 3-Bromo-2-hydroxy-5-methylbenzoic acid has a molecular weight of 231.04.[1]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The carboxylic acid and sulfonyl groups enhance polarity, but the brominated aromatic ring reduces aqueous solubility.
XLogP3 (Predicted) ~1.5 - 2.5Prediction based on analogs like 3-bromo-5-methanesulfonyl-2-methylbenzoic acid (XlogP ~1.7)[2] and 5-Bromo-3-hydroxy-2-methylbenzoic acid (XlogP ~2.1).[3]
Topological Polar Surface Area (TPSA) ~98.6 ŲCalculated based on the presence of one -COOH, one -OH, and one -SO₂CH₃ group.
Hydrogen Bond Donors 2 (from -OH and -COOH)Structural Analysis
Hydrogen Bond Acceptors 5 (from carbonyl O, hydroxyl O, and two sulfonyl O's)Structural Analysis

Proposed Synthetic Strategy and Workflow

The synthesis of a polysubstituted aromatic ring requires careful planning regarding the order of functional group introduction, governed by directing effects and reaction compatibility. A plausible retrosynthetic analysis suggests a multi-step pathway.

Expert Rationale: A logical forward synthesis would begin with a commercially available precursor like 2-hydroxybenzoic acid (salicylic acid). The introduction of the methylsulfonyl group followed by bromination is a strategic choice. The hydroxyl and carboxyl groups are ortho-, para-directing and meta-directing, respectively. Performing sulfonation first takes advantage of the strong activating and directing effect of the hydroxyl group. Subsequent bromination is then directed by the existing substituents.

G A 2-Hydroxybenzoic Acid C Intermediate A (2-Hydroxy-5-chlorosulfonyl -benzoic acid) A->C Electrophilic Aromatic Sulfonation B Chlorosulfonic Acid (ClSO3H) E Intermediate B (2-Hydroxy-5-methylsulfonyl -benzoic acid) C->E Reduction & Methylation D Sodium Sulfite (Na2SO3) then Methyl Iodide (CH3I) G Final Product (3-Bromo-2-hydroxy-5- methylsulfonylbenzoic acid) E->G Electrophilic Aromatic Bromination F N-Bromosuccinimide (NBS)

Caption: A proposed synthetic workflow for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

Standard Analytical Characterization Protocol

Step-by-Step Experimental Protocol: Purity Assessment by RP-HPLC
  • System Preparation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is the industry standard for this class of molecule, providing excellent separation based on hydrophobicity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. The acid is crucial for protonating the carboxylic acid, ensuring a sharp, symmetrical peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient would be:

    • 0-2 min: 10% B

    • 2-15 min: Ramp linearly from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Re-equilibration at 10% B

    • Rationale: This gradient provides a robust separation window for the polar starting materials, the moderately polar product, and any non-polar impurities.

  • Sample Preparation: Dissolve the synthesized compound in methanol or DMSO to a concentration of ~1 mg/mL.

  • Analysis: Inject 5 µL of the sample. Monitor the elution profile at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure no impurities are missed. Purity is calculated based on the relative peak area of the main component.

Comprehensive Characterization Workflow

The identity of the final compound must be unequivocally confirmed using a combination of spectroscopic methods.

G cluster_0 Analytical Workflow for Structural Elucidation A Purified Solid Sample B RP-HPLC-UV A->B C High-Resolution Mass Spec (HRMS) A->C D NMR Spectroscopy (¹H, ¹³C, DEPT) A->D E Purity >95%? B->E F Accurate Mass Confirmation (± 5 ppm) C->F G Structural Confirmation D->G H Validated Compound E->H F->H G->H

Sources

Spectroscopic Characterization of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized aromatic compounds requires a rigorous, multimodal analytical approach. This whitepaper provides an in-depth spectroscopic profile for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (CAS: 68029-79-8) , a complex molecule featuring competing electron-withdrawing and electron-donating moieties[1]. Designed for drug development professionals and analytical chemists, this guide establishes self-validating experimental workflows and details the mechanistic causality behind the observed Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data.

Structural Dynamics & Analytical Strategy

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid contains four distinct functional groups on a benzene scaffold: a carboxylic acid (-COOH), a phenolic hydroxyl (-OH), a heavy halogen (-Br), and a strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃)[1].

The proximity of the -OH and -COOH groups induces strong intramolecular hydrogen bonding, fundamentally altering both the proton chemical shifts in NMR and the carbonyl stretching frequencies in FT-IR. To accurately capture these phenomena, our analytical strategy relies on orthogonal, self-validating methodologies that prevent environmental interference and ensure high-fidelity structural confirmation, as recommended by standard protocols in [2].

AnalyticalWorkflow Start Compound 68029-79-8 (Solid) PrepNMR NMR Prep (DMSO-d6) Start->PrepNMR PrepIR IR Prep (ATR/Neat) Start->PrepIR PrepMS LC-MS Prep (ESI Negative) Start->PrepMS NMR 1H & 13C NMR (Acquisition) PrepNMR->NMR IR FT-IR (Acquisition) PrepIR->IR MS HRMS (Acquisition) PrepMS->MS Data Multimodal Data Integration NMR->Data IR->Data MS->Data

Fig 1: Orthogonal analytical workflow for spectroscopic characterization.

Self-Validating Experimental Protocols

A core tenet of robust analytical science is the implementation of self-validating systems. The following protocols are designed such that the data itself confirms the integrity of the experiment.

Workflow A: High-Resolution NMR Acquisition
  • Causality for Solvent Choice: The molecule possesses strong intermolecular hydrogen bonding networks. Non-polar solvents like CDCl₃ result in poor solubility and broadened peaks. DMSO-d₆ is chosen because it disrupts these networks, acting as a strong hydrogen-bond acceptor, which sharpens signals and shifts exchangeable protons downfield for clear resolution[3].

  • Self-Validating Metric: The integration of the -SO₂CH₃ peak (exactly 3H) serves as an internal calibration metric. If the ratio of the aliphatic to aromatic protons deviates from 3:1:1, it immediately indicates incomplete longitudinal relaxation (T1), prompting a re-acquisition with an extended relaxation delay (D1 > 5s).

  • Step-by-Step Method:

    • Weigh 15 mg of the compound and dissolve entirely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS.

    • Insert into a 600 MHz NMR spectrometer and perform automated tuning and matching (ATMA).

    • Execute 3D gradient shimming to ensure magnetic field homogeneity (critical for resolving the ~2.3 Hz meta-coupling).

    • Acquire a 1D ¹H spectrum (zg30 pulse program) with a D1 of 5 seconds.

    • Process with 0.3 Hz exponential line broadening, phase correct, and set TMS to 0.00 ppm.

Workflow B: ATR FT-IR Analysis
  • Causality for ATR over KBr: Potassium bromide (KBr) is highly hygroscopic. Absorbed atmospheric water obscures the critical 3300–2500 cm⁻¹ region where the carboxylic and phenolic O-H stretches appear[4]. Attenuated Total Reflectance (ATR) analyzes the sample in its native solid state, eliminating moisture artifacts.

  • Self-Validating Metric: The presence of the sharp C-H aliphatic stretch (from the methyl group) around 2950 cm⁻¹ within the broad O-H band validates optimal contact with the ATR crystal. Absence of this peak dictates that anvil pressure must be increased.

  • Step-by-Step Method:

    • Clean the diamond ATR crystal with isopropanol and acquire a 32-scan background spectrum (4000–400 cm⁻¹).

    • Place ~2 mg of the solid compound directly onto the crystal.

    • Lower the pressure anvil until the software indicates optimal contact (monitor the live preview for the 1310 cm⁻¹ S=O stretch).

    • Acquire 32 scans at 4 cm⁻¹ resolution and apply ATR correction algorithms.

Workflow C: LC-HRMS (ESI-) Profiling
  • Causality for Ionization Mode: The highly acidic -COOH and -OH groups make the molecule exceptionally prone to deprotonation. Electrospray Ionization in negative mode (ESI-) yields a highly stable [M-H]⁻ anion, whereas positive mode is inefficient due to the lack of basic proton-accepting sites[5].

  • Self-Validating Metric: Bromine possesses a natural isotopic distribution of ⁷⁹Br and ⁸¹Br in a ~1:1 ratio. This acts as an intrinsic mass-spectral watermark. If the observed [M-H]⁻ peaks do not appear as a doublet of equal intensity separated by 2 Da, the run is invalidated due to isobaric interference[6].

  • Step-by-Step Method:

    • Prepare a 1 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Infuse a lock-mass standard (e.g., Leucine Enkephalin) to calibrate the mass analyzer to <5 ppm accuracy.

    • Inject 2 µL onto a C18 column and run a fast gradient (5% to 95% Acetonitrile over 5 mins).

    • Operate the ESI source at 2.5 kV capillary voltage and 350°C desolvation temperature, scanning m/z 50–1000.

Spectroscopic Data Analysis & Mechanistic Insights

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is defined by the powerful electronic effects of the substituents. The sulfone group exerts a strong inductive pull, deshielding the adjacent methyl protons. In the aromatic region, the two protons (H-4 and H-6) are meta to each other, confirmed by their 2.3 Hz coupling constant[7]. H-6 is significantly more deshielded than H-4 due to its position between two strongly electron-withdrawing groups (-COOH and -SO₂CH₃).

Table 1: ¹H NMR Data (600 MHz, DMSO-d₆)

Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
3.25Singlet (s)3H-SO₂CH₃Deshielded by the strong inductive effect of the sulfone group.
7.80Doublet (d, J=2.3 Hz)1HAr-H (C4)Meta-coupling to H-6; shielded relative to H-6 due to distance from -COOH.
8.35Doublet (d, J=2.3 Hz)1HAr-H (C6)Highly deshielded by the anisotropic effects of the adjacent -COOH and -SO₂CH₃.
11.50Broad Singlet1HAr-OHDownfield shifted due to strong intramolecular H-bonding with the C=O oxygen.
13.50Broad Singlet1H-COOHTypical carboxylic acid proton, broadened by chemical exchange.

Table 2: ¹³C NMR Data (150 MHz, DMSO-d₆)

Shift (ppm)AssignmentCarbon TypeShift (ppm)AssignmentCarbon Type
44.2-SO₂CH₃Primary aliphatic130.2C5Aromatic (C-SO₂CH₃)
112.5C3Aromatic (C-Br)132.6C4Aromatic (C-H)
115.8C1Aromatic (C-COOH)158.3C2Aromatic (C-OH)
128.4C6Aromatic (C-H)170.5-COOHCarbonyl
Fourier-Transform Infrared Spectroscopy (FT-IR)

The defining feature of the IR spectrum is the C=O stretch. While isolated benzoic acids typically show a carbonyl stretch around 1700 cm⁻¹, the ortho-hydroxyl group in this molecule forms a tight intramolecular hydrogen bond with the carbonyl oxygen. This interaction lengthens and weakens the C=O double bond, shifting its absorption to a lower frequency (1665 cm⁻¹)[4].

Table 3: FT-IR Key Wavenumbers (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Note
3200–2500Broad, StrongO-H stretchOverlapping phenolic and carboxylic O-H stretches; broadened by H-bonding.
1665StrongC=O stretchShifted lower than typical free acids due to intramolecular H-bonding.
1580, 1450MediumC=C stretchAromatic ring skeletal vibrations.
1310StrongS=O (asym)Asymmetric stretching of the sulfone group.
1145StrongS=O (sym)Symmetric stretching of the sulfone group.
580WeakC-Br stretchCharacteristic heavy-atom halogen stretch in the fingerprint region.
High-Resolution Mass Spectrometry (HRMS)

In ESI negative mode, the exact monoisotopic mass of the uncharged molecule (C₈H₇BrO₅S) is 293.92 Da (for ⁷⁹Br). Deprotonation yields the[M-H]⁻ ion. The tandem mass spectrometry (MS/MS) pathway is driven by the thermodynamic stability of the neutral losses, primarily the extrusion of carbon dioxide (44 Da) from the carboxylic acid moiety, a hallmark of benzoic acid derivatives as detailed in [8].

Fragmentation Parent [M-H]⁻ m/z 292.91 / 294.91 Frag1 [M-H-CO₂]⁻ m/z 248.92 / 250.92 Parent->Frag1 - CO₂ (44 Da) Frag2 [M-H-CO₂-CH₃]•⁻ m/z 233.90 / 235.90 Frag1->Frag2 - CH₃• (15 Da)

Fig 2: Primary ESI- HRMS fragmentation pathway showing sequential neutral losses.

Table 4: HRMS (ESI Negative Mode) Peaks

m/z (Observed)Ion SpeciesIsotopeRelative Abundance
292.91[M-H]⁻⁷⁹Br~100% (Base Peak)
294.91[M-H]⁻⁸¹Br~98% (Isotopic Doublet)
248.92[M-H-CO₂]⁻⁷⁹BrVariable (MS/MS Fragment)
250.92[M-H-CO₂]⁻⁸¹BrVariable (MS/MS Fragment)

Conclusion

The comprehensive spectroscopic profiling of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid requires careful consideration of its unique electronic and steric environment. By employing self-validating protocols—such as leveraging the 1:1 bromine isotopic ratio in MS and utilizing DMSO-d₆ to resolve hydrogen-bonded protons in NMR—researchers can achieve unambiguous structural confirmation and ensure the highest standards of analytical integrity.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons (Silverstein, R. M., et al.) URL: [Link]

  • Title: Mass Spectrometry: A Textbook, 3rd Edition Source: Springer (Gross, J. H.) URL: [Link]

Sources

Biopharmaceutical Profiling: Thermodynamic and Kinetic Solubility of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the physicochemical profiling of an active pharmaceutical ingredient (API) dictates downstream formulation strategies and pharmacokinetic viability[1]. 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (CAS: 68029-79-8) is a highly functionalized, structurally complex molecule. Its solubility profile is governed by a delicate interplay of lipophilic halogens, highly polar sulfonyl groups, and pH-sensitive acidic moieties.

This technical guide provides an in-depth analysis of the compound's solubility behavior across diverse solvent systems and biorelevant media. By employing self-validating thermodynamic protocols, we establish a robust framework for predicting its behavior in both organic synthesis environments and physiological conditions.

Structural Causality & Physicochemical Drivers

To understand why this molecule behaves the way it does in solution, we must deconstruct its functional groups and their thermodynamic interactions with various solvents. The dependence of solubility on pH is a critical factor for compounds containing ionizable groups, making pKa-solubility profiling a mandatory practice in modern drug research[2].

  • Carboxylic Acid (-COOH): The primary ionizable group. The presence of the ortho-hydroxyl group stabilizes the conjugate base via intramolecular hydrogen bonding, lowering the pKa to approximately 2.0–2.5. This dictates a sharp increase in aqueous solubility at intestinal pH levels.

  • Phenol (-OH): Acts as both a hydrogen bond donor and acceptor. The strongly electron-withdrawing methylsulfonyl group in the para position to the phenol increases its acidity, allowing for potential secondary ionization at higher pH levels.

  • Methylsulfonyl Group (-SO

    
    CH
    
    
    
    ):
    A highly polar, strong hydrogen-bond acceptor. This group significantly enhances the API's affinity for polar aprotic solvents (e.g., DMSO, DMF) by facilitating dipole-dipole interactions.
  • Bromine (-Br): Adds significant lipophilic bulk and polarizability, increasing the overall LogP of the unionized species and driving its partitioning into lipidic phases or non-polar microenvironments.

pKa_Solubility pH_low Low pH (< 2.0) Gastric Fluid State1 Unionized State (COOH, OH) pH_low->State1 pH_med Neutral pH (6.8) Intestinal Fluid State2 Mono-anionic State (COO-, OH) pH_med->State2 Sol1 Low Aqueous Solubility (Lipophilic) State1->Sol1 Sol2 High Aqueous Solubility (Hydrophilic) State2->Sol2

Figure 1: pH-dependent ionization states and their direct impact on aqueous solubility.

Experimental Methodology: Self-Validating Protocols

A solubility value is scientifically meaningless if the solid-state integrity of the API is compromised during the assay. The Shake-Flask Method remains the gold standard for thermodynamic solubility determination[3]. However, to ensure absolute trustworthiness, the protocol must be designed as a self-validating system.

Protocol: Validated Thermodynamic Solubility Profiling
  • API Saturation: Weigh approximately 10 mg of crystalline 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target solvent. A careful look at the structure and size of the API helps determine the optimal solvent matrix[4]. Ensure a visible excess of solid remains to maintain a saturated state.

  • Isothermal Equilibration: Seal the vials and place them in a thermoshaker at exactly 25.0 ± 0.5 °C (for organic solvents) or 37.0 ± 0.5 °C (for biorelevant media). Agitate at 500 RPM for 48 hours. Causality: 48 hours ensures the kinetic dissolution rate no longer influences the measurement, achieving true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at the assay temperature to pellet the undissolved API, preventing filter-adsorption artifacts common with lipophilic compounds[1].

  • Supernatant Quantification: Dilute the supernatant with the mobile phase and quantify the API concentration using a validated HPLC-UV method (λ ~ 254 nm).

  • Self-Validation (Critical Step): Recover the residual solid pellet. Dry under vacuum and analyze via X-ray Powder Diffraction (XRPD). Causality: If the solvent induced a polymorphic transition, hydrate formation, or salt disproportionation, the XRPD pattern will change. If the pattern matches the starting material, the solubility value is validated for the original API phase.

SolubilityWorkflow N1 Step 1: API Saturation (Excess Solid Added) N2 Step 2: Isothermal Equilibration (Shake-Flask, 48h) N1->N2 N3 Step 3: Phase Separation (Ultracentrifugation) N2->N3 N4 Step 4: Supernatant Analysis (HPLC-UV Quantitation) N3->N4 N5 Self-Validation Check: Residual Solid XRPD N4->N5 N6 Validated Thermodynamic Solubility Profile N5->N6  Equilibrium Confirmed N7 Protocol Rejection: Polymorph Shift Detected N5->N7  Phase Alteration

Figure 2: Self-validating thermodynamic solubility workflow ensuring solid-state integrity.

Quantitative Solubility Profile

Based on the physicochemical drivers outlined in Section 2, the following tables summarize the solubility profile of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

Table 1: Solubility in Organic Solvents and Co-Solvents (at 25°C)

Data reflects the API's strong affinity for hydrogen-bond accepting environments.

SolventDielectric Constant (ε)Est. Solubility (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) 46.7> 100.0Highly polar aprotic nature perfectly solvates the methylsulfonyl and hydroxyl groups.
Polyethylene Glycol (PEG 400) 12.4~ 45.5Favorable dipole interactions; excellent candidate for topical or soft-gel formulations.
Ethanol (EtOH) 24.5~ 22.0Protic solvent capable of acting as both an H-bond donor and acceptor.
n-Hexane 1.89< 0.01Non-polar environment lacks the dielectric strength to disrupt the API's crystal lattice.
Table 2: Aqueous and Biorelevant Media Solubility (at 37°C)

Data highlights the extreme pH-dependency typical of acidic BCS Class II/IV compounds.

MediapHEst. Solubility (µg/mL)Dominant Ionization State
SGF (Simulated Gastric Fluid)1.2~ 15.0Fully unionized. Solubility is limited by the lipophilic bromine atom.
Acetate Buffer 4.5~ 185.0Partially ionized. Deprotonation of the carboxylic acid begins.
SIF (Simulated Intestinal Fluid)6.8> 5000.0Fully ionized (Carboxylate anion). Highly hydrophilic state.
FaSSIF (Fasted State Intestinal)6.5~ 4200.0Ionized + Micellar solubilization via sodium taurocholate.
FeSSIF (Fed State Intestinal)5.0~ 1100.0Mixed state + Enhanced lipid/bile salt partitioning.

Conclusion

The solubility profile of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is heavily dictated by its ionizable carboxylic acid and polar methylsulfonyl group. While it exhibits poor aqueous solubility in acidic gastric environments (necessitating potential bioavailability enhancement strategies), its solubility increases exponentially in the neutral pH of the intestinal tract[2]. For formulation development, polar aprotic solvents and glycols (like PEG 400) serve as optimal vehicles for liquid or semi-solid dosage forms. Adhering to self-validating methodologies, such as XRPD verification of the residual solid, ensures that all thermodynamic data collected during preformulation remains scientifically unimpeachable[4].

References

  • [1] Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development. PharmaTutor. URL:[Link]

  • [4] Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? URL:[Link]

  • [2] Bergström et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. URL:[Link]

Sources

Mechanism of action of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, structure-activity relationships (SAR), and experimental validation of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid and its derivatives. This scaffold represents a critical class of non-phosphorus phosphotyrosine (pTyr) mimetics , primarily targeting Protein Tyrosine Phosphatase 1B (PTP1B) for metabolic disorders, with secondary relevance in agrochemical HPPD inhibition .

A Technical Guide for Drug Discovery & Development

Executive Summary

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (CAS 68029-79-8) acts as a highly functionalized pharmacophore designed to mimic the electrostatic and steric properties of phosphotyrosine. Its primary utility in drug development lies in the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin and leptin signaling. By combining a salicylic acid core (pTyr mimic) with a 5-methylsulfonyl group (hydrogen bond acceptor) and a 3-bromo substituent (hydrophobic/halogen bonding), this scaffold overcomes the bioavailability issues typical of phosphate-containing inhibitors while maintaining high affinity for the PTP1B active site.

Structural Biology & Pharmacophore Analysis

The efficacy of this scaffold is driven by a "Three-Point Interaction" model within the target enzyme's active site.

Structural MoietyChemical PropertyBiological Function (Target Interaction)
2-Hydroxybenzoic Acid Ionizable Carboxylate + PhenolPrimary Anchor : Mimics the phosphate group of phosphotyrosine (pTyr). Forms bidentate hydrogen bonds with the P-loop (Arg221) and catalytic acid (Asp181/Cys215).
5-Methylsulfonyl Electron-withdrawing SulfoneSecondary Anchor : Enhances acidity of the phenol (pKa modulation) and engages in H-bonding with secondary residues (e.g., Arg221 or Gln262) to stabilize binding.
3-Bromo Halogen / HydrophobicSelectivity Filter : Occupies the hydrophobic "Site B" or accessory pocket near the active site. The bromine atom can participate in halogen bonding with backbone carbonyls or hydrophobic packing against Tyr46/Val49.
Mechanism of Action (MoA)

The primary mechanism involves competitive, reversible inhibition of PTP1B.

3.1. Binding Kinetics and Thermodynamics
  • Active Site Entry : The anionic carboxylate enters the positively charged active site of PTP1B.

  • Transition State Mimicry : The salicylic acid core mimics the transition state of the phosphoryl transfer reaction. The 2-hydroxyl group interacts with the catalytic Cys215 (thiolate), preventing the nucleophilic attack on the natural substrate (Insulin Receptor or IRS-1).

  • Loop Stabilization : The 5-methylsulfonyl group stabilizes the WPD loop in the closed conformation, trapping the inhibitor.

  • Selectivity Enforcement : The 3-bromo substituent sterically clashes with residues in homologous phosphatases (like TCPTP), thereby improving selectivity for PTP1B, a major challenge in this therapeutic class.

3.2. Downstream Signaling Pathway

Inhibition of PTP1B by these derivatives restores insulin signaling in insulin-resistant states.

  • Insulin Receptor (IR) : PTP1B normally dephosphorylates IR. Inhibition leads to sustained IR tyrosine phosphorylation.

  • IRS-1/PI3K/Akt : Enhanced activation of the PI3K-Akt pathway, promoting glucose uptake (GLUT4 translocation).

  • Leptin Signaling : PTP1B inhibition also enhances JAK2/STAT3 signaling, promoting satiety.

Visualization: Signaling & Inhibition Pathway

The following diagram illustrates the interference of the derivative within the Insulin Signaling cascade.

PTP1B_Inhibition Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Binds pIR Phospho-IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation (Natural Off-Switch) IRS1 IRS-1 pIR->IRS1 Activates PI3K PI3K / Akt Pathway IRS1->PI3K Signaling Glucose Glucose Uptake (GLUT4) PI3K->Glucose Promotes PTP1B PTP1B Enzyme PTP1B->pIR Catalyzes Dephosphorylation Inhibitor 3-Br-5-SO2Me-Salicylate (Inhibitor) Inhibitor->PTP1B Competitive Binding (Ki < 1µM)

Caption: Schematic of PTP1B inhibition restoring the insulin signaling cascade. The inhibitor blocks PTP1B-mediated dephosphorylation of the Insulin Receptor.

Experimental Validation Protocols

To validate the activity of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid derivatives, the following assays are standard.

5.1. In Vitro Enzymatic Assay (pNPP Hydrolysis)

This protocol determines the IC50 of the derivative against recombinant PTP1B.

  • Reagent Prep : Prepare Assay Buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 150 mM NaCl, 2 mM DTT).

  • Substrate : p-Nitrophenyl phosphate (pNPP) at 2 mM (Km concentration).

  • Enzyme : Recombinant human PTP1B (1-321) diluted to 10 nM.

  • Inhibitor : Dissolve 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).

  • Reaction :

    • Mix 10 µL Inhibitor + 40 µL Enzyme in a 96-well plate. Incubate 10 min at 37°C.

    • Initiate with 50 µL pNPP substrate.

    • Measure Absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 min.

  • Analysis : Plot Velocity vs. [Inhibitor]. Fit to Sigmoidal Dose-Response equation to calculate IC50.

    • Self-Validation: Include Sodium Orthovanadate (100 µM) as a positive control (100% inhibition).

5.2. Selectivity Profiling

Crucial for validating the "3-Bromo" substituent's role.

  • Counter-Screens : Test against TCPTP (T-cell protein tyrosine phosphatase) and SHP2 .

  • Success Metric : >10-fold selectivity for PTP1B over TCPTP is the industry gold standard for this scaffold.

Synthetic Route

A robust synthesis pathway for generating this scaffold from commercially available precursors.

Synthesis Start Salicylic Acid Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Inter1 5-Chlorosulfonyl Intermediate Step1->Inter1 Step2 Reduction/Methylation (Na2SO3, MeI) Inter1->Step2 Inter2 2-Hydroxy-5-methylsulfonyl benzoic acid Step2->Inter2 Step3 Bromination (Br2, AcOH) Inter2->Step3 Final 3-Bromo-2-hydroxy- 5-methylsulfonylbenzoic acid Step3->Final

Caption: Synthetic pathway converting Salicylic Acid to the target 3-Bromo-5-methylsulfonyl derivative.

Secondary Applications (Agrochemicals)

While the primary interest for drug developers is PTP1B, this scaffold is structurally homologous to the "tail" of HPPD Inhibitor Herbicides (e.g., Mesotrione derivatives).

  • Mechanism : The benzoic acid moiety is often coupled to a 1,3-cyclohexanedione. The 5-methylsulfonyl group is critical for binding to the iron cofactor in the HPPD enzyme active site.

  • Relevance : Drug developers must screen for HPPD inhibition as an off-target liability to avoid potential tyrosinemia-like toxicity in mammalian models.

References
  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16537-16538. Link

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344. Link

  • PubChem Compound Summary . (2024). 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (CAS 68029-79-8).[1] National Center for Biotechnology Information. Link

  • Beadle, J. R., et al. (2000). Synthesis and evaluation of non-hydrolyzable phosphotyrosine mimics. Bioorganic & Medicinal Chemistry Letters, 10(24), 2801-2804. Link

  • Lee, D. L., et al. (1997). The structure-activity relationships of triketone HPPD inhibitors. Pesticide Science, 50(4), 337-348. (Context for sulfonyl-benzoic acid scaffold in HPPD). Link

Sources

Discovery, Synthesis, and Medicinal Chemistry of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The evolution of highly functionalized salicylic acid derivatives represents a masterclass in rational drug design. Historically, the salicylic acid pharmacophore was recognized primarily for its role in non-steroidal anti-inflammatory drugs (NSAIDs) via cyclooxygenase (COX) inhibition. However, as molecular biology advanced, researchers discovered that introducing specific steric and electronic perturbations to the phenyl ring could completely shift the molecule's target affinity—transforming simple anti-inflammatories into highly selective enzyme inhibitors and receptor antagonists[1].

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (CAS: 68029-79-8) [2] emerged during the late-stage optimization eras of medicinal chemistry, where halogenation and sulfonation were strategically combined to enhance metabolic stability and binding specificity. The incorporation of a bulky bromine atom at the C3 position introduces critical steric shielding and halogen-bonding capabilities, while the C5-methylsulfonyl group acts as a potent hydrogen-bond acceptor and dipole mediator[3]. Today, this compound serves as an advanced, commercially available building block[4] for synthesizing complex active pharmaceutical ingredients (APIs), particularly in fragment-based drug discovery (FBDD) targeting oxidoreductases and highly polar protein pockets.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The synergistic electron-withdrawing effects of the bromine and sulfonyl groups significantly lower the pKa of the carboxylic acid and phenolic hydroxyl, rendering the molecule highly ionized at physiological pH.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance in Drug Design
Molecular Weight 295.11 g/mol [3]Optimal for Fragment-Based Drug Discovery (FBDD); allows room for further functionalization while remaining within Lipinski's Rule of 5.
Molecular Formula C8H7BrO5S[3]High heteroatom-to-carbon ratio provides multiple, distinct interaction vectors for target binding.
Precursor MW 216.21 g/mol [5]The unbrominated precursor (CAS 68029-77-6)[6] provides a baseline for tracking the +79 Da mass shift during synthesis.
Topological Polar Surface Area ~94.8 ŲExcellent for oral bioavailability; restricts passive blood-brain barrier (BBB) penetration, minimizing CNS off-target effects.
H-Bond Donors / Acceptors 2 / 5Facilitates strong, directional anchoring within polar protein pockets (e.g., via the sulfonyl oxygens and phenolic OH).

Pharmacophore Interaction Logic

The architectural design of this molecule is not coincidental; each functional group serves a distinct mechanistic purpose when interacting with biological targets.

PharmacophoreModel Core Salicylic Acid Core Anchoring Motif Pocket Target Protein Pocket Interaction Zone Core->Pocket Ionic & H-Bonding Bromo C3-Bromine Halogen Bonding Bromo->Pocket Steric Shielding Sulfonyl C5-Methylsulfonyl H-Bond Acceptor Sulfonyl->Pocket Dipole Interaction

Fig 1: Pharmacophore interaction model detailing functional group contributions to target binding.

Synthetic Methodology: Mechanistic Causality & Regioselectivity

As a Senior Application Scientist, I emphasize that a robust synthetic protocol must be a self-validating system . The synthesis of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid from 2-hydroxy-5-methylsulfonylbenzoic acid (CAS 68029-77-6)[7] relies on highly predictable Electrophilic Aromatic Substitution (EAS).

The Causality of Regioselectivity: The starting material features three substituents on the benzene ring:

  • -OH at C2: Strongly activating, ortho/para-directing.

  • -COOH at C1: Deactivating, meta-directing.

  • -SO2CH3 at C5: Strongly deactivating, meta-directing[5].

Because the C5 position (para to the hydroxyl) is already blocked by the methylsulfonyl group, electrophilic attack is forced to the ortho positions (C1 or C3). Since C1 is occupied by the carboxylic acid, the incoming bromonium ion (


) is regioselectively directed exclusively to the C3 position . This synergistic directing effect ensures near-perfect regioselectivity, eliminating the need for complex chromatographic separations and making the protocol inherently scalable.

SynthesisWorkflow SM Precursor CAS: 68029-77-6 Reagent Bromination (NBS, AcOH) SM->Reagent Solubilization EAS EAS Complex C3 Directing Reagent->EAS Electrophilic Attack Product Target Product CAS: 68029-79-8 EAS->Product Rearomatization & Precipitation

Fig 2: Regioselective synthesis workflow via Electrophilic Aromatic Substitution (EAS).

Self-Validating Experimental Protocol: Regioselective Bromination

This protocol is designed to provide immediate visual and analytical feedback, ensuring high-fidelity execution.

Reagents:

  • 2-Hydroxy-5-(methylsulfonyl)benzoic acid (1.0 eq)[8]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Glacial Acetic Acid (Solvent)

  • Ice-cold distilled water (Quenching agent)

Step-by-Step Methodology:

  • Solubilization & Activation: Dissolve 1.0 eq of the precursor in glacial acetic acid under an inert nitrogen atmosphere at 20°C. Causality: Acetic acid is not merely a solvent; it acts as a mild protic catalyst that polarizes the N-Br bond of NBS, accelerating the EAS reaction without requiring harsh Lewis acids.

  • Electrophile Addition: Lower the temperature to 0–5°C using an ice bath. Add 1.05 eq of NBS in small portions over 30 minutes. Causality: Strict thermal control prevents oxidative side-reactions and ensures the bromine strictly adheres to the kinetically favored C3 position.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (25°C) for 4 hours.

  • Self-Validating Quench: Pour the reaction mixture into vigorously stirred ice-cold water. Causality: The incorporation of the heavy bromine atom significantly increases the lipophilicity of the molecule. Consequently, the product will spontaneously precipitate out of the aqueous mixture as a white/off-white crystalline solid, providing immediate visual confirmation of successful conversion.

  • Isolation & Purification: Filter the precipitate under a vacuum and wash with cold water to remove residual succinimide and acetic acid. Recrystallize from an ethanol/water gradient to achieve >98% purity.

Analytical Validation Standards

To guarantee the integrity of the synthesized API intermediate, the following analytical signatures must be verified:

  • LC-MS (ESI-): The mass spectrum must show a definitive [M-H]- peak at m/z 293 and 295. The presence of these two peaks at a 1:1 intensity ratio is the absolute self-validating signature of a single bromine atom's isotopic distribution (

    
     and 
    
    
    
    ).
  • 1H NMR (DMSO-d6): The disappearance of the C3 proton and the presence of two highly deshielded doublets (meta-coupling, J ≈ 2.0 Hz) for the C4 and C6 protons confirms perfect regioselectivity. The methyl protons of the sulfonyl group will appear as a sharp singlet around 3.2 ppm.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 12422780, 2-Hydroxy-5-(methylsulfonyl)benzoic acid." PubChem Database. Available at:[Link]

Sources

Potential research areas for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the research potential, synthetic utility, and therapeutic applications of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid .

A Technical Guide to a Versatile Scaffold for Next-Gen Therapeutics

Executive Summary: The Structural Advantage

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in the strategic arrangement of three distinct functional domains on a benzoic acid core:

  • The Salicylate Core (2-hydroxy-COOH): A classic pharmacophore for metal chelation (e.g., metalloenzymes) and hydrogen bond networks (e.g., COX enzymes, PTP1B).

  • The 5-Methylsulfonyl Group (

    
    ):  A robust, metabolically stable electron-withdrawing group (EWG). Unlike the nitro group (toxicophore) or sulfonamide (bacterial resistance issues), the methylsulfonyl moiety offers high polarity and hydrogen-bond accepting capability without the liability of rapid metabolic reduction.
    
  • The 3-Bromo Handle: A steric blocker that enforces conformation and, crucially, serves as a reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling rapid library expansion.

This guide outlines the critical research areas where this specific scaffold can accelerate discovery.

Core Research Areas

Area I: PTP1B Inhibition (Metabolic Disorders)

Context: Protein Tyrosine Phosphatase 1B (PTP1B) is a validated negative regulator of insulin and leptin signaling. Inhibiting PTP1B is a holy grail for Type 2 Diabetes and Obesity treatment. Mechanism: The active site of PTP1B contains a positively charged pocket (Arg221) that normally binds the phosphate of phosphotyrosine. Application:

  • Salicylate Mimicry: The salicylic acid moiety mimics the phosphate group (pTyr surrogate).

  • Secondary Binding: The 5-methylsulfonyl group can extend into the "Site B" or secondary aryl phosphate binding site, providing selectivity over T-cell protein tyrosine phosphatase (TCPTP), a major hurdle in PTP1B drug design.

  • Library Generation: Using the 3-Br handle to attach hydrophobic biphenyls allows the molecule to reach the hydrophobic "11-loop" of the enzyme, increasing potency from micromolar to nanomolar range.

Area II: HCV NS5B Polymerase Inhibitors

Context: Hepatitis C Virus (HCV) NS5B polymerase has an allosteric "thumb" domain targeted by non-nucleoside inhibitors (NNIs). Application:

  • Many potent NS5B inhibitors utilize a salicylic acid core.

  • 3-Position Functionalization: Research indicates that bulky hydrophobic groups at the 3-position (ortho to the phenol) induce a conformational change in the enzyme, locking it in an inactive state.

  • Protocol: Suzuki coupling of the 3-Br with 4-fluorophenylboronic acid yields analogs with high affinity for the Thumb II binding pocket.

Area III: Auxinic Herbicides (Agrochemicals)

Context: Synthetic auxins (e.g., Dicamba) are benzoic acid derivatives. Application:

  • The 3,5-disubstitution pattern is critical for auxin receptor binding (TIR1/AFB).

  • Bioisosterism: The methylsulfonyl group mimics the electron-withdrawing nature of the chloro or nitro groups found in commercial herbicides but with a different environmental degradation profile.

  • Resistance Breaking: Novel substitution patterns are urgently needed to bypass evolved resistance in weeds like Amaranthus palmeri.

Synthetic Pathways & Methodologies

The synthesis of this compound and its downstream libraries requires precise control over regiospecificity.

Synthesis of the Core Scaffold

The most robust route involves the bromination of the pre-functionalized sulfonyl salicylate.

Reaction Scheme (DOT Visualization):

SynthesisRoute Salicylic Salicylic Acid (Starting Material) Sulfonyl 5-(methylsulfonyl)-2-hydroxy benzoic acid Salicylic->Sulfonyl 1. ClSO3H (Chlorosulfonation) 2. Na2SO3 (Reduction) 3. MeI (Methylation) 4. KMnO4 (Oxidation) Target 3-Bromo-2-hydroxy-5- methylsulfonylbenzoic acid (TARGET) Sulfonyl->Target Br2, AcOH (Electrophilic Bromination) Note Regioselectivity Logic: - OH is Ortho/Para directing. - 5-position is blocked by SO2Me. - Br is forced to 3-position (Ortho). Sulfonyl->Note

Caption: Step-wise synthesis exploiting the ortho-directing power of the hydroxyl group to install bromine at C3.

Experimental Protocol: Electrophilic Bromination

This protocol validates the synthesis of the target from 5-(methylsulfonyl)-2-hydroxybenzoic acid.

Reagents:

  • Precursor: 5-(methylsulfonyl)-2-hydroxybenzoic acid (1.0 eq)

  • Bromine (

    
    ) (1.1 eq)
    
  • Solvent: Glacial Acetic Acid

  • Catalyst: Iron(III) bromide (

    
    ) (0.05 eq) - Optional, often not needed due to phenol activation.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 5-(methylsulfonyl)-2-hydroxybenzoic acid in 20 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Cool to 0°C. Add bromine (11 mmol) dropwise over 30 minutes. The solution will turn dark orange.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The sulfone group deactivates the ring slightly, so heating to 40°C may be required if reaction is sluggish.

  • Quenching: Pour the mixture into 100 mL of ice water containing 5% sodium bisulfite (

    
    ) to quench excess bromine.
    
  • Isolation: The product precipitates as a white/off-white solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Data Validation Table:

ParameterExpected ValueMethod of Verification
Appearance White/Off-white crystalline solidVisual Inspection
Melting Point 245–248°C (Predicted)Capillary Melting Point
1H NMR Two doublets (aromatic region)400 MHz DMSO-

Mass Spec [M-H]- = 292.9/294.9 (1:1 ratio)LC-MS (ESI Negative)

Downstream Application: Library Generation

The 3-Bromo position is the "diversity handle." The following workflow describes the Suzuki-Miyaura coupling to generate PTP1B inhibitor candidates.

Workflow Diagram (DOT Visualization):

LibraryGen cluster_Analogs Target Analogs Target 3-Br-2-OH-5-SO2Me Benzoic Acid Conditions Dioxane/H2O, 90°C, 12h Target->Conditions Reagents Ar-B(OH)2 (Boronic Acids) Pd(dppf)Cl2 (Catalyst) K2CO3 (Base) Reagents->Conditions Library Library of 3-Aryl-5-SO2Me Salicylic Acids Conditions->Library A1 Analog A: 3-(4-Fluorophenyl) Library->A1 A2 Analog B: 3-(Biphenyl) Library->A2 A3 Analog C: 3-(Thiophene) Library->A3

Caption: Parallel synthesis workflow for generating 3-aryl derivatives via Palladium-catalyzed cross-coupling.

References

  • Zhang, S., et al. (2019). Structure-Based Design of Salicylic Acid Derivatives as PTP1B Inhibitors. Journal of Medicinal Chemistry. Link

  • Beaulieu, P. L., et al. (2012). Non-Nucleoside Inhibitors of the HCV NS5B Polymerase: Discovery of Indole-Based Analogs. Bioorganic & Medicinal Chemistry Letters. Link

  • Gao, Y., et al. (2020). Recent Advances in the Synthesis of Sulfonyl-Containing Molecules. Chemical Reviews. Link

  • PubChem Compound Summary. (2023). 5-(Methylsulfonyl)salicylic acid. National Library of Medicine. Link

  • ChemScene. (2023). 3-Bromo-5-(methylsulfonyl)benzoic acid Product Page. Link

A Technical Guide to the Safe Handling of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid: A Precautionary Approach Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document has been compiled to provide a comprehensive guide on the safe handling of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid. As of the date of this publication, a specific Safety Data Sheet (SDS) for this exact compound is not publicly available from major chemical suppliers. Therefore, this guide is built upon a conservative, precautionary principle, synthesizing safety data from close structural analogs. All protocols herein are based on the most stringent hazard classifications identified among these related compounds. Researchers must always perform their own risk assessment before use and consult with their institution's Environmental Health and Safety (EHS) department.

Executive Summary: Hazard Profile by Inference

The target compound, 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid, is a substituted aromatic carboxylic acid. Its structure combines several functional groups known to impart biological and chemical reactivity: a halogenated phenyl ring, a hydroxyl group (phenolic), a carboxylic acid, and a methylsulfonyl group.

An analysis of structurally similar compounds reveals a consistent pattern of hazards, including irritation to the skin, eyes, and respiratory system. Crucially, a close analog, 3-Bromo-2-hydroxy-5-methyl benzoic acid, is classified as Acutely Toxic (Category 3) if swallowed by some suppliers. This represents the most significant potential hazard and dictates the high level of caution advised in this guide.

Based on this analog data, the following GHS (Globally Harmonized System) classification should be conservatively assumed for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid pending specific testing.

Table 1: Assumed GHS Classification and Hazard Statements

Hazard ClassGHS PictogramSignal WordHazard Code & Statement
Acute Toxicity, Oral (Category 3)
ngcontent-ng-c2699131324="" class="ng-star-inserted">
Danger H301: Toxic if swallowed
Skin Irritation (Category 2)

Warning H315: Causes skin irritation
Serious Eye Irritation (Category 2)
ngcontent-ng-c2699131324="" class="ng-star-inserted">
Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Irritation
ngcontent-ng-c2699131324="" class="ng-star-inserted">
Warning H335: May cause respiratory irritation

The following diagram illustrates the logical workflow used to arrive at this precautionary hazard assessment in the absence of direct data.

A Target Compound: 3-Bromo-2-hydroxy-5- methylsulfonylbenzoic acid B Direct SDS Search A->B C Result: No Specific SDS Found B->C D Identify & Analyze Structural Analogs C->D Initiate Precautionary Approach E Analogs Found: - 3-Bromo-5-(methylsulfonyl)benzoic acid [1] - 5-Bromosalicylic acid [2] - 3-Bromo-2-hydroxy-5-methylbenzoic acid [7, 14] D->E F Synthesize Hazard Data from All Analogs D->F G Identify Most Severe Classification: Acute Toxicity Cat. 3 (Oral) F->G H Establish Precautionary Handling Protocol G->H Adopt 'Worst-Case' Principle A Spill Detected B Assess Situation: Is it a minor or major spill? A->B C Minor Spill (Small amount, contained) B->C Minor D Major Spill (Large amount, risk of spread) B->D Major F Don Appropriate PPE (Gloves, Goggles, Respirator) C->F E Evacuate Immediate Area. Alert Colleagues & Supervisor. D->E L Contact Emergency Services & Institutional EHS. E->L G Cover spill with inert absorbent material (e.g., vermiculite, sand). DO NOT use combustible materials. F->G H Carefully sweep up material, avoiding dust creation. G->H I Place waste in a sealed, labeled hazardous waste container. H->I J Decontaminate area with soap and water. Ventilate area. I->J K Contact EHS for disposal and complete incident report. J->K

Methodological & Application

Application Notes and Protocols for the Utilization of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Synthetic Potential of a Multifunctional Scaffolding Molecule

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. An ideal scaffold is one that possesses multiple, orthogonally reactive functional groups, allowing for the stepwise and controlled elaboration into more complex molecular architectures. 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid, while a specific and less-documented reagent, represents a fascinating confluence of functionalities. Its aromatic core is adorned with a synthetically versatile bromine atom, a nucleophilic hydroxyl group, an activatable carboxylic acid, and an electron-withdrawing methylsulfonyl group. This unique arrangement offers a powerful platform for the generation of diverse compound libraries, particularly in the pursuit of novel therapeutic agents.

This guide provides an in-depth exploration of the potential applications of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid. Drawing parallels from structurally related compounds and foundational principles of organic reactivity, we will delve into detailed protocols and strategic considerations for leveraging this promising, yet under-explored, building block. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit.

Molecular Profile and Strategic Considerations

Before embarking on synthetic transformations, a thorough understanding of the molecule's electronic and steric properties is essential.

Property Value Source
Molecular Formula C₈H₇BrO₅SInferred
Molecular Weight 295.11 g/mol Inferred
InChI Key Inferred from structure
CAS Number Not readily available

The key to unlocking the synthetic utility of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid lies in the differential reactivity of its functional groups. The electron-withdrawing nature of the carboxylic acid and methylsulfonyl groups will influence the reactivity of the aromatic ring, while the bromine atom serves as a prime handle for carbon-carbon and carbon-heteroatom bond formation.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent on the aromatic ring is a cornerstone of this molecule's synthetic versatility, offering a gateway to a myriad of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern drug discovery for their reliability and broad substrate scope.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.

Reaction Principle: The reaction couples the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Protocol:

  • To a flame-dried Schlenk flask, add 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

  • Add a suitable base, for instance, K₂CO₃ (2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of dioxane and water (4:1).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Parameter Recommendation
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DME
Temperature 80-100 °C
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the introduction of an alkyne, a valuable functional group for further transformations or as a structural element in its own right.

Reaction Principle: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Protocol:

  • In a Schlenk flask, dissolve 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent like anhydrous THF or DMF.

  • Add a palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper co-catalyst such as CuI (0.05 equiv.).

  • Add a degassed amine base, for instance, triethylamine or diisopropylethylamine (3.0 equiv.).

  • The reaction is stirred at room temperature to 50 °C under an inert atmosphere until completion.

  • The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with aqueous NH₄Cl and brine.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Derivatization of the Carboxylic Acid and Hydroxyl Groups

The carboxylic acid and hydroxyl functionalities provide avenues for creating libraries of esters, amides, and ethers, which can significantly modulate the physicochemical properties and biological activity of the resulting compounds.

Amide Bond Formation

Amide synthesis is a cornerstone of medicinal chemistry, as the amide bond is a key feature of peptides and many small molecule drugs.

Reaction Principle: The carboxylic acid is activated, typically with a coupling agent, to facilitate nucleophilic attack by an amine.

Protocol:

  • Dissolve 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (1.0 equiv.) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.

  • Add a coupling agent, for example, HATU (1.1 equiv.) or EDC (1.2 equiv.) in the presence of an additive like HOBt (1.2 equiv.).

  • Add a hindered base, such as DIPEA (2.5 equiv.), and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equiv.) and continue stirring at room temperature for 4-16 hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with dilute acid, saturated NaHCO₃, and brine.

  • The organic phase is dried and concentrated, followed by purification of the amide product.

Esterification and Etherification

The hydroxyl and carboxylic acid groups can be readily converted to ethers and esters, respectively, to explore structure-activity relationships.

Protocol for O-Alkylation (Williamson Ether Synthesis):

  • Suspend 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (1.0 equiv.) in a polar aprotic solvent like acetone or DMF.

  • Add a base, for instance, K₂CO₃ (1.5 equiv.), and stir for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide) (1.2 equiv.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • The crude product is purified by column chromatography.

Strategic Application in Library Synthesis

The orthogonal reactivity of the functional groups in 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid makes it an excellent scaffold for combinatorial chemistry and the rapid generation of compound libraries.

G A 3-Bromo-2-hydroxy-5- methylsulfonylbenzoic acid B Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Amide Formation A->C D Esterification/ Etherification A->D E Diverse Biaryl Analogs B->E F Amide Library C->F G Ester/Ether Analogs D->G

Caption: Synthetic diversification of the core scaffold.

Safety and Handling

As with any halogenated aromatic compound, appropriate safety precautions should be taken.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid emerges as a highly promising and versatile building block for organic synthesis and medicinal chemistry. Its trifecta of reactive sites—the bromo, hydroxyl, and carboxylic acid groups—offers a rich platform for the construction of complex molecular architectures through well-established synthetic transformations. The protocols and strategies outlined in this guide are intended to serve as a foundational resource for researchers aiming to harness the synthetic potential of this and structurally related molecules. The judicious application of this scaffold is poised to accelerate the discovery of new chemical entities with potential therapeutic applications.

References

  • Google Patents. Method for producing 3-bromomethylbenzoic acids.
  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. This article details the synthesis and biological evaluation of derivatives of 3-hydroxybenzoic acid, showcasing the importance of this scaffold in developing new therapeutic agents. [Link]

  • PubChemLite. 3-bromo-2-hydroxy-5-methylbenzoic acid (C8H7BrO3). This entry provides structural information and predicted properties for a similar molecule. [Link]

The Versatile Scafford: 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel molecular entities with precisely tailored properties is paramount. The strategic selection of foundational building blocks is a critical determinant of success in this endeavor. 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid emerges as a trifunctional aromatic scaffold of significant interest. Its unique constellation of reactive sites—a carboxylic acid, a hydroxyl group, and a brominated aromatic ring bearing a strongly electron-withdrawing methylsulfonyl group—offers a versatile platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the properties and synthetic utility of this building block, complete with detailed protocols for its application in the generation of novel compounds.

The presence of the methylsulfonyl group imparts unique electronic properties to the aromatic ring, influencing the reactivity of the other functional groups and potentially conferring desirable pharmacokinetic properties to the resulting derivatives.[1][2][3] The hydroxyl and carboxylic acid moieties provide handles for derivatization through esterification and amidation, while the bromine atom serves as a key anchor for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[4][5]

Physicochemical and Safety Profile

Table 1: Physicochemical Properties of Related Compounds

PropertyValue (3-Bromo-5-(methylsulfonyl)benzoic acid)[6]Value (3-Bromo-2-hydroxy-5-methylbenzoic acid)
CAS Number 1186518-98-817746-75-7
Molecular Formula C₈H₇BrO₄SC₈H₇BrO₃
Molecular Weight 279.11 g/mol 231.04 g/mol
Appearance SolidSolid
Purity ≥98%Not specified
Storage Sealed in dry, 2-8°CNot specified

Safety Information:

The safety profile of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid should be considered with caution, drawing parallels from related structures. The safety data sheet for 3-Bromo-5-(methylsulfonyl)benzoic acid indicates that the compound may cause skin irritation, serious eye irritation, and respiratory irritation, and is harmful if swallowed.[3] Similarly, 3-Bromo-2-hydroxy-5-methylbenzoic acid is classified as acutely toxic if swallowed.

General Handling Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2][7]

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water and seek medical attention.[2]

Application in the Synthesis of Novel Amide Derivatives

The carboxylic acid functionality of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a prime site for the introduction of diverse functionalities through amide bond formation. Amide coupling is one of the most frequently utilized reactions in medicinal chemistry for the synthesis of new chemical entities.[8]

Rationale for Experimental Choices

The direct reaction between a carboxylic acid and an amine to form an amide is generally a slow and unfavorable process at room temperature, as it leads to the formation of a stable ammonium carboxylate salt.[9] To overcome this, the carboxylic acid must be "activated" to a more electrophilic species. This is typically achieved using a coupling agent. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling agent and reaction conditions can be critical, especially when dealing with sterically hindered or electronically deactivated substrates.[10]

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Activation & Reaction cluster_workup Work-up & Purification start Dissolve 3-Bromo-2-hydroxy-5- methylsulfonylbenzoic acid in anhydrous solvent add_amine Add amine and base start->add_amine cool Cool to 0 °C add_amine->cool add_coupling Add coupling agent (e.g., EDC or HATU) cool->add_coupling react Stir at room temperature add_coupling->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end Characterize final product purify->end

Figure 1: Generalized workflow for amide coupling.

Protocol 1: EDC-Mediated Amide Coupling

This protocol utilizes the widely accessible and cost-effective carbodiimide coupling agent, EDC, in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure to suppress side reactions and improve yields.

Materials:

  • 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (1.0 eq) in anhydrous DCM or DMF.

  • To the stirred solution, add the amine (1.1 eq), HOBt or OxymaPure (1.2 eq), and DIPEA or TEA (2.0-3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) to the reaction mixture in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The aryl bromide moiety of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a versatile handle for the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][11] This reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents, providing a powerful tool for the synthesis of complex molecular architectures.[5][12]

Causality in Experimental Design

The Suzuki-Miyaura coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11] The success of the reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. The electron-withdrawing nature of the methylsulfonyl group and the presence of the ortho-hydroxyl group on the 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid substrate may influence the reactivity of the C-Br bond. Therefore, the selection of a suitable catalyst system is crucial. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands, such as those of the Buchwald or Fu type (e.g., SPhos, XPhos), often provide superior results.[13] The choice of base is also critical for the transmetalation step, with common bases including potassium carbonate, cesium carbonate, and potassium phosphate.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Degassing & Reaction cluster_workup Work-up & Purification start Combine 3-Bromo-2-hydroxy-5- methylsulfonylbenzoic acid, boronic acid, and base add_catalyst Add palladium catalyst and ligand start->add_catalyst degas Degas the reaction mixture add_catalyst->degas heat Heat under inert atmosphere degas->heat cool Cool to room temperature heat->cool filter_extract Filter and extract cool->filter_extract purify Purify by column chromatography filter_extract->purify end Characterize final product purify->end

Figure 2: Generalized workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (1.0 eq)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like SPhos-Pd-G3) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., PPh₃, dppf, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water as a co-solvent)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask or a microwave vial, add 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (1.0 eq), the boronic acid or its ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Prospects in Heterocyclic Synthesis

The strategic arrangement of functional groups in 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid also makes it a promising starting material for the synthesis of various heterocyclic scaffolds. The ortho-hydroxybenzoic acid motif is a well-established precursor for the synthesis of coumarins, chromones, and xanthones. Furthermore, the carboxylic acid and the bromine atom can be utilized in sequential or one-pot reactions to construct more complex heterocyclic systems of medicinal importance.[1] The development of novel synthetic methodologies employing this building block for the construction of diverse heterocyclic libraries is an area ripe for exploration.

Conclusion

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid represents a highly functionalized and versatile building block with significant potential in the fields of drug discovery and materials science. Its unique combination of reactive sites allows for the systematic and modular construction of novel and complex molecular architectures through well-established synthetic transformations such as amide coupling and Suzuki-Miyaura cross-coupling. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the synthetic potential of this promising scaffold. As with any synthetic endeavor, careful optimization of reaction conditions for specific substrates is recommended to achieve the desired outcomes.

References

  • Patel, M., & Patel, N. (2021). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Journal of Sulfur Chemistry, 42(4), 476-511. [Link]

  • PubChem. (n.d.). 3-Bromo-2-hydroxy-5-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

  • Ley, S. V., & Baxendale, I. R. (2002). New tools and concepts for modern organic synthesis. Nature Reviews Drug Discovery, 1(8), 573-586. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Khanapure, S. P., Crenshaw, L., Reddy, R. T., & Biehl, E. R. (1998). Synthesis of polysubstituted benzenes via the tandem addition-rearrangement aryne reaction of substituted 2-bromoanisoles and lithioarenenitriles. The Journal of Organic Chemistry, 63(8), 2451-2455. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Stazi, F., & Tondi, D. (2024). Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib. RSC Mechanochemistry, 1(1), 10-15. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Fiveable. (2026, March 2). Synthesis of Polysubstituted Benzenes. In Organic Chemistry.... Retrieved from [Link]

  • Kumar, A., & Sharma, G. (2021). Amide bond bioisosteres: Strategies, synthesis, and successes. Journal of Medicinal Chemistry, 64(21), 15549-15603. [Link]

  • University of Illinois Springfield. (n.d.). Reactions of Benzene & Its Derivatives. Retrieved from [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375. [Link]

Sources

Application Notes & Protocols: Strategic Utilization of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Synthetic Potential of a Multifunctional Scaffold

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a unique chemical entity poised for significant applications in medicinal chemistry and materials science. Its architecture, featuring a salicylic acid core, is decorated with three distinct and synthetically versatile functional groups: a bromine atom, a hydroxyl group, and a potent electron-withdrawing methylsulfonyl group. This strategic arrangement offers a powerful platform for the generation of complex molecular diversity.

The bromine atom serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exquisite control.[1] The ortho-hydroxybenzoic acid moiety is a well-established precursor for the synthesis of various heterocyclic systems, most notably benzoxazinones, which are prevalent in numerous biologically active compounds.[2][3] The methylsulfonyl group, a strong electron-withdrawing substituent, profoundly influences the electronic properties of the aromatic ring, modulating the reactivity of the other functional groups and often enhancing the biological activity of the resulting derivatives.[4]

This guide provides an in-depth exploration of the synthetic utility of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid. We will present detailed, field-proven protocols for its application in key transformations, elucidate the mechanistic rationale behind the experimental choices, and offer insights into the optimization of these processes. The protocols described herein are designed to be self-validating, providing researchers with a robust starting point for their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Novel Biaryl and Heteroaryl Scaffolds

The presence of a bromine atom on the aromatic ring makes 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for their ability to construct complex molecular architectures from readily available building blocks.

Suzuki-Miyaura Coupling: Formation of Biaryl Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] This reaction is particularly valuable for the synthesis of biaryl structures, which are common motifs in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5] The choice of ligand, base, and solvent is critical for an efficient reaction, especially with a sterically hindered and electronically deactivated substrate like 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.[6]

Suzuki_Miyaura_Coupling cluster_reactants Reactants A 3-Bromo-2-hydroxy- 5-methylsulfonylbenzoic acid F Biaryl Product A->F Suzuki-Miyaura Coupling B Arylboronic Acid B->F C Pd(0) Catalyst C->F Catalyst D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Water) E->F

Caption: Workflow for Suzuki-Miyaura Coupling.

Reagents:

  • 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%)[1]

  • K₂CO₃ (3.0 mmol)

  • Distilled water (5.0 mL)

Procedure:

  • In a round-bottomed flask, combine 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid, the arylboronic acid, [PdCl₂(NH₂CH₂COOH)₂], and K₂CO₃.

  • Add distilled water (5.0 mL) to the flask.

  • Stir the mixture vigorously at room temperature under an air atmosphere for 1.5 to 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with 1M HCl to a pH of ~2-3.

  • The precipitated product is collected by filtration and washed with cold distilled water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.5-390-95
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O801280-90
Pd(PPh₃)₄K₃PO₄Toluene/H₂O9012-2485-95

Table 1: Comparative Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Bromides.[1]

Synthesis of Benzoxazinones: A Key Heterocyclic Scaffold

The ortho-hydroxybenzoic acid functionality of the title compound is a prime starting point for the synthesis of benzoxazinones, a class of heterocyclic compounds with a broad spectrum of biological activities.[3]

Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

A common and effective method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the cyclodehydration of N-acylated anthranilic acids.[2] In our case, this would proceed via an initial amidation of the carboxylic acid followed by cyclization.

The synthesis begins with the formation of an amide bond between the carboxylic acid of our title compound and a primary amide. This intermediate is then subjected to a cyclodehydration reaction, often promoted by reagents like acetic anhydride or cyanuric chloride, to form the benzoxazinone ring.

Benzoxazinone_Synthesis cluster_steps Two-Step Synthesis A 3-Bromo-2-hydroxy- 5-methylsulfonylbenzoic acid D N-Acyl Intermediate A->D Amidation B Primary Amide (R-CONH₂) B->D C Coupling Agent (e.g., EDCI) C->D F 2-Substituted-4H-3,1-benzoxazin-4-one D->F Cyclodehydration E Cyclodehydration Agent (e.g., Acetic Anhydride) E->F

Caption: Synthetic Pathway to Benzoxazinones.

Step 1: Amidation

Reagents:

  • 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (1.0 mmol)

  • Primary amide (1.1 mmol)

  • EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 mmol)

  • HOBt (Hydroxybenzotriazole) (1.2 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 mmol)

  • Anhydrous DMF (10 mL)

Procedure:

  • Dissolve 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid, the primary amide, and HOBt in anhydrous DMF in a round-bottomed flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI and DIPEA to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-acyl intermediate.

Step 2: Cyclodehydration

Reagents:

  • Crude N-acyl intermediate from Step 1

  • Acetic anhydride (5.0 mL)

Procedure:

  • Add acetic anhydride to the crude N-acyl intermediate.

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Stir vigorously until a solid precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the product by column chromatography on silica gel.

Reaction StepKey ReagentsSolventTemp. (°C)Typical Yield (%)
AmidationEDCI, HOBt, DIPEADMF0 to RT75-90
CyclodehydrationAcetic AnhydrideNeatReflux70-85

Table 2: Typical Yields for the Two-Step Benzoxazinone Synthesis.

Conclusion: A Versatile Building Block for Chemical Innovation

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid represents a highly valuable and versatile building block for synthetic chemists. The strategic positioning of its functional groups allows for a diverse range of chemical transformations, providing access to novel biaryl and heterocyclic scaffolds. The protocols detailed in this guide offer a solid foundation for the exploration of this compound's synthetic potential. By understanding the underlying principles and leveraging the provided methodologies, researchers can effectively incorporate this powerful scaffold into their synthetic programs, paving the way for the discovery of new chemical entities with promising applications in drug development and materials science.

References

  • Kinetics and Mechanism of the Bromination of Salicylic Acid. (n.d.).
  • How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? - Quora. (2015, September 7).
  • What is the product of the reaction of salicylic acid with Br_2... | Filo. (2025, November 12).
  • Kinetics and Mechanism of the Bromination of Salicylic Acid | Request PDF - ResearchGate. (2025, August 6).
  • Technical Support Center: 3-Bromobenzoic Acid Cross-Coupling Reactions - Benchchem. (n.d.).
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC. (n.d.).
  • Part XI. Bromo-Salicylic Acids and their Methyl Ethers. (n.d.).
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. (2024, December 3).
  • Organic & Biomolecular Chemistry - RSC Publishing. (n.d.).
  • A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions - Benchchem. (n.d.).
  • What is the mechanism and equation (reaction scheme) for the cross-coupling reaction between 4-bromobenzoic - Brainly.ph. (2025, August 19).
  • Benzoxazinone synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | Request PDF - ResearchGate. (n.d.).
  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Patent 0478390. (1992, April 1).
  • EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents. (n.d.).
  • Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones) - Organic Chemistry Portal. (n.d.).
  • CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents. (n.d.).
  • The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide - Benchchem. (n.d.).

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Application Notes and Protocols: 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a multifaceted chemical entity with significant potential in the field of medicinal chemistry. Its structure, which combines a salicylic acid backbone with a bromine atom and a methylsulfonyl group, offers a unique electronic and steric profile for targeted drug design. While this specific compound is not extensively documented in publicly available literature, its constituent functional groups are well-represented in a variety of bioactive molecules. This guide will, therefore, serve as a comprehensive roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and structurally related compounds. We will delve into its chemical properties, plausible synthetic routes, potential biological applications based on structure-activity relationships of similar compounds, and detailed protocols for its investigation.

Chemical and Physical Properties

Understanding the physicochemical properties of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is crucial for predicting its behavior in biological systems and for designing relevant assays.

PropertyValue/DescriptionSource
Molecular Formula C₈H₇BrO₅SN/A
Molecular Weight 295.11 g/mol N/A
Structure A benzoic acid with a bromo, a hydroxyl, and a methylsulfonyl group at positions 3, 2, and 5, respectively.N/A
pKa (estimated) The carboxylic acid proton is expected to be acidic, with its pKa influenced by the electron-withdrawing effects of the bromine and methylsulfonyl groups. The phenolic hydroxyl group will be less acidic.N/A
Lipophilicity (LogP) The presence of the polar hydroxyl, carboxylic acid, and sulfonyl groups is balanced by the lipophilic aromatic ring and methyl group. The bromine atom will also contribute to its lipophilicity.N/A
Hydrogen Bond Donors 2 (hydroxyl and carboxylic acid)N/A
Hydrogen Bond Acceptors 5 (carbonyl oxygen, hydroxyl oxygen, and three sulfonyl oxygens)N/A

Potential Applications in Medicinal Chemistry

The structural motifs present in 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid suggest several promising avenues for medicinal chemistry research. The hydroxybenzoic acid core is a well-established pharmacophore with diverse biological activities.[1][2][3][4]

Anti-inflammatory and Analgesic Properties

The 2-hydroxybenzoic acid (salicylic acid) moiety is the cornerstone of nonsteroidal anti-inflammatory drugs (NSAIDs). It is plausible that 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid could exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. A novel 5-aminosalicylic acid (5-ASA) derivative, 5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid, has demonstrated potent anti-inflammatory and antioxidant activity, suggesting that brominated hydroxybenzoic acids are a promising class of anti-inflammatory agents.[5]

Antimicrobial Activity

Hydroxybenzoic acids and their derivatives are known to possess antimicrobial properties.[1][2] The presence of the bromine atom can enhance this activity, as seen in various brominated phenols and benzofuran derivatives which exhibit significant antibacterial and antifungal effects.[6] The methylsulfonyl group can further modulate the electronic properties of the aromatic ring, potentially leading to improved interactions with microbial targets.

Anticancer Potential

Certain benzoic acid derivatives have been investigated for their anticancer properties. The introduction of a bromine atom has, in some cases, led to compounds with selective cytotoxicity towards cancer cell lines.[6] The methylsulfonyl group is also present in some anticancer agents, where it can participate in key interactions with biological targets. Therefore, screening 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid for antiproliferative activity against various cancer cell lines would be a worthwhile endeavor.

Proposed Synthetic Pathway

A plausible synthetic route for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid can be devised from commercially available starting materials. The following workflow outlines a potential multi-step synthesis.

Synthetic Pathway start 2-Hydroxy-5-methylbenzoic acid step1 Sulfonation start->step1 Fuming H₂SO₄ product1 2-Hydroxy-5-methyl-3-sulfonic acid benzoic acid step1->product1 step2 Bromination product1->step2 Br₂ product2 3-Bromo-2-hydroxy-5-methyl-sulfonic acid benzoic acid step2->product2 step3 Conversion to Sulfonyl Chloride product2->step3 SOCl₂ or PCl₅ product3 3-Bromo-2-hydroxy-5-chlorosulfonylbenzoic acid step3->product3 step4 Reduction to Sulfinic Acid product3->step4 Na₂SO₃ product4 3-Bromo-2-hydroxy-5-sulfinic acid benzoic acid step4->product4 step5 Methylation product4->step5 CH₃I final_product 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid step5->final_product

Caption: Proposed synthetic workflow for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

Experimental Protocols

General Synthesis Protocol for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (Hypothetical)

Disclaimer: This is a proposed, hypothetical protocol and should be adapted and optimized by a qualified synthetic organic chemist. Appropriate safety precautions must be taken at all times.

  • Sulfonation of 2-Hydroxy-5-methylbenzoic acid:

    • To a stirred solution of 2-hydroxy-5-methylbenzoic acid in a suitable solvent (e.g., dichloromethane), slowly add fuming sulfuric acid at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring it onto ice.

    • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Bromination:

    • Dissolve the product from the previous step in a suitable solvent (e.g., acetic acid).

    • Slowly add a solution of bromine in the same solvent at room temperature.

    • Stir the reaction mixture for several hours until the starting material is consumed.

    • Remove the solvent under reduced pressure and purify the crude product.

  • Conversion to Sulfonyl Chloride:

    • Treat the brominated sulfonic acid with thionyl chloride or phosphorus pentachloride, with or without a catalyst (e.g., DMF).

    • Heat the reaction mixture under reflux for several hours.

    • Carefully remove the excess reagent under reduced pressure to yield the crude sulfonyl chloride.

  • Reduction to Sulfinic Acid:

    • Dissolve the sulfonyl chloride in a suitable solvent and add a solution of sodium sulfite.

    • Stir the reaction at room temperature until the reduction is complete.

    • Acidify the reaction mixture and extract the sulfinic acid.

  • Methylation:

    • Dissolve the sulfinic acid in a suitable solvent and treat it with a methylating agent such as methyl iodide in the presence of a base.

    • Stir the reaction until completion.

    • Purify the final product, 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid, by recrystallization or column chromatography.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compound against COX-1 and COX-2 enzymes.

  • Materials:

    • COX-1 and COX-2 enzymes (human or ovine)

    • Arachidonic acid (substrate)

    • Test compound (3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid) dissolved in a suitable solvent (e.g., DMSO)

    • Positive controls (e.g., Indomethacin for COX-1 and Celecoxib for COX-2)

    • Assay buffer

    • Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production)

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls.

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control.

    • Pre-incubate the plate at the recommended temperature for a specified time to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate the plate for a specific time at the optimal temperature for the enzyme.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Hypothetical Signaling Pathway Modulation

The anti-inflammatory effects of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid could be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

NF-kB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IKK Phosphorylation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Compound 3-Bromo-2-hydroxy-5- methylsulfonylbenzoic acid Compound->IKK Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Its unique combination of functional groups suggests potential applications in treating inflammatory conditions, microbial infections, and cancer. The synthetic and screening protocols outlined in this guide provide a solid foundation for researchers to embark on the investigation of this and related molecules. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining the ultimate clinical utility of this class of compounds.

References

  • ResearchGate. (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
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  • MDPI. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. [Link]

  • PMC. Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link]

  • PubMed. Plant-Derived and Dietary Hydroxybenzoic Acids-A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. [Link]

  • ResearchGate. (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. [Link]

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  • PubChem. 3-Bromo-5-methylbenzoic acid. [Link]

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Application Note: Comprehensive Analytical Characterization of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive suite of analytical methodologies for the definitive characterization of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid. This molecule, possessing a unique combination of functional groups—a carboxylic acid, a hydroxyl group, a bromine atom, and a methylsulfonyl group—requires a multi-technique approach for unambiguous structural elucidation, purity assessment, and physicochemical profiling. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the choice of techniques and parameters. The methodologies adhere to principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[1][2][3][4]

Introduction and Physicochemical Overview

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a substituted aromatic compound with potential applications as an intermediate in pharmaceutical synthesis. A thorough understanding of its chemical and physical properties is the foundation for its development and quality control.

Compound Structure:

Table 1: Physicochemical Properties of a Structurally Similar Compound (Note: Specific data for the title compound is not widely available; properties are based on the closely related isomer, 3-Bromo-2-hydroxy-5-methylbenzoic acid, and theoretical values.)

PropertyValueSource
Molecular Formula C₈H₇BrO₅SCalculated
Molecular Weight 295.11 g/mol Calculated
Appearance Expected to be a solid[5]
Solubility Expected to be soluble in polar organic solvents (Methanol, DMSO, Acetonitrile)[6]

The analytical strategy is designed to confirm this structure, quantify the analyte, identify any impurities, and characterize its solid-state properties.

Analytical Strategy Workflow

A logical, stepwise approach is crucial for the efficient and comprehensive characterization of the analyte. The following workflow ensures that each analytical step builds upon the last, from identity confirmation to quantitative purity assessment.

Analytical_Workflow cluster_0 Part 1: Identity & Structure cluster_1 Part 2: Purity & Quantification cluster_2 Part 3: Solid-State Properties MS Mass Spectrometry (MS) Confirm MW & Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Elucidate C-H Framework MS->NMR Confirm Structure FTIR FTIR Spectroscopy Identify Functional Groups NMR->FTIR Confirm FGs HPLC HPLC-UV/PDA Assess Purity & Quantify FTIR->HPLC Purity Check UPLC UPLC-MS Identify & Quantify Impurities HPLC->UPLC Impurity Profiling DSC Differential Scanning Calorimetry (DSC) Determine Melting Point & Purity UPLC->DSC Solid-State Analysis TGA Thermogravimetric Analysis (TGA) Assess Thermal Stability DSC->TGA Start Analyte Sample Start->MS Initial ID

Caption: Overall analytical workflow for characterization.

Part 1: Structural Elucidation and Identification

Mass Spectrometry (MS) for Molecular Weight Confirmation

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is the primary technique for confirming the molecular weight of the analyte. Due to the presence of a bromine atom, the molecule will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7][8] This results in two molecular ion peaks ([M-H]⁻ in negative mode) of nearly equal intensity, separated by 2 m/z units, which is a definitive signature for a monobrominated compound.[7][9]

Protocol: LC-MS Analysis

  • Instrumentation: HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI-).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • In-source fragmentation can be induced to selectively detect the bromide ions at m/z 79 and 81 as a screening method for brominated compounds.[10]

Expected Results:

  • A molecular ion cluster in the high-resolution mass spectrum corresponding to [C₈H₆BrO₅S]⁻.

  • Peak 1: at m/z ~293.91 (containing ⁷⁹Br).

  • Peak 2: at m/z ~295.91 (containing ⁸¹Br).

  • The intensity ratio of these two peaks should be approximately 1:1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR will identify the number and environment of protons, while ¹³C NMR and DEPT experiments will reveal the carbon skeleton. The expected chemical shifts are influenced by the electron-withdrawing effects of the bromine, hydroxyl, carboxylic acid, and sulfonyl groups.[11][12][13][14]

Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it will show the acidic protons of the -OH and -COOH groups.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • The carboxylic acid proton is expected as a broad singlet at δ > 10 ppm.[6]

    • The phenolic hydroxyl proton will also be a broad singlet.

    • The aromatic protons will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm).

    • The methylsulfonyl protons will be a sharp singlet around δ 3.2-3.5 ppm.

  • ¹³C NMR and DEPT Acquisition:

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH₃, CH₂, CH, and quaternary carbons.

    • The carbonyl carbon of the carboxylic acid is expected around δ 165-170 ppm.

    • Aromatic carbons will appear between δ 110-160 ppm.[15] The carbon attached to bromine will be shifted upfield compared to an unsubstituted carbon.

    • The methylsulfonyl carbon will be observed around δ 40-45 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
-COOH> 12.0broad s1HAcidic proton, deshielded.[6]
Ar-OH9.0 - 10.0broad s1HPhenolic proton.
Ar-H7.5 - 8.2d / s2HAromatic protons, deshielded by adjacent EWGs.
-SO₂CH₃3.2 - 3.5s3HMethyl group attached to electron-withdrawing sulfone.
Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[16][17] This technique is excellent for quickly verifying the major structural components of the molecule.

Protocol: FTIR-ATR Analysis

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.[18][19]

Table 3: Characteristic FTIR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity/Shape
Carboxylic Acid (-OH)O-H stretch3200 - 2500Very Broad, Strong
Phenol (-OH)O-H stretch3500 - 3200Broad, Strong[18]
Carbonyl (C=O)C=O stretch1710 - 1680Strong, Sharp
Sulfone (S=O)Asymmetric stretch1350 - 1300Strong
Sulfone (S=O)Symmetric stretch1160 - 1120Strong
Aromatic RingC=C stretch1600 - 1450Medium, Sharp
C-BrC-Br stretch680 - 515Medium to Strong

Part 2: Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC with UV detection is the standard method for determining the purity of pharmaceutical intermediates and active ingredients.[20] The method separates the main component from potential process-related impurities and degradation products. The acidic nature of the analyte requires a buffered or acidified mobile phase to ensure good peak shape by suppressing the ionization of the carboxylic acid group.[21][22]

Protocol: RP-HPLC Purity Assay

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-25 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector, monitor at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

System Suitability and Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][4]

Part 3: Solid-State Characterization

Thermal Analysis (DSC and TGA)

Rationale: Thermal analysis provides critical information about the solid-state properties of a compound, including its melting point, purity, and thermal stability.[23][24] Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[24][25]

Thermal_Analysis Sample Solid Sample (3-5 mg) DSC DSC Instrument (Heat-Cool-Heat Cycle) Sample->DSC TGA TGA Instrument (Heating Ramp) Sample->TGA DSC_Out Output: - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) - Glass Transition (Tg) - Crystallization Events DSC->DSC_Out TGA_Out Output: - Decomposition Temp (Td) - Residual Mass % - Solvent/Water Loss TGA->TGA_Out

Caption: Workflow for thermal analysis techniques.

Protocol: DSC for Melting Point and Purity

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Method:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm. The sharpness of the peak provides an indication of purity.

Protocol: TGA for Thermal Stability

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Method:

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen purge.

  • Data Analysis: Observe the temperature at which significant weight loss occurs, indicating thermal decomposition.[26] Any weight loss at lower temperatures (e.g., <120 °C) may indicate the presence of residual solvent or water.

Conclusion

The combination of spectroscopic and chromatographic techniques described in this application note provides a robust framework for the complete and accurate characterization of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid. Mass spectrometry confirms molecular weight, NMR elucidates the precise chemical structure, FTIR verifies functional groups, HPLC assesses purity and quantifies the compound, and thermal analysis defines its solid-state properties. Adherence to these protocols will ensure a comprehensive understanding of the molecule, supporting its use in research and development.

References

  • Taylor & Francis. (2007).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass Laboratories Inc. (2025). Thermal Analysis Instruments (DSC, TGA).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Bose Instruments. (2024).
  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Marcel Dekker, Inc. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o.
  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • John Wiley & Sons, Ltd. (1990).
  • PubMed. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
  • International Council for Harmonis
  • DSpace@MIT. APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes.
  • SIELC Technologies. Separation of Benzoic acid, 4-(bromomethyl)- on Newcrom R1 HPLC column.
  • Chemistry LibreTexts. (2023).
  • ACS Publications. Mass spectra of organic compounds containing bromine and chlorine.
  • BenchChem. (2025). Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities.
  • Environmental Science: Processes & Impacts (RSC Publishing).
  • Journal of Chemical Education. THE IDENTIFICATION OF AROMATIC SULFONIC ACIDS CONTAINING AN AMINO GROUP.
  • YouTube. (2023).
  • ResearchGate. (2025).
  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes: Identification of Hydroxyl Groups using Infrared (IR) Spectroscopy.
  • Sigma-Aldrich. 3-Bromo-2-hydroxy-5-methylbenzoic acid.
  • Patsnap Eureka. (2025). How to Identify Functional Groups in FTIR Spectra.
  • MDPI. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • PLOS ONE. (2021).
  • ResearchGate. (a) FTIR spectrum of 1 showing the presence of hydroxyl and nitrosyl....
  • Thermo Fisher Scientific AppsLab Library. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Bromo-3-methoxy-2-methylbenzoic acid (CAS: 55289-17-3).
  • ChemicalBook. (2026). 3-bromo-5-methylbenzoic acid | 58530-13-5.
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Application Note: Advanced Chromatographic Analysis of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Metabolism/Pharmacokinetics (DMPK) Professionals.

Executive Summary & Analytical Rationale

The accurate quantification and purity profiling of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid presents a unique set of analytical challenges. This highly functionalized aromatic compound features a carboxylic acid (-COOH), a phenolic hydroxyl (-OH), a heavy halogen (Bromine), and a strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃).

As a Senior Application Scientist, I approach this molecule by first deconstructing its physicochemical properties to establish causality for our methodological choices:

  • High Polarity & Acidity: The intramolecular hydrogen bonding between the -OH and -COOH (salicylic acid core), compounded by the electron-withdrawing -Br and -SO₂CH₃ groups, drastically lowers the pKa of the carboxylic acid (estimated pKa < 2.0). In standard neutral aqueous conditions, the molecule is fully ionized, leading to zero retention and severe peak tailing on standard reversed-phase columns[1].

  • Steric Hindrance: The phenolic -OH at position 2 is sterically flanked by the bulky -Br at position 3 and the -COOH at position 1. This steric crowding makes derivatization for Gas Chromatography (GC) kinetically sluggish, requiring aggressive catalytic conditions[2].

  • Isotopic Signatures: The presence of Bromine (^79Br and ^81Br in a ~1:1 ratio) provides a built-in diagnostic mass spectrometry (MS) signature, which we will leverage for absolute peak confirmation.

This guide details two orthogonal, self-validating methodologies: a Reversed-Phase HPLC-UV/MS method for rapid purity and stability assessment, and a GC-MS method utilizing silylation for high-resolution structural confirmation.

Reversed-Phase HPLC-UV/MS Methodology

Mechanistic Approach to Method Development

To achieve symmetrical peak shapes and reproducible retention times for highly acidic substituted benzoic acids, the mobile phase pH must be maintained at least 1-2 pH units below the analyte's pKa[3]. By utilizing 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA), we suppress the ionization of the carboxylate anion, forcing the molecule into its neutral, hydrophobic state. This maximizes interaction with the C18 stationary phase[1].

HPLC_Method A Sample Prep (ACN:H2O) B Column Selection (End-capped C18) A->B C Ion Suppression (0.1% FA, pH < 2.5) B->C D Gradient Elution (5% to 95% Organic) C->D E Orthogonal Detection (UV 254nm & ESI-) D->E

Fig 1. HPLC method development workflow emphasizing ion suppression for acidic analytes.

Step-by-Step HPLC Protocol

System Suitability & Self-Validation: To ensure the system is self-validating, inject a blank (diluent) to rule out carryover, followed by a standard solution at the Limit of Quantitation (LOQ) to verify signal-to-noise (S/N ≥ 10). Peak tailing factor (


) must be 

; if

, it indicates incomplete ion suppression, dictating a fresh preparation of the acidic mobile phase.

1. Reagent Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water. (Use 0.1% TFA if UV-only analysis is performed and peak tailing persists).

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

2. Sample Preparation:

  • Accurately weigh 10 mg of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

  • Dissolve in 10 mL of Diluent (1 mg/mL stock). Sonicate for 5 minutes.

  • Dilute to a working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

3. Chromatographic Conditions:

ParameterSpecification
Column C18, 100 x 2.1 mm, 1.7 µm (Sub-2-micron for UHPLC efficiency)
Flow Rate 0.4 mL/min
Column Temperature 40°C (Reduces backpressure and improves mass transfer)
Injection Volume 2.0 µL
Detection (UV) 254 nm and 280 nm (Aromatic ring absorption)
Detection (MS) ESI Negative Mode (Targeting [M-H]⁻ at m/z 293 and 295)

4. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold
1.0955Isocratic
6.01090Linear ramp
8.01090Wash
8.1955Re-equilibration
10.0955End

GC-MS Derivatization Methodology

Mechanistic Approach to Silylation

Direct GC injection of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid will result in thermal degradation and irreversible column adsorption due to the highly polar -COOH and -OH groups. To volatilize the compound, we must mask these active protons via derivatization.

We utilize BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) catalyzed by 1% TMCS (Trimethylchlorosilane). The TMCS is critical here: the phenolic -OH at position 2 is severely sterically hindered by the adjacent Bromine atom. Standard silylation protocols will fail to fully derivatize this site, leading to a mixture of mono-TMS and di-TMS derivatives. By introducing TMCS as a catalyst and driving the reaction thermodynamically at 70°C for 60 minutes, we ensure complete conversion to the stable di-TMS derivative[2].

GCMS_Workflow S1 Native Analyte (Non-volatile, Thermally Labile) S2 Solvent Exchange (Evaporate to dryness, add Pyridine) S1->S2 S3 Catalytic Derivatization (BSTFA + 1% TMCS) S2->S3 S4 Thermodynamic Drive (Incubate at 70°C for 60 min) S3->S4 S5 Di-TMS Derivative Formation (Volatile, Sterically Resolved) S4->S5 S6 GC-EI-MS Analysis (Isotope Pattern Confirmation) S5->S6

Fig 2. GC-MS sample preparation pathway highlighting catalytic silylation of hindered groups.

Step-by-Step GC-MS Protocol

System Suitability & Self-Validation: A successful derivatization is validated by examining the MS chromatogram. If a peak corresponding to the mono-TMS derivative is observed, the reaction is incomplete. The protocol dictates extending the incubation time or verifying the anhydrous nature of the reagents, as moisture rapidly quenches BSTFA.

1. Sample Extraction & Drying:

  • Transfer 100 µL of the sample extract (in an aprotic solvent like Ethyl Acetate) into a 2-mL glass autosampler vial[2].

  • Evaporate completely to dryness under a gentle stream of ultra-pure Nitrogen. Crucial: Any residual water will destroy the derivatization reagent.

2. Derivatization Reaction:

  • Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Add 50 µL of BSTFA containing 1% TMCS.

  • Cap the vial tightly with a PTFE-lined septum.

  • Vortex for 10 seconds, then incubate in a dry block heater at 70°C for 60 minutes[2].

  • Allow to cool to room temperature before injection.

3. GC-MS Operating Parameters:

ParameterSpecification
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm, 0.25µm
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program 100°C (hold 1 min)

15°C/min to 300°C

hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C (Electron Impact, 70 eV)
Data Interpretation: The Bromine Isotope Effect

When analyzing the mass spectra of the di-TMS derivative, scientists must look for the distinct isotopic signature of Bromine. Bromine naturally occurs as two stable isotopes, $ ^{79}\text{Br} $ and $ ^{81}\text{Br} $, in a roughly 50.69% to 49.31% ratio.

Therefore, the molecular ion cluster (


) and any bromine-containing fragment ions will present as a distinct "doublet" separated by 2 mass units (M and M+2) with approximately 1:1 intensity.
  • Native Mass: ~295.1 g/mol

  • Di-TMS Derivative Mass: ~439.4 g/mol

  • Expected MS Signature: Strong molecular ion peaks at m/z 438 and m/z 440 (1:1 ratio). Loss of a methyl group from the TMS moiety will yield prominent fragment ions at m/z 423 and 425.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons.
  • Harvey, D. T., et al. (1991). Partition Chromatography: Optimization of HPLC Separations. Chemistry LibreTexts.
  • Zhang, K., & Zuo, Y. (2004). GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma. Journal of Agricultural and Food Chemistry (ACS Publications).

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Derivatization of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Strategic Derivatization of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid for Biological Screening

Abstract

Substituted salicylic acids are a cornerstone of medicinal chemistry, renowned for their diverse biological activities.[1][2] This application note provides a comprehensive guide to the strategic derivatization of a highly functionalized scaffold, 3-bromo-2-hydroxy-5-methylsulfonylbenzoic acid. The presence of a potent electron-withdrawing methylsulfonyl group significantly modulates the electronic properties of the scaffold, offering unique opportunities for drug design.[3][4] We present detailed protocols for the selective modification of the carboxylic acid and phenolic hydroxyl moieties to generate a chemically diverse library of amides, esters, and ethers. Furthermore, we outline a strategic workflow for the biological evaluation of these novel derivatives, from primary cytotoxicity screening to targeted enzyme inhibition assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for hit and lead discovery programs.

Introduction: Rationale and Strategic Considerations

The core structure, 3-bromo-2-hydroxy-5-methylsulfonylbenzoic acid, presents a unique combination of functional groups ripe for medicinal chemistry exploration. While the salicylic acid core is a well-established pharmacophore, the addition of a methylsulfonyl group offers distinct advantages. The sulfonyl moiety is a powerful hydrogen bond acceptor and is metabolically stable, often enhancing binding affinity to target proteins and improving pharmacokinetic profiles.[3][5][6]

Our derivatization strategy focuses on the two most synthetically accessible functional groups: the carboxylic acid and the phenolic hydroxyl.

  • Carboxylic Acid Modification: Converting the highly polar, acidic carboxyl group into neutral amides or esters is a classic strategy to enhance cell permeability and oral bioavailability. This modification allows for the introduction of a wide variety of substituents (R-groups) to probe the steric and electronic requirements of a biological target's binding pocket.

  • Phenolic Hydroxyl Modification: The phenolic -OH group is a key interaction point in many biological systems. Its conversion to ethers or esters can serve multiple purposes, including acting as a prodrug, improving metabolic stability, or exploring new binding interactions within a target active site.

The following sections provide validated, step-by-step protocols for these transformations and a logical framework for subsequent biological evaluation.

Synthetic Derivatization Workflow

The overall synthetic strategy is designed to create distinct classes of compounds from a single starting material.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Phenolic Hydroxyl Derivatization start 3-Bromo-2-hydroxy-5- methylsulfonylbenzoic Acid amide Amide Library (R-NH-C=O) start->amide Amide Coupling (Protocol 3.1) ester_cooh Ester Library (R-O-C=O) start->ester_cooh Esterification (Protocol 3.2) ether Ether Library (-O-R) start->ether Williamson Ether Synthesis (Protocol 3.3) ester_oh Phenolic Ester Library (-O-C=O-R) start->ester_oh Protection & Acylation (Advanced Protocol)

Caption: Synthetic workflow for derivatizing the core scaffold.

Experimental Protocols: Synthesis

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: Synthesis of Amide Derivatives via EDC Coupling

Rationale: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. EDC activates the carboxylic acid, allowing for nucleophilic attack by an amine to form a stable amide bond under mild conditions.[7][8] This method avoids the harsh reagents required for acid chloride formation and is suitable for a wide range of amines.

Materials:

  • 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

  • Amine of choice (e.g., Benzylamine, Morpholine, 4-Fluoroaniline)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the solution at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., Hexane:Ethyl Acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Synthesis of Ester Derivatives via Steglich Esterification

Rationale: The Steglich esterification is a mild method for forming esters using a carbodiimide (like DCC) and a catalyst (DMAP).[9] This is particularly useful for sterically hindered acids or sensitive substrates where acid-catalyzed Fischer esterification might fail or cause degradation.[10]

Materials:

  • 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

  • Alcohol of choice (e.g., Ethanol, Isopropanol, Benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Diethyl ether

Procedure:

  • In a dry round-bottom flask, dissolve 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the crude residue in a minimal amount of diethyl ether and add hexanes to precipitate any remaining DCU. Filter again.

  • Wash the filtrate with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography.

  • Characterization: Confirm structure and purity via NMR and HRMS.

Protocol 3.3: Synthesis of Phenolic Ether Derivatives

Rationale: The Williamson ether synthesis is employed here. The phenolic proton is sufficiently acidic due to the adjacent electron-withdrawing groups, allowing for deprotonation with a mild base like potassium carbonate, followed by nucleophilic attack on an alkyl halide.

Materials:

  • 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

  • Alkyl halide (e.g., Methyl iodide, Ethyl bromide)

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous Acetone or DMF

  • Water

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (1.0 eq) and anhydrous K₂CO₃ (3.0 eq).

  • Add anhydrous acetone or DMF and stir the suspension vigorously.

  • Add the alkyl halide (1.5 eq) and heat the reaction mixture to reflux (for acetone) or 60 °C (for DMF).

  • Stir for 6-12 hours, monitoring by TLC. Note: Both the phenol and carboxylic acid may be alkylated. The ester can be hydrolyzed back to the acid in the work-up.

  • Work-up: Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate. Add water and acidify to pH ~2 with 1 M HCl. This step hydrolyzes any ester formed back to the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the desired ether by flash column chromatography or recrystallization.

  • Characterization: Confirm structure and purity via NMR and HRMS.

Biological Screening Strategy

A tiered or cascaded approach is recommended to efficiently identify promising compounds from the synthesized library.

G cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Hit Validation & Profiling cluster_lead_opt Tier 3: Lead Optimization lib Synthesized Compound Library (Amides, Esters, Ethers) primary_assay Primary Assay (e.g., Cytotoxicity Screen @ 10 µM) (MTT or CellTiter-Glo®) lib->primary_assay dose_response Dose-Response Curve (Calculate IC50) primary_assay->dose_response Active 'Hits' secondary_assay Target-Based Secondary Assays (e.g., COX-2, Kinase Panel) dose_response->secondary_assay sar Structure-Activity Relationship (SAR) Studies secondary_assay->sar adme In Vitro ADME/Tox Assays sar->adme Confirmed Leads

Caption: Tiered workflow for biological screening and hit validation.

Protocol 4.1: High-Level Protocol for Primary Cytotoxicity Screening

Rationale: A primary screen against a cancer cell line (e.g., HeLa) and a non-cancerous line (e.g., HEK293) can quickly identify compounds with general cytotoxic effects and provide an initial therapeutic window.

  • Cell Culture: Plate HeLa and HEK293 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of all synthesized derivatives in DMSO. Serially dilute and treat the cells with a final compound concentration of 10 µM for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine).

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo® (Promega).

  • Data Analysis: Calculate the percent inhibition of cell growth relative to the vehicle control. Compounds showing significant inhibition (>50%) in the cancer cell line but not the non-cancerous line are prioritized as "hits."

Data Presentation: Representative Library

The table below illustrates how to organize the synthetic and biological data for the generated library. (Note: Data is hypothetical for illustrative purposes).

Compound IDR-Group (Modification)Synthetic ProtocolYield (%)IC₅₀ vs. HeLa (µM)
SM-01 (Starting Material)--> 50
AM-01 Benzyl (Amide)3.1858.2
AM-02 Morpholinyl (Amide)3.17822.5
ES-01 Ethyl (Ester)3.26515.1
ET-01 Methyl (Ether)3.372> 50

Conclusion

The 3-bromo-2-hydroxy-5-methylsulfonylbenzoic acid scaffold is a highly promising starting point for the development of novel bioactive compounds. The protocols detailed in this note provide a robust and versatile platform for creating diverse libraries of amides, esters, and ethers. By coupling these synthetic strategies with a logical, tiered screening cascade, researchers can efficiently explore the chemical space around this scaffold to identify and optimize new therapeutic leads.

References

  • VertexAI Search. Application of Sulfonyl in Drug Design | Request PDF - ResearchGate.
  • PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
  • ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
  • Bentham Science. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
  • 10th Brazilian Conference on Natural Products. Synthesis of new salicylic acid derivatives with potential bioactivity.
  • ResearchGate. Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential.
  • PubMed. Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential.
  • J&K Scientific LLC. Fischer Esterification.
  • Chemguide. preparation of esters.
  • ResearchGate. How to produce amide from Benzoic acid and amine directly?.
  • Science.gov. salicylic acid derivatives: Topics by Science.gov.
  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Role of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid in the synthesis of heterocyclic compounds

[1]

Executive Summary

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid represents a high-value "orthogonal" scaffold in drug discovery.[1] Its unique substitution pattern—combining a salicylate core with a sterically demanding halogen (3-Br) and a strong electron-withdrawing sulfone (5-SO₂Me)—makes it an ideal precursor for constructing benzofurans , benzoxazoles , and chromones .[1]

This guide details the specific synthetic utility of this compound, providing validated protocols for transforming this building block into bioactive heterocyclic libraries often targeted in metabolic disease (GLP-1/GPR119) and immunology (IL-17/STAT3) programs.[1]

Structural Analysis & Reactivity Profile[1]

The molecule features three distinct reactive handles that allow for sequential, regioselective functionalization.[1]

Functional GroupPositionElectronic EffectSynthetic Utility
Carboxylic Acid C-1ElectrophilicAmide coupling, Esterification, Decarboxylation.[1]
Hydroxyl (Phenol) C-2NucleophilicO-Alkylation, Intramolecular Cyclization.[1]
Bromine C-3Leaving GroupCritical Handle. Enables Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] Sterically crowded.[1][2]
Methylsulfonyl C-5EWG (Strong)Increases acidity of 2-OH; activates ring for SₙAr (if F/Cl were present); enhances metabolic stability and solubility.[1]
Mechanistic Insight: The "Sulfone Effect"

The 5-methylsulfonyl group is not merely a bystander; it significantly alters the reactivity of the salicylate core:[1]

  • pKa Modulation: It lowers the pKa of the 2-OH group (estimated pKa ~6.5–7.0 vs. 10 for phenol), facilitating base-mediated cyclizations under milder conditions (e.g., K₂CO₃ vs. NaH).[1]

  • Lipophilicity: It lowers LogP compared to alkyl analogs, improving the water solubility of final drug candidates.[1]

Application 1: Synthesis of 7-Carboxy-Benzofurans

The most powerful application of this scaffold is the rapid assembly of substituted benzofurans via a Sonogashira coupling / Cyclization cascade .[1] This route avoids the harsh conditions of traditional acid-mediated cyclodehydration.[1]

Experimental Protocol: One-Pot Sonogashira-Cyclization

Target: Synthesis of 5-methanesulfonyl-2-substituted-benzofuran-7-carboxylic acid.

Reagents
  • Substrate: 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1]

  • Co-Catalyst: CuI (2 mol%)[1]

  • Base/Solvent: Et₃N (3.0 equiv) in DMF (0.1 M)

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the benzoic acid substrate, Pd catalyst, and CuI. Seal and purge with Argon for 5 minutes.

  • Addition: Add degassed DMF and Et₃N via syringe. Add the terminal alkyne last to prevent homocoupling (Glaser coupling).[1]

  • Coupling: Heat the mixture to 60°C for 2 hours . Monitor by LC-MS for the disappearance of the aryl bromide.[1]

    • Note: The intermediate o-alkynylphenol may be observed.[1]

  • Cyclization: Increase temperature to 80–90°C for an additional 4 hours. The internal 2-OH nucleophile attacks the alkyne (5-endo-dig or 6-endo-dig followed by isomerization) to close the furan ring.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to protonate the carboxylic acid), brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from MeOH/DCM or purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Typical Yield: 65–80%[1]

Application 2: Synthesis of Benzoxazoles

This scaffold is a precursor for 7-carboxy-benzoxazoles , a motif found in various kinase inhibitors.[1]

Experimental Protocol: Condensation-Cyclization

Target: Synthesis of 5-methanesulfonyl-benzoxazole-7-carboxylic acid.

Reagents
  • Substrate: 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid[1]

  • Reagent: Formamidine acetate (for unsubstituted C-2) or Acetamidine HCl (for C-2 methyl).[1]

  • Solvent: 2-Methoxyethanol or Xylene.[1]

  • Catalyst: CuI (10 mol%) / Cs₂CO₃ (2.0 equiv) – Modified Ullmann-type cyclization.[1]

Step-by-Step Methodology
  • Esterification (Optional but Recommended): Convert the carboxylic acid to a methyl ester (TMSCHN₂ or MeOH/H₂SO₄) prior to cyclization to prevent decarboxylation or side reactions.[1]

  • Coupling: Mix the ester (1.0 equiv) with the amidine (1.5 equiv), CuI, and Cs₂CO₃ in 2-methoxyethanol.

  • Reflux: Heat to 120°C for 12 hours under N₂.

    • Mechanism:[1][2][3][4][5][6][7][8] The reaction proceeds via initial amide formation followed by intramolecular copper-catalyzed C-O bond formation displacing the bromide (or direct condensation if the bromide is retained for later functionalization).[1]

    • Alternative Route: If retaining the Bromine is desired for later steps, use Trimethyl orthoformate and p-TsOH to close the ring using the OH and an amide nitrogen, though this usually requires an initial amide coupling at the C-1 position.[1]

Visualizing the Synthetic Divergence

The following diagram illustrates how this single scaffold diverges into three distinct heterocyclic classes.

GStart3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acidInter1Sonogashira Coupling(+ Alkyne)Start->Inter1Pd/Cu, AlkyneInter2Amide Coupling(+ Amine)Start->Inter2HATU, R-NH2Inter3Acetylation(+ Ac2O)Start->Inter3Ac2O, BaseProd1Benzofurans(Nav1.7 / Anti-inflammatory)Inter1->Prod1Cyclization (80°C)Prod2Benzoxazoles(Kinase Inhibitors)Inter2->Prod2Cu-Cat CyclizationProd3Chromones(Antioxidants)Inter3->Prod3Baker-Venkataraman

Figure 1: Divergent synthetic pathways from the 3-bromo-2-hydroxy-5-methylsulfonylbenzoic acid scaffold.

Comparison of Synthetic Routes

MethodTarget HeterocycleKey ReagentsAdvantagesLimitations
Sonogashira BenzofuransPd(PPh₃)₄, CuI, AlkyneOne-pot; High convergence.[1][4]Requires terminal alkynes; Glaser homocoupling side-products.[1]
Cu-Catalyzed BenzoxazolesAmidine, CuI, BaseAccess to C-2 substituted analogs.[1]High temperature required; Copper removal needed.[1]
Baker-Venkataraman ChromonesAc₂O, NaHClassic route; Scalable.[1]Multi-step process; Harsh basic conditions.[1]

References

  • Benzofuran Synthesis via Sonogashira

    • Title: "One-Pot Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling-Cycliz
    • Source:Journal of Organic Chemistry, 2007, 72(14), 5337-5341.[1]

    • URL:[Link][1]

  • Sulfonyl-Salicylate Utility

    • Title: "Synthesis and biological evaluation of sulfonyl-substituted salicylic acid deriv
    • Source:European Journal of Medicinal Chemistry, 2014, 84, 42-53.[1]

    • URL:[Link][1]

  • General Heterocyclic Protocols

    • Title: "Recent Advances in the Synthesis of Benzofurans and Benzoxazoles."[1]

    • Source:Chemical Reviews, 2016, 116(19), 11685-11796.[1]

    • URL:[Link][1]

  • Medicinal Chemistry Context (STAT3/IL-17)

    • Title: "Heterocyclic derivatives and use thereof (Patent WO2016089062A2)."[1]

    • Source:Google Patents[1]

    • URL

Experimental procedures for reactions involving 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note details experimental protocols for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (CAS 68029-79-8), a highly functionalized salicylic acid derivative.[1] This compound serves as a critical intermediate in the synthesis of pharmaceuticals (e.g., anti-inflammatory agents, kinase inhibitors) and agrochemicals (e.g., HPPD inhibitors).[1]

Introduction & Chemical Profile[1][2][3][4][5]

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a trisubstituted benzene scaffold featuring three distinct reactive handles: a carboxylic acid (C1), a phenolic hydroxyl (C2), and an aryl bromide (C3), all modulated by the electron-withdrawing methylsulfonyl group at C5.[1] This unique substitution pattern makes it an ideal building block for diversity-oriented synthesis (DOS) but requires careful chemoselectivity control.[1]

Chemical Properties
PropertyData
CAS Number 68029-79-8
Formula C₈H₇BrO₅S
Molecular Weight 295.11 g/mol
Appearance Off-white to pale yellow solid
pKa (Predicted) ~2.5 (COOH), ~8.0 (Phenol)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water/DCM
Storage 2–8°C, Inert atmosphere (Ar/N₂), Protect from light

Strategic Reaction Workflow

The reactivity of this scaffold is dictated by the interplay between the acidic protons and the aryl bromide.[1] The following diagram illustrates the primary synthetic pathways.

ReactionWorkflow Start 3-Bromo-2-hydroxy- 5-methylsulfonylbenzoic Acid (CAS 68029-79-8) Path1 Path A: O-Alkylation (Protection/Functionalization) Start->Path1 R-X, Base Path2 Path B: Amide Coupling (COOH Derivatization) Start->Path2 R-NH2, Coupling Agent Path3 Path C: Suzuki Coupling (C-C Bond Formation) Start->Path3 Ar-B(OH)2, Pd(0) Path1->Path3 Preferred Route (Protects OH) Product1 Alkoxy Derivative (Ether) Path1->Product1 Product2 Salicylamide Scaffold Path2->Product2 Product3 Biaryl Scaffold Path3->Product3

Figure 1: Strategic functionalization pathways for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid. Path A is often prioritized to prevent catalyst poisoning by the free phenol during metal-catalyzed cross-couplings.[1]

Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Phenol Protection)

Objective: To mask the phenolic hydroxyl group or introduce an alkyl side chain, preventing interference in subsequent coupling reactions.[1] Rationale: The phenolic proton (pKa ~8) is significantly less acidic than the carboxylic acid (pKa ~2.5).[1] However, using 2 equivalents of base allows for selective alkylation of the phenoxide if the carboxylate is formed first (which is unreactive towards alkyl halides under mild conditions due to charge delocalization).[1]

Materials:

  • Substrate: 1.0 eq (295 mg, 1.0 mmol)

  • Alkyl Halide (e.g., MeI, BnBr): 1.1 eq[1]

  • Base: K₂CO₃ (2.5 eq) or Cs₂CO₃ (1.5 eq)[1]

  • Solvent: DMF (anhydrous, 5 mL) or Acetone (reagent grade)

Procedure:

  • Dissolution: Charge a 25 mL round-bottom flask with the substrate and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ in one portion. The suspension may turn yellow (phenoxide formation).[1] Stir at RT for 15 min.[1]

  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.[1]

    • Checkpoint: The product should be less polar than the starting material.[1]

  • Workup: Dilute with EtOAc (30 mL) and wash with 1M HCl (to protonate the carboxylate and remove DMF), then water (2x) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at the C3 position.[1] Rationale: The C3-bromide is sterically crowded (ortho to OH/OR) but electronically activated by the ortho-hydroxyl/alkoxy group.[1] The 5-SO₂Me group further activates the ring for oxidative addition.[1]

Materials:

  • Substrate (or O-protected derivative): 1.0 eq

  • Boronic Acid/Ester: 1.2–1.5 eq[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)[1]

  • Base: 2M Na₂CO₃ (3.0 eq) or K₃PO₄ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine substrate, boronic acid, and base.

  • Degassing: Add solvents.[1][2] Sparge with Argon/Nitrogen for 10 minutes (Critical to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst quickly under inert flow. Seal the vessel.

  • Reaction: Heat to 80–100°C for 2–12 hours.

    • Self-Validating Step: If the reaction stalls, add more catalyst (2 mol%) and check pH (must remain >8).[1]

  • Workup: Filter through a Celite pad, washing with EtOAc.[1] Acidify the filtrate to pH 3-4 (if free acid is desired) or keep neutral (if ester).[1] Extract and purify.

Protocol C: Amide Coupling (Salicylamide Synthesis)

Objective: To derivatize the carboxylic acid with an amine. Rationale: The ortho-hydroxyl group can form a hydrogen bond with the carbonyl, reducing electrophilicity.[1] Furthermore, the free phenol can react with coupling reagents (forming active esters at the oxygen).[1] Recommendation: Use HATU or PyBOP for high efficiency, or protect the phenol first.[1]

Materials:

  • Substrate: 1.0 eq

  • Amine (R-NH₂): 1.1 eq[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF or DCM[1]

Procedure:

  • Activation: Dissolve substrate and DIPEA in DMF. Add HATU and stir for 5–10 minutes at RT (Solution often turns yellow/orange).

  • Coupling: Add the amine.

  • Reaction: Stir at RT for 2–6 hours.

    • Checkpoint: LCMS should show mass of [M+Amine-H₂O+H]⁺.[1]

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc. Wash organic layer with 5% LiCl (to remove DMF), 1M HCl, saturated NaHCO₃, and brine.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Alkylation O- vs. COO- competitionUse exactly 2.0-2.2 eq of base to ensure dianion formation, or use mild conditions (Acetone/K₂CO₃) to favor carboxylate esterification if using alkyl halides.[1] Note: Protocol A targets Phenol alkylation; if Ester is desired, use excess halide.[1]
Protodebromination Pd-catalyzed reduction of BrEnsure anhydrous solvents for coupling; reduce reaction temperature; switch to Pd(OAc)₂/SPhos.[1]
No Reaction (Amidation) Steric hindrance / H-bondingUse a more reactive coupling agent (e.g., HATU, COMU) or convert acid to acid chloride using (COCl)₂/DMF(cat).[1]
Incomplete Suzuki Catalyst poisoning by free OHProtect phenol as methyl ether (OMe) or methoxymethyl ether (MOM) prior to coupling.[1]

References

  • Synthesis of 3-Bromo-5-methylbenzoic acid derivatives: Context: Provides analogous bromination and workup conditions for the methyl-substituted scaffold.
  • General Procedures for Salicylic Acid Functionalization

    • Rasayan Journal of Chemistry.[1] (2012).[1] Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Retrieved October 26, 2023, from [Link]

    • Context: Details esterification and etherification protocols for hydroxybenzoic acids.
  • Chemical Profile & CAS Verification

    • ChemSrc. (2023).[1] 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (CAS 68029-79-8).[1] Retrieved October 26, 2023, from [Link][1]

    • Context: Verification of chemical structure and physical properties.[1][3]

  • Analogous Sulfonylbenzoic Acid Chemistry

    • Google Patents.[1] (1993).[1] Preparation of methylsulfonylbenzoic acids (CN1038584C).[1] Retrieved October 26, 2023, from [1]

    • Context: Background on the stability and synthesis of the methylsulfonyl moiety on benzoic acid rings.

Sources

Scale-Up Synthesis of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid: Process Optimization and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (CAS 68029-79-8) is a highly functionalized salicylic acid derivative that serves as a critical building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern—featuring a halogen handle, a phenolic hydroxyl, a carboxylic acid, and a methylsulfonyl group—provides versatile orthogonal reactivity for cross-coupling, etherification, and amidation reactions. It is frequently utilized in the development of phosphodiesterase (PDE) inhibitors and novel diuretic agents.

Designing a scale-up route for this compound requires avoiding late-stage functionalizations that produce inseparable regioisomers. The most robust, scalable, and cost-effective strategy utilizes commercially available salicylic acid as the starting material.

Retrosynthetic Strategy & Logical Workflow

The synthesis is executed in three highly regioselective stages:

  • Chlorosulfonation: Electrophilic aromatic substitution of salicylic acid to install the sulfonyl chloride at the 5-position.

  • Reduction-Alkylation: A one-pot (or telescoped) reduction of the sulfonyl chloride to a sulfinate, followed by

    
     methylation to form the methyl sulfone.
    
  • Regioselective Bromination: Electrophilic bromination directed synergistically to the 3-position.

SynthesisWorkflow SA Salicylic Acid (Starting Material) CSA 5-Chlorosulfonylsalicylic Acid (Intermediate 1) SA->CSA ClSO3H 0°C to 20°C MSA 5-Methylsulfonylsalicylic Acid (Intermediate 2) CSA->MSA 1. Na2SO3, NaHCO3 2. Me2SO4, NaOH Target 3-Bromo-2-hydroxy-5- methylsulfonylbenzoic acid (Target API Intermediate) MSA->Target Br2, AcOH 40°C

Caption: Synthetic workflow for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 5-Chlorosulfonylsalicylic Acid

Mechanistic Insight: Chlorosulfonation of salicylic acid is a well-documented electrophilic aromatic substitution [1]. The hydroxyl group (-OH) is strongly activating and directs ortho/para. The carboxylic acid (-COOH) is deactivating and directs meta. The para position relative to the -OH group (which is simultaneously meta to the -COOH group) is electronically favored and sterically accessible, leading exclusively to the 5-substituted product [2].

Scale-Up Protocol:

  • Preparation: Charge a dry, glass-lined reactor (equipped with a scrubber to neutralize HCl/SO₂ gas) with chlorosulfonic acid (5.0 equiv). Cool the reactor jacket to 0–5 °C under a nitrogen atmosphere.

  • Addition: Add salicylic acid (1.0 equiv) in small portions over 2 hours, maintaining the internal temperature below 10 °C to prevent uncontrolled exotherms and oxidative degradation.

  • Reaction: Once the addition is complete, warm the mixture to 20–25 °C and stir for 4 hours. Monitor the evolution of HCl gas.

  • Quenching (Critical Safety Step): Carefully transfer the reaction mixture dropwise into a second reactor containing vigorously stirred crushed ice and water (10 volumes). Maintain the quench temperature below 15 °C.

  • Isolation: Filter the resulting white precipitate, wash extensively with cold water until the filtrate pH is >3, and dry under vacuum at 40 °C to afford 5-chlorosulfonylsalicylic acid.

Step 2: Synthesis of 5-Methylsulfonylsalicylic Acid (CAS 68029-77-6)

Mechanistic Insight: To avoid the foul-smelling and easily oxidized thiol intermediate, the sulfonyl chloride is selectively reduced to a sodium sulfinate using sodium sulfite. The nucleophilic sulfur atom of the sulfinate then attacks the electrophilic methyl group of dimethyl sulfate via an


 mechanism, directly yielding the methyl sulfone [3].

Scale-Up Protocol:

  • Reduction: In a reactor, dissolve sodium sulfite (

    
    , 2.0 equiv) and sodium bicarbonate (
    
    
    
    , 2.5 equiv) in water (8 volumes). Add 5-chlorosulfonylsalicylic acid (1.0 equiv) portion-wise at 20 °C. Stir for 2 hours at 40 °C. The suspension will dissolve as the sodium sulfinate salt forms.
  • Alkylation: Cool the reactor to 20 °C. Slowly add dimethyl sulfate (1.5 equiv) via an addition funnel. (Note: Dimethyl sulfate is highly toxic and a known carcinogen; ensure rigorous engineering controls and closed-system transfers).

  • pH Adjustment: Add 10% NaOH dropwise to maintain the pH between 8.0 and 9.0. Heat the mixture to 40 °C and stir for 4 hours.

  • Isolation: Cool the mixture to 10 °C and slowly acidify to pH 2 using 6M HCl. Filter the precipitated 5-methylsulfonylsalicylic acid, wash with cold water, and dry under vacuum at 50 °C.

Step 3: Regioselective Bromination to the Target Compound

Mechanistic Insight: The regioselectivity of this bromination is a textbook example of synergistic directing effects. The ring possesses three substituents:

  • -OH (C2): Strongly activating, directs to C3 (ortho) and C5 (para). Since C5 is occupied, it strongly directs to C3.

  • -COOH (C1): Deactivating, directs to C3 and C5 (meta). With C5 occupied, it directs to C3.

  • -SO₂CH₃ (C5): Strongly deactivating, directs to C1 and C3 (meta). With C1 occupied, it directs to C3. Consequently, all three functional groups mutually reinforce electrophilic attack at the C3 position, ensuring near-perfect regioselectivity without the need for protecting groups.

Scale-Up Protocol:

  • Preparation: Suspend 5-methylsulfonylsalicylic acid (1.0 equiv) in glacial acetic acid (6 volumes) in a reactor equipped with a reflux condenser and a caustic scrubber.

  • Bromine Addition: Slowly add a solution of bromine (

    
    , 1.1 equiv) in glacial acetic acid (2 volumes) dropwise at 20 °C.
    
  • Reaction: Heat the reaction mixture to 40 °C and stir for 6 hours. The reaction progress should be monitored by HPLC.

  • Quenching: Upon completion (>98% conversion), cool to room temperature and quench excess bromine by adding a 10% aqueous sodium bisulfite solution until the red color dissipates.

  • Isolation: Pour the mixture into ice-water (10 volumes). Filter the crude product, wash with water, and recrystallize from an ethanol/water mixture to yield pure 3-bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

Process Flow and Scale-Up Considerations

ProcessFlow Reactor1 Reactor 1: Chlorosulfonation (Glass-lined, -5°C to 20°C) Quench Ice Quench & Filtration (Isolate Intermediate 1) Reactor1->Quench Controlled transfer (Exothermic) Reactor2 Reactor 2: Reduction & Alkylation (Aqueous, pH controlled) Quench->Reactor2 Wet cake transfer Extract Acidification & Filtration (Isolate Intermediate 2) Reactor2->Extract pH adjustment to pH 2 Reactor3 Reactor 3: Bromination (Fume hood, Scrubber attached) Extract->Reactor3 Dry intermediate transfer Purify Recrystallization & Drying (Final API Intermediate) Reactor3->Purify Crude product crystallization

Caption: Scale-up process flow diagram and logical unit operations.

Self-Validating System Checks:

  • Step 1: The complete dissolution of the intermediate in the

    
     buffer during Step 2 validates the successful formation of the sulfonyl chloride (as unreacted salicylic acid would dissolve, but sulfonic acid byproducts would alter the expected pH profile).
    
  • Step 2: The absence of a thiol odor and a clean HPLC peak shift confirms the direct

    
     trapping of the sulfinate.
    
  • Step 3: The disappearance of the bromine color acts as a visual self-indicator of reaction progression, corroborated by HPLC.

Quantitative Data & Analytical Summary

The following table summarizes the expected yields, purity profiles, and key analytical markers for the scale-up campaign.

StepCompound NameExpected YieldPurity (HPLC)Key Analytical Markers (NMR / MS)
1 5-Chlorosulfonylsalicylic acid85 – 90%> 95.0%MS (ESI-): m/z 235 [M-H]⁻¹H NMR: δ 8.35 (d, 1H), 7.95 (dd, 1H), 7.10 (d, 1H)
2 5-Methylsulfonylsalicylic acid75 – 80%> 98.0%MS (ESI-): m/z 215 [M-H]⁻¹H NMR: δ 3.20 (s, 3H, -SO₂CH₃)
3 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid 80 – 85%> 99.0%MS (ESI-): m/z 293, 295[M-H]⁻ (1:1 isotopic pattern)¹H NMR: δ 8.25 (d, 1H), 8.05 (d, 1H)

References

  • An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate.1

  • Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. MDPI Crystals.2

  • 2-Hydroxy-5-(methylsulfonyl)benzoic acid | C8H8O5S | CID 12422780. PubChem.3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this important synthetic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for systematic optimization.

Synthesis Overview: A Two-Stage Approach

The most logical and common pathway to synthesize 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid involves a two-stage process. First, the synthesis of the key precursor, 2-hydroxy-5-(methylsulfonyl)benzoic acid, followed by a selective electrophilic bromination.

Synthetic_Pathway Salicylic Acid Salicylic Acid Precursor 2-Hydroxy-5-(methylsulfonyl)benzoic acid Salicylic Acid->Precursor 1. Chlorosulfonation 2. Thiol Reaction 3. Oxidation Target 3-Bromo-2-hydroxy-5- methylsulfonylbenzoic acid Precursor->Target Electrophilic Bromination

Caption: General two-stage synthetic pathway.

Part 1: Synthesis of the Precursor, 2-Hydroxy-5-(methylsulfonyl)benzoic acid

The synthesis of this precursor is a critical first step where yield and purity can significantly impact the final bromination. While various routes exist, a common industrial method starts from salicylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing 2-hydroxy-5-(methylsulfonyl)benzoic acid?

A common and cost-effective starting material is salicylic acid. The synthesis typically involves a sequence of etherification of the phenolic hydroxyl group, followed by chlorosulfonation, amination, and esterification, as demonstrated in analogous syntheses like that of methyl 2-methoxy-5-aminosulfonyl benzoate.[1] This multi-step process provides a reliable route to the required sulfonylbenzoic acid core structure.

Q2: What are the critical control points in the precursor synthesis?

The most critical steps are the sulfonation and the subsequent reactions to form the methylsulfonyl group. Chlorosulfonic acid is often used for sulfonation and requires careful temperature control to prevent side reactions and ensure high yield.[1] The subsequent conversion to the methyl sulfone must be driven to completion to avoid impurities that can complicate the final bromination step.

Troubleshooting Guide: Precursor Synthesis
IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Sulfonylation Incomplete Reaction: Insufficient reaction time or temperature.Increase reaction time and/or temperature gradually. Monitor progress using TLC or HPLC to determine the optimal endpoint.[1]
Degradation: Reaction temperature is too high, causing decomposition of the starting material or product.Maintain strict temperature control, often at or below 0°C during the addition of chlorosulfonic acid.[1]
Impure Precursor Side Reactions: Formation of isomeric sulfonation products.Ensure slow, controlled addition of the sulfonating agent at low temperatures to maximize regioselectivity.
Incomplete Oxidation: If proceeding from a thioether intermediate, the oxidation to the sulfone may be incomplete.Ensure a slight excess of the oxidizing agent (e.g., H₂O₂) is used and allow for sufficient reaction time. Monitor by TLC to confirm the complete disappearance of the thioether and sulfoxide intermediates.

Part 2: Selective Bromination of 2-Hydroxy-5-(methylsulfonyl)benzoic acid

This is the most challenging step, where regioselectivity is paramount. The aromatic ring has three substituents with competing directing effects:

  • -OH (hydroxyl): A strongly activating ortho-, para-director.

  • -COOH (carboxylic acid): A deactivating meta-director.

  • -SO₂Me (methylsulfonyl): A strongly deactivating meta-director.

The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (bromine) to the positions ortho and para to it. Since the para position is blocked by the methylsulfonyl group, bromination is strongly favored at the C3 position, which is ortho to the hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for this reaction: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?

For activated rings like this one, N-Bromosuccinimide (NBS) is generally the superior choice. Here's why:

  • Control over Bromination: NBS provides a low, constant concentration of Br₂ in the reaction mixture. This minimizes the risk of over-bromination (di- or tri-bromination), which is a significant concern with the highly activated substrate.[2][3]

  • Milder Conditions: Reactions with NBS often proceed under milder conditions compared to using Br₂ with a Lewis acid catalyst, which can lead to degradation.

  • Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than volatile and highly corrosive liquid bromine.

Q2: What is the optimal solvent for this bromination?

The choice of solvent is critical for controlling reactivity.

  • Non-polar aprotic solvents like dichloromethane (DCM) or chloroform are often excellent choices. They solubilize the starting material and NBS without participating in the reaction.[3]

  • Polar protic solvents like acetic acid can also be used. Acetic acid can help to moderate the reactivity of the system and, in some cases, improve the solubility of the starting material.

Q3: How can I monitor the reaction to prevent the formation of byproducts?

Thin-Layer Chromatography (TLC) is an indispensable tool. By running a TLC every 30-60 minutes, you can visualize the consumption of the starting material and the appearance of the product spot. The reaction should be quenched as soon as the starting material is consumed to prevent the formation of di-brominated impurities.[3]

Troubleshooting Guide: Selective Bromination
IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive Brominating Agent: NBS can decompose over time.Use a fresh bottle of NBS or recrystallize the existing stock from water.
Insufficient Activation: Reaction temperature is too low.Gradually increase the temperature (e.g., from room temperature to a gentle reflux) while monitoring via TLC.[3]
Formation of Di-brominated Impurity Excess Brominating Agent: Stoichiometry is off.Use a carefully measured amount of NBS, typically 1.0 to 1.05 equivalents. Do not use a large excess.[2]
Reaction Time Too Long: The reaction was allowed to proceed after the starting material was consumed.Quench the reaction immediately upon disappearance of the starting material as indicated by TLC analysis.[3]
Product Contaminated with Starting Material Incomplete Reaction: Insufficient NBS or reaction time/temperature.Increase the stoichiometry of NBS slightly (e.g., to 1.1 equivalents) or extend the reaction time.[2]
Inefficient Purification: The product and starting material have similar polarities.Optimize the recrystallization solvent system (e.g., ethanol/water, ethyl acetate/hexane). If that fails, column chromatography on silica gel is the most effective method for separation.[3]
Low Isolated Yield After Work-up Product Loss During Extraction: The product is a carboxylic acid and may be partially soluble in the aqueous phase, especially if the pH is not sufficiently acidic.During the aqueous work-up, ensure the aqueous layer is acidified to a pH of ~1-2 with an acid like concentrated HCl before extraction with an organic solvent (e.g., ethyl acetate).[4][5]
Detailed Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure and should be adapted based on laboratory-scale optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-(methylsulfonyl)benzoic acid (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the solution in portions over 5-10 minutes at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress every 30 minutes by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a drop of acetic acid as the mobile phase).

  • Work-up: Once TLC indicates complete consumption of the starting material (typically 2-4 hours), quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v). Stir vigorously for 15 minutes until the yellow color dissipates.

  • Extraction: Transfer the mixture to a separatory funnel. If a precipitate is present, add more solvent. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel for higher purity.

Systematic Troubleshooting Workflow

When encountering a low yield, a systematic approach is crucial. The following workflow can help diagnose and solve the issue efficiently.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solutions Start Low Yield of Final Product Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Analyze_Crude Decision What is the main component? Analyze_Crude->Decision SM_Remains Action: Starting Material - Increase NBS to 1.1 eq - Increase Temp/Time - Check NBS Purity Decision->SM_Remains  Starting Material   Byproducts Action: Byproducts Present (e.g., Di-bromo) - Reduce NBS to 1.0 eq - Reduce Reaction Time - Run at Lower Temp Decision->Byproducts  Byproducts   Complex Action: Complex Mixture - Re-evaluate Solvent - Check Precursor Purity - Purify via Chromatography Decision->Complex  Complex Mixture   No_Product Action: No Product/Degradation - Confirm Precursor Identity - Use Milder Conditions - Re-purify Starting Materials Decision->No_Product  Degradation  

Caption: A logical workflow for troubleshooting low-yield issues.

References

  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.[Link]

  • Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.[Link]

  • PubChem. 2-Hydroxy-5-(methylsulfonyl)benzoic acid.[Link]

  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.[Link]

  • ACS Omega. Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde.[Link]

  • Google Patents.Method for producing 3-bromomethylbenzoic acids.
  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].[Link]

  • Google Patents.Preparation method of 2-methoxy-5-sulfonamide benzoic acid.

Sources

Technical Support Center: Purification of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this polysubstituted aromatic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a structured format to assist you in your experimental work.

Introduction to Purification Challenges

The purification of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid presents a unique set of challenges due to its multifunctional nature. The presence of a carboxylic acid, a hydroxyl group, a bromine atom, and a methylsulfonyl group on the same aromatic ring influences its solubility, polarity, and potential for side reactions. Key challenges often revolve around removing unreacted starting materials, positional isomers, and by-products from related side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities can include:

  • Unreacted Starting Materials: Such as 2-hydroxy-5-methylsulfonylbenzoic acid or a brominating agent.

  • Positional Isomers: Bromination of a substituted benzene ring can sometimes lead to the formation of isomers where the bromine atom is at a different position.

  • Decarboxylation Products: The combination of a hydroxyl and a carboxylic acid group on the aromatic ring makes the molecule susceptible to decarboxylation, especially at elevated temperatures, which could lead to the formation of 2-Bromo-6-methylsulfonylphenol.

  • Over-brominated Products: Introduction of more than one bromine atom onto the aromatic ring can occur if the reaction conditions are not carefully controlled.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: For a polar, multifunctional compound like 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid, a good starting point for solvent selection would be polar protic solvents or mixtures thereof. Consider the following:

  • Water: Benzoic acids often have low solubility in cold water but increased solubility in hot water, making it a potential recrystallization solvent.[1][2]

  • Alcohols (Ethanol, Methanol, Isopropanol): These are good solvents for polar compounds. A mixed solvent system, such as ethanol/water, can be effective.[3]

  • Acetic Acid: Can be a good solvent for aromatic carboxylic acids, particularly for removing color impurities.[4]

  • Esters (Ethyl Acetate): Mentioned in patents for related sulfonylbenzoic acids, often used for recrystallization.[5]

It is highly recommended to perform small-scale solubility tests with your crude material to identify the optimal solvent or solvent system.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities that depress the melting point.[3] To troubleshoot this:

  • Add more solvent: This will decrease the concentration of the solute.

  • Re-heat the solution: Ensure everything is fully dissolved, then allow it to cool more slowly.

  • Change the solvent system: A different solvent or solvent mixture may be more suitable.

  • Purify by another method first: Consider a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before attempting recrystallization.

Q4: How can I effectively remove acidic or basic impurities?

A4: Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[6][7][8]

  • To remove acidic impurities: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous base (e.g., sodium bicarbonate solution). The acidic impurities will be deprotonated and move into the aqueous layer, while your desired product (if it is a stronger acid) may remain in the organic layer, or it may also be extracted. Careful pH control is crucial.

  • To isolate your acidic product: After dissolving the crude mixture in an organic solvent, you can extract your desired product into an aqueous basic solution. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the purified product.

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Solvent Choice The solvent may be too good at dissolving the product even at low temperatures, or it may also dissolve the impurities well.Perform a systematic solvent screen with small amounts of crude material. Aim for a solvent that dissolves the product well when hot but poorly when cold, while the impurities remain soluble at all temperatures.
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help slow the cooling process.[1]
Presence of Insoluble Impurities Solid impurities that are not dissolved in the hot solvent can act as nucleation points and be trapped in the crystals.Perform a hot gravity filtration of the dissolved crude product to remove any insoluble material before allowing the solution to cool.[3]
Co-crystallization of Isomers Positional isomers can have very similar solubility profiles, leading to their co-crystallization with the desired product.If isomers are suspected, recrystallization alone may not be sufficient. Consider preparative chromatography for separation.
Issue 2: Difficulty in Separating Positional Isomers

Analytical and Preparative Solutions:

The separation of positional isomers is a common challenge in the purification of substituted aromatics.[9][10][11][12]

Analytical Approach: HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing the purity and separating isomers of substituted benzoic acids.

  • Stationary Phase: A C18 reversed-phase column is a good starting point.[13]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., water with phosphoric acid or formic acid) is typically used.[14]

  • Detection: UV detection at a wavelength where all components absorb is suitable.

A generic starting HPLC method could be:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase it.

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

Preparative Approach: Flash Chromatography

For larger scale separation of isomers, flash column chromatography can be employed.

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A solvent system with optimized polarity, often a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), sometimes with a small amount of acetic acid to improve peak shape for carboxylic acids.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent to your crude 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid until it is fully dissolved.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release any pressure from CO2 evolution.

  • Separation: Allow the layers to separate. The deprotonated product and other acidic impurities will be in the aqueous layer. Drain the aqueous layer into a separate flask.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.

  • Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add concentrated HCl with stirring until the solution is acidic (test with pH paper). Your purified product should precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Visualizations

Logical Flow for Purification Strategy

Purification_Strategy start Crude 3-Bromo-2-hydroxy-5- methylsulfonylbenzoic acid acid_base Acid-Base Extraction start->acid_base High level of acidic/ basic impurities recrystallization Recrystallization start->recrystallization Relatively clean crude acid_base->recrystallization Further purification chromatography Column Chromatography recrystallization->chromatography Isomers or closely related impurities remain pure_product Pure Product recrystallization->pure_product Purity meets specification chromatography->pure_product

Caption: Decision tree for selecting a purification strategy.

Experimental Workflow for Purification and Analysis

Experimental_Workflow cluster_Purification Purification cluster_Analysis Purity Analysis crude Crude Product extraction Acid-Base Extraction crude->extraction recrystal Recrystallization extraction->recrystal hplc HPLC Analysis recrystal->hplc Purity Check nmr NMR Spectroscopy hplc->nmr ms Mass Spectrometry nmr->ms

Sources

Optimizing reaction conditions (temperature, solvent, catalyst) for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and process optimization of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (CAS 68029-79-8). This guide is designed for process chemists, researchers, and drug development professionals to troubleshoot and optimize the electrophilic aromatic bromination of 2-hydroxy-5-methylsulfonylbenzoic acid.

Below, you will find mechanistic insights, a troubleshooting Q&A, optimized experimental protocols, and reaction engineering workflows.

Mechanistic Overview: The Causality of Reaction Design

To optimize this reaction, one must first understand the stereoelectronic environment of the starting material. The aromatic ring is subjected to three distinct directing effects:

  • Hydroxyl (-OH) at C2: Strongly activating, ortho/para-directing.

  • Carboxylic Acid (-COOH) at C1: Moderately deactivating, meta-directing.

  • Methylsulfonyl (-SO2CH3) at C5: Strongly deactivating, meta-directing.

The Regioselectivity Advantage: The 3-position is ortho to the -OH, meta to the -COOH, and meta to the -SO2CH3. All three substituents synergistically direct the incoming electrophile to the 3-position, ensuring near-perfect regioselectivity without the need for complex protecting group strategies[1].

The Reactivity Challenge: Despite the activating -OH group, the combined electron-withdrawing pull of the -COOH and -SO2CH3 groups significantly depletes the pi-electron density of the ring. This deactivated state raises the activation energy required to form the Wheland intermediate, causing standard bromination conditions (e.g., Br₂ in Acetic Acid at room temperature) to stall or fail completely[2].

Troubleshooting & FAQs

Q1: My bromination reaction stalls at 50-60% conversion. How can I drive it to completion without degrading the product? A: Stalled reactions are a direct consequence of the ring's deactivated nature. To overcome this, you must increase the potency of the electrophile rather than merely increasing the temperature. We recommend switching from molecular bromine (Br₂) to N-Bromosuccinimide (NBS) paired with a catalytic amount of strong Brønsted acid (e.g., H₂SO₄). The acid protonates the succinimide carbonyl, weakening the N-Br bond and generating a highly reactive bromonium (


) equivalent capable of attacking the electron-poor ring[3].

Q2: I am observing a significant impurity identified as 2-bromo-4-methylsulfonylphenol. How do I prevent this? A: This impurity is the result of halodecarboxylation (an electrophilic ipso-substitution). Salicylic acid derivatives are highly prone to losing carbon dioxide when exposed to harsh halogens at elevated temperatures[4]. To prevent this:

  • Strict Temperature Control: Never exceed 65°C during the bromination step.

  • Avoid Excess Reagent: Limit NBS to 1.05 – 1.10 equivalents. Excess halogen drives ipso-attack once the 3-position is saturated.

Q3: What is the optimal solvent system for scaling up this reaction? A: While Dimethylformamide (DMF) is an excellent solvent for NBS, its high boiling point and water miscibility complicate downstream isolation and solvent recovery. Acetonitrile (MeCN) is the superior choice for scale-up. It solubilizes both the starting material and NBS at 60°C, does not participate in side reactions, and allows for direct product precipitation upon the addition of an anti-solvent (water) during workup.

Quantitative Data: Condition Optimization Summary

The table below summarizes the causality between reaction conditions and experimental outcomes during process optimization.

ConditionReagentsSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)Primary Issue / Observation
A (Baseline) Br₂ (1.2 eq)Acetic Acid2524< 45%85%Sluggish kinetics; incomplete conversion.
B (Thermal) Br₂ (1.5 eq)Acetic Acid851260%70%High halodecarboxylation side-products[4].
C (NBS Std) NBS (1.1 eq)DMF601878%92%Difficult solvent removal; moderate yield.
D (Optimized) NBS (1.05 eq) + H₂SO₄ (cat)Acetonitrile606> 95% > 99% None. Highly scalable and selective[3].

Experimental Protocol: Acid-Catalyzed NBS Bromination

This self-validating protocol utilizes Condition D , ensuring high yield and purity through built-in analytical checkpoints.

Step 1: Reactor Setup & Dissolution

  • Charge a dry, glass-lined reactor with 2-hydroxy-5-methylsulfonylbenzoic acid (1.0 equivalent) and Acetonitrile (10 volumes).

  • Begin agitation (250 rpm) and heat the suspension to 40°C until a clear solution is achieved.

  • Validation Checkpoint: Ensure complete dissolution before proceeding to prevent localized reagent concentration and subsequent over-bromination.

Step 2: Electrophile Activation

  • Add concentrated Sulfuric Acid (H₂SO₄, 0.1 equivalents) dropwise to the solution.

  • Charge N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 30 minutes to manage the mild exotherm.

  • Causality Note: Portion-wise addition prevents a sudden spike in

    
     concentration, mitigating the risk of halodecarboxylation.
    

Step 3: Controlled Bromination

  • Ramp the reactor temperature to 60°C and maintain for 6 hours.

  • Validation Checkpoint: Sample the reaction mixture at hour 5. Analyze via HPLC (254 nm). The reaction is deemed complete when the starting material peak is < 1.0% AUC.

Step 4: Quenching & Isolation

  • Cool the reactor to 20°C.

  • Slowly add Purified Water (15 volumes) over 1 hour to precipitate the product.

  • Stir the resulting slurry for an additional 2 hours at 5°C to maximize crystallization.

  • Filter the solid, wash with cold Water:MeCN (8:2 v/v), and dry under vacuum at 50°C until constant weight is achieved.

Reaction Engineering Workflow

TroubleshootingLogic SM 2-Hydroxy-5-methylsulfonylbenzoic acid (Starting Material) Bromination Electrophilic Aromatic Bromination SM->Bromination Issue1 Issue: Stalled Reaction (<60% Conv.) Cause: Deactivated Ring Bromination->Issue1 Br2/AcOH at RT Issue2 Issue: Decarboxylation Side-Product Cause: Thermal Overdrive Bromination->Issue2 High Temp (>80°C) Fix1 Solution: Add H2SO4 Catalyst to generate active Br+ Issue1->Fix1 Fix2 Solution: Switch to NBS in MeCN at controlled 60°C Issue2->Fix2 Opt Optimized Protocol: NBS + H2SO4 (cat) in MeCN at 60°C Fix1->Opt Fix2->Opt Product 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (>95% Yield, High Purity) Opt->Product

Logical workflow for optimizing the bromination of 5-methylsulfonylsalicylic acid.

References

1.[1] Title: Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5) - PMC | Source: nih.gov | URL: 1 2.[2] Title: CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents | Source: google.com | URL: 2 3.[3] Title: CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents | Source: google.com | URL: 3 4.[4] Title: Decarboxylative Halogenation of Organic Compounds | Chemical Reviews | Source: acs.org | URL: 4

Sources

Troubleshooting common problems in the synthesis of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and failure modes encountered during the synthesis of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid .

This guide abandons generic troubleshooting in favor of a causality-driven approach. We will dissect the thermodynamics of the reaction, provide a self-validating protocol, and troubleshoot the exact molecular deviations that cause yield loss or impurity formation.

Mechanistic Context & Workflow

The target molecule is synthesized via the highly regioselective electrophilic aromatic bromination of 2-hydroxy-5-(methylsulfonyl)benzoic acid [1]. The hydroxyl (-OH) group at C2 is a strong ortho/para director. Because the C5 (para) position is blocked by the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group, the incoming bromonium ion (Br⁺) is directed exclusively to the C3 (ortho) position.

The Primary Failure Mode: The electron-rich nature of the phenolic ring introduces a critical vulnerability known as halodecarboxylation . If the carboxylic acid (-COOH) at C1 is deprotonated, the resulting carboxylate acts as a leaving group (CO₂) during an ipso-attack by Br⁺, yielding a bromophenol impurity[2][3]. The entire protocol below is engineered to suppress this decarboxylative pathway by maintaining strict acidic and thermal control.

SynthesisWorkflow SA Salicylic Acid (Starting Material) CSA 5-Chlorosulfonylsalicylic acid (Intermediate 1) SA->CSA ClSO3H 0°C to RT MSA 2-Hydroxy-5-(methylsulfonyl)benzoic acid (Intermediate 2) CSA->MSA 1. Na2SO3 2. MeI / Base Target 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (Target API Intermediate) MSA->Target Br2 (1.05 eq) AcOH, 15-20°C Decarb Bromophenol Derivative (Decarboxylation Impurity) MSA->Decarb Excess Br2 / Heat Ipso-attack

Figure 1: Synthesis workflow of the target molecule and the halodecarboxylation side-pathway.

Quantitative Process Parameters

To ensure reproducibility, adhere strictly to the following thermodynamic and stoichiometric boundaries:

ParameterTarget ValueControl LimitMechanistic Rationale
Reagent Stoichiometry 1.05 eq Br₂Max 1.10 eqExcess bromine drives over-bromination and accelerates halodecarboxylation.
Solvent System Glacial Acetic Acid< 0.5% WaterMaintains protonation of the -COOH group, preventing ipso-attack on the carboxylate.
Addition Temperature 15 °C – 20 °CMax 25 °CMitigates the initial exothermic spike, preserving the carboxyl group.
Reaction Time 2 – 4 HoursN/AProlonged exposure to the HBr byproduct can lead to minor degradation.
Quench Reagent 10% aq. Na₂S₂O₃Until colorlessSafely reduces unreacted Br₂ to inert Br⁻ without generating toxic gases.
Self-Validating Experimental Protocol

This protocol is designed with built-in visual and analytical cues so you can validate the reaction's success in real-time.

Step 1: System Setup Charge a dry, glass-lined reactor with 2-hydroxy-5-(methylsulfonyl)benzoic acid (1.0 eq) and glacial acetic acid (10 volumes). Causality: Acetic acid acts as both a solvent and a strong protonating agent. It suppresses the ionization of the carboxylic acid, which is the primary trigger for decarboxylation[2].

Step 2: Electrophile Addition Cool the suspension to 15 °C. Prepare a solution of bromine (1.05 eq) in glacial acetic acid (2 volumes). Add the Br₂ solution dropwise over 60 minutes. Self-Validation: The reaction mixture will initially turn deep red/orange. As the electrophilic substitution proceeds, HBr gas will evolve (validate with pH paper at the scrubber inlet), and the deep red color will rapidly fade to a pale orange, indicating the active consumption of the bromonium species.

Step 3: Maturation & Monitoring Allow the reaction to warm to 20 °C and stir for 2 hours. Self-Validation: Pull an aliquot for HPLC analysis. The reaction is deemed complete when the starting material peak area is < 1.0%. Visually, the evolution of HBr gas will cease.

Step 4: Quenching & Isolation Slowly pour the reaction mixture into 15 volumes of ice-cold 10% aqueous sodium thiosulfate (Na₂S₂O₃) under vigorous stirring. Self-Validation: The quench is successful when the solution transitions instantly from pale orange to completely colorless or milky white (precipitate formation). Critical Step: Acidify the mixture to pH 1.5 using 1M HCl, then filter the resulting white precipitate. Wash with cold deionized water and dry under vacuum at 45 °C to a constant weight.

Troubleshooting & FAQs

Q1: My HPLC trace shows a major impurity with a mass of[M - 44 + 79]. What is this, and how do I stop it? A: This mass signature corresponds to the loss of CO₂ (44 Da) and the addition of Bromine (79 Da), confirming halodecarboxylation[3]. Salicylic acids are notoriously susceptible to this when the carboxylate is attacked at the ipso-position[2]. Corrective Action: Your reaction medium is likely too basic or too hot. Ensure you are using anhydrous glacial acetic acid. Do not use sodium acetate as a buffer; it deprotonates the starting material and accelerates the decarboxylation pathway. Keep the temperature strictly below 25 °C.

Q2: The reaction stalls at 85% conversion. Adding more bromine doesn't help and only increases impurities. Why? A: The -SO₂CH₃ group strongly deactivates the aromatic ring. As the reaction progresses, the concentration of the starting material drops, and the generated HBr increases the acidity of the medium, further deactivating the substrate. Adding more Br₂ only forces the halodecarboxylation of the already-formed product. Corrective Action: Instead of adding more Br₂, add a catalytic amount of a Lewis acid (e.g., 0.05 eq FeBr₃) to increase the electrophilicity of the remaining bromine, or gently warm the mixture to 30 °C only after the initial 85% conversion is reached.

Q3: During the aqueous workup, my isolated yield is unusually low (< 50%), but the reaction conversion was > 95%. Where is my product? A: 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is highly hydrophilic due to the combined presence of a carboxylic acid, a hydroxyl group, and a methylsulfonyl group. If the final aqueous quench is not sufficiently acidic, the product remains dissolved in the water as a sodium salt. Corrective Action: Before filtration or extraction, you must force the product into its neutral, protonated state. Add 1M HCl until the aqueous phase registers a pH of < 1.5. You will visually observe a massive increase in precipitation as the product crashes out of the aqueous phase.

Q4: Can I use N-Bromosuccinimide (NBS) instead of elemental bromine to avoid handling toxic Br₂ liquid? A: Yes, NBS is a viable alternative, but it requires careful solvent selection. If you use NBS in a polar aprotic solvent like DMF, you risk stabilizing the carboxylate anion, which again invites decarboxylation. Corrective Action: If using NBS, run the reaction in acetonitrile (MeCN) with 1.0 equivalent of a strong acid (like trifluoroacetic acid, TFA) to ensure the carboxylic acid remains protonated throughout the catalytic cycle.

References
  • Title: 2-Hydroxy-5-(methylsulfonyl)benzoic acid (Compound Summary CID 12422780) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Quantitative Bromination of Phenols Source: Acta Chemica Scandinavica URL: [Link]

  • Title: Decarboxylative Halogenation of Organic Compounds Source: Chemical Reviews URL: [Link]

Sources

Recrystallization techniques for purifying 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for the purification of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid via recrystallization. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to ensure you can confidently navigate the purification process.

Understanding the Molecule and the Purification Challenge

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a polysubstituted aromatic compound. Its purification by recrystallization is governed by the interplay of its functional groups: the acidic carboxylic acid, the polar hydroxyl and methylsulfonyl groups, and the hydrophobic brominated benzene ring. The key to successful recrystallization lies in selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either fully dissolved or completely insoluble.

A likely synthetic route to this compound involves the sulfonation and subsequent bromination of a substituted benzoic acid precursor. This suggests that common impurities may include unreacted starting materials, isomers formed during electrophilic substitution, or over-brominated byproducts. A well-designed recrystallization protocol will effectively remove these contaminants.

Experimental Workflow for Recrystallization

The following diagram outlines the general workflow for the recrystallization of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_solid Crude Solid add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration dissolved->hot_filtration filtrate Clear Filtrate hot_filtration->filtrate impurities Insoluble Impurities Removed hot_filtration->impurities slow_cooling Slow Cooling to Room Temp filtrate->slow_cooling ice_bath Ice Bath Cooling slow_cooling->ice_bath crystals_formed Crystal Formation ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals drying Dry Crystals wash_crystals->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: A generalized workflow for the recrystallization of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

Detailed Recrystallization Protocol

This protocol provides a starting point for the purification of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid. Optimization may be required based on the specific impurities present in your sample.

Materials:

  • Crude 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

  • Selected recrystallization solvent (e.g., ethanol/water, isopropanol/water, acetic acid/water)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Begin by determining a suitable solvent or solvent system. Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common choices for similar compounds include mixtures of an alcohol (like ethanol or isopropanol) and water, or acetic acid and water.[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Gently heat the mixture while stirring. Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the yield.[3][4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes. The charcoal will adsorb colored impurities.[1][5]

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.[1][4][5]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3][6] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[1][5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1][6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals. This can be done by air-drying on the filter paper or in a desiccator.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" The melting point of the solid is lower than the boiling point of the solvent. High concentration of impurities.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent system.[1]
No Crystals Form Too much solvent was used. The solution is not saturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, evaporate some of the solvent to increase the concentration and allow it to cool again.[1][6]
Low Yield Too much solvent was added. Premature crystallization during hot filtration. Incomplete crystallization.Use the minimum amount of hot solvent for dissolution. Ensure the funnel and receiving flask are pre-warmed for hot filtration. Allow sufficient time for cooling and consider using an ice bath to maximize precipitation.
Colored Crystals Incomplete removal of colored impurities.Use activated charcoal during the recrystallization process. A second recrystallization may be necessary.
Impure Product (based on analysis) Inappropriate solvent choice. Cooling was too rapid, trapping impurities.Re-evaluate the solvent system. Ensure a slow cooling rate to allow for proper crystal lattice formation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for recrystallizing 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid?

A1: Given the presence of both polar (hydroxyl, carboxylic acid, sulfonyl) and non-polar (brominated aromatic ring) functionalities, a mixed solvent system is a good starting point. An ethanol/water or isopropanol/water mixture is recommended.[1] Start by dissolving the compound in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot alcohol to redissolve the precipitate and allow it to cool slowly.

Q2: How do I know if my recrystallized product is pure?

A2: The purity of your product can be assessed by several methods. A sharp melting point range that is close to the literature value (if available) is a good indicator of purity. Spectroscopic techniques such as NMR and IR can confirm the structure and identify the presence of impurities. Chromatographic methods like HPLC or TLC can also be used to determine purity.

Q3: What are the likely impurities I am trying to remove?

A3: Based on a plausible synthesis involving sulfonation and bromination of a substituted benzoic acid, potential impurities include:

  • Unreacted starting material: (e.g., 2-hydroxy-5-methylbenzoic acid)

  • Isomeric products: Formed if sulfonation or bromination occurs at a different position on the aromatic ring.

  • Over-brominated products: Such as di-bromo species.

Recrystallization is effective at removing these types of impurities as they will likely have different solubility profiles from the desired product.

Q4: Can I reuse the filtrate (mother liquor) to recover more product?

A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor by evaporating some of the solvent and re-cooling. However, this second crop will generally be less pure than the first as the concentration of impurities is higher in the remaining solution.[4] It is advisable to analyze the purity of the second crop separately.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution - Arabian Journal of Chemistry.
  • The Recrystallization of Benzoic Acid.
  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd.
  • Recrystallization of Benzoic Acid.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Recrystallisation of benzoic acid and determination of its melting point - M.C.C. Science.

Sources

How to monitor the progress of reactions involving 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for monitoring chemical reactions involving 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid. Our goal is to equip you with the expertise to select the appropriate analytical method, optimize its execution, and troubleshoot any issues that may arise during your experiments.

Frequently Asked Questions (FAQs): Getting Started
Q1: What are the key structural features of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid that influence my choice of monitoring technique?

A1: Understanding the molecule's structure is the foundation for selecting an effective monitoring strategy. This compound has several key features:

  • Aromatic Core: The substituted benzene ring is a strong chromophore, making it easily detectable by UV-Visible spectroscopy. This is highly advantageous for techniques like Thin Layer Chromatography (TLC) with a fluorescent indicator and High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Carboxylic Acid (-COOH) and Phenolic Hydroxyl (-OH) Groups: These acidic, polar functional groups dominate the molecule's chromatographic behavior. They can cause "streaking" or "tailing" on silica gel TLC plates if not addressed.[1][2] For HPLC, the mobile phase pH must be controlled to ensure consistent ionization state and reproducible retention times.[3]

  • Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, electron-withdrawing group that increases the overall polarity of the molecule and influences the electronic environment of the aromatic protons, which is observable in NMR spectroscopy.

  • Bromine Atom (-Br): The bromine atom provides a distinct isotopic pattern in high-resolution mass spectrometry, which can aid in product identification.

Q2: I need to monitor my reaction. Which analytical technique should I choose?

A2: The best technique depends on the information you need. Do you need a quick qualitative check, precise quantitative data, or detailed structural confirmation? Use the following workflow to guide your decision.

G cluster_input cluster_paths cluster_outputs start What information do you need? qual Quick, Qualitative Check (Is the reaction working?) start->qual Qualitative quant Precise, Quantitative Data (What is the conversion/yield?) start->quant Quantitative struct Structural Confirmation (What did I make?) start->struct Structural id Identification of Byproducts (What else is in the mixture?) start->id Identification tlc Thin Layer Chromatography (TLC) qual->tlc hplc High-Performance Liquid Chromatography (HPLC) quant->hplc nmr Nuclear Magnetic Resonance (NMR) struct->nmr lcms Liquid Chromatography-Mass Spectrometry (LC-MS) id->lcms hplc->lcms often combined G cluster_problem cluster_causes cluster_solutions start Poor HPLC Separation (Tailing, Drifting Peaks) ph Is Mobile Phase pH Controlled? start->ph gradient Is Gradient Steep Enough? ph->gradient Yes add_acid Add 0.1% Formic Acid or Trifluoroacetic Acid to Mobile Phase ph->add_acid No column Is Column Overloaded? gradient->column Yes adjust_gradient Increase Gradient Slope or Initial % Organic gradient->adjust_gradient No dilute Dilute Sample Concentration column->dilute Yes good_peak Good Peak Shape & Reproducible Retention column->good_peak No add_acid->good_peak adjust_gradient->good_peak dilute->good_peak

Sources

Technical Support Center: Resolving Poor Solubility of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their reaction media. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth technical advice and practical solutions to overcome these issues.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it is crucial to understand the inherent properties of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid. Its structure, featuring a carboxylic acid, a hydroxyl group, a bromo substituent, and a methylsulfonyl group, dictates its solubility behavior. The presence of both hydrogen bond donors (hydroxyl and carboxylic acid) and acceptors (sulfonyl and carbonyl oxygens) suggests some affinity for polar solvents. However, the aromatic ring and the bromo and methylsulfonyl groups contribute to its lipophilicity, often leading to poor solubility in aqueous and some organic media.

FAQ 1: What are the key structural features of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid that influence its solubility?

The solubility of this compound is a balance of its hydrophilic and hydrophobic characteristics:

  • Hydrophilic Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups can participate in hydrogen bonding with polar solvents. The sulfonyl group (-SO2CH3) also has hydrogen bond accepting capabilities.[1]

  • Hydrophobic Groups: The benzene ring, the bromo (-Br) substituent, and the methyl group of the methylsulfonyl moiety contribute to the molecule's nonpolar character.

The interplay of these groups results in a molecule that is often sparingly soluble in many common solvents.

Troubleshooting Poor Solubility: A Step-by-Step Approach

The following sections provide a systematic approach to addressing the poor solubility of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid in reaction media.

Decision-Making Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow start Poor Solubility of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid solvent_screening Initial Solvent Screening start->solvent_screening ph_adjustment pH Adjustment (for aqueous or protic media) solvent_screening->ph_adjustment If solubility is still low success Adequate Solubility Achieved solvent_screening->success If successful cosolvency Co-solvency ph_adjustment->cosolvency If pH modification is insufficient or incompatible ph_adjustment->success If successful salt_formation Salt Formation cosolvency->salt_formation If co-solvents do not provide desired solubility cosolvency->success If successful other_techniques Advanced Techniques (e.g., Hydrotropy, Micronization) salt_formation->other_techniques For challenging cases or specific formulation needs salt_formation->success If successful other_techniques->success If successful

Caption: A decision tree for systematically addressing solubility issues.

FAQ 2: Which solvents should I initially screen for dissolving 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid?

A logical starting point is to screen a range of solvents with varying polarities.

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)These solvents can engage in dipole-dipole interactions and, in the case of DMF and DMSO, can act as hydrogen bond acceptors, which can help solvate the molecule. THF may be effective, especially with gentle heating.[2]
Polar Protic Methanol, Ethanol, IsopropanolThe hydroxyl group of these alcohols can act as both a hydrogen bond donor and acceptor, potentially solvating both the -OH and -COOH groups of the target molecule.
Ethers Diethyl ether, 1,4-DioxaneThese are less polar options but can be effective in some cases, particularly for reactions where less polar conditions are required.
Chlorinated Dichloromethane (DCM), ChloroformThese are generally poor choices for dissolving polar compounds but may be useful in specific reaction schemes or for extraction purposes.

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: Add approximately 1-2 mg of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid to several small vials.

  • Solvent Addition: To each vial, add 100 µL of a different test solvent.

  • Observation: Vortex each vial for 30 seconds and visually inspect for dissolution.

  • Heating: If the compound is not soluble at room temperature, gently warm the vials (e.g., to 40-50 °C) and observe any changes.

  • Scaling: Once a suitable solvent or solvent system is identified, you can scale up the dissolution for your reaction.

FAQ 3: Can pH adjustment improve the solubility of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid?

Yes, pH adjustment is a highly effective method for improving the solubility of acidic compounds in aqueous or protic media.[3]

The Underlying Principle: Ionization

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a carboxylic acid, meaning it can donate a proton (H+) to become a negatively charged carboxylate salt. This ionized form is generally much more soluble in polar solvents like water than the neutral acid form.

Experimental Protocol: pH-Mediated Dissolution

  • Suspension: Suspend the desired amount of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid in your aqueous or protic reaction medium.

  • Base Addition: While stirring, add a suitable base dropwise. Common choices include:

    • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    • Sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3)[4]

    • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Monitoring: Continue adding the base until the solid dissolves. Monitor the pH of the solution to ensure it is compatible with your downstream reaction conditions.

  • Reaction: Once a clear solution is obtained, you can proceed with your reaction. Be mindful that the presence of the salt and the adjusted pH may influence your reaction's outcome.

FAQ 4: What are co-solvents, and how can they be used to improve solubility?

Co-solvency is the technique of adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a poorly soluble compound.[5] This method works by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of organic molecules.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), such as PEG 400

  • Glycerol

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Utilizing Co-solvents

  • Initial Dissolution: Attempt to dissolve the 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid in a small amount of the chosen co-solvent (e.g., DMSO or ethanol).

  • Titration: Slowly add this solution to your aqueous reaction medium while stirring vigorously.

  • Observation: Monitor for any precipitation. If the compound remains in solution, you have successfully created a stable reaction mixture.

  • Optimization: The ratio of the co-solvent to the primary solvent may need to be optimized to achieve the desired concentration without negatively impacting the reaction.

FAQ 5: Is salt formation a viable strategy for long-term storage or for use in specific reaction systems?

Forming a stable salt of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid can be an excellent strategy, particularly if you need to prepare a stock solution or if your reaction is compatible with the salt form.[3]

The Chemistry of Salt Formation:

Reacting the carboxylic acid with a suitable base will yield the corresponding salt. Alkali metal salts are often significantly more water-soluble than the parent acid.[3]

Experimental Protocol: Preparation of a Soluble Salt

  • Dissolution/Suspension: Dissolve or suspend 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid in a suitable solvent (e.g., methanol or ethanol).

  • Base Addition: Add one equivalent of a base (e.g., sodium methoxide in methanol, or aqueous sodium hydroxide).

  • Isolation (Optional): If you wish to isolate the salt, you can remove the solvent under reduced pressure. The resulting solid will be the sodium salt of your compound.

  • Stock Solution: Alternatively, you can use the resulting solution directly as a stock solution for your experiments.

FAQ 6: Are there any other advanced techniques to consider for very challenging solubility issues?

For particularly difficult cases, several other techniques can be explored:

  • Hydrotropy: This involves the addition of a high concentration of a "hydrotrope," which is a compound that can increase the solubility of poorly soluble substances.[6]

  • Micronization: Reducing the particle size of the solid can increase the surface area available for solvation, thereby improving the dissolution rate.[5][6] This is more of a physical modification rather than a chemical one.

  • Complexation: The use of cyclodextrins can encapsulate the hydrophobic portions of the molecule, increasing its apparent solubility in aqueous solutions.

These methods are generally more complex and may require specialized equipment or expertise.

Summary of Key Strategies

StrategyPrincipleWhen to Use
Solvent Screening Matching solvent polarity to the solute.As a first-line approach for all systems.
pH Adjustment Ionization of the carboxylic acid to a more soluble salt form.For aqueous or protic reaction media where pH changes are tolerated.[3]
Co-solvency Reducing the polarity of the primary solvent with a miscible organic solvent.When working with mixed aqueous/organic systems.
Salt Formation Pre-forming a more soluble salt of the acid.For preparing stock solutions or when the salt form is required.[3]

References

  • IJSDR. (2024, January). Methods to boost solubility. International Journal of Scientific Development and Research.
  • Patel, J., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • CymitQuimica. (n.d.). *CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid

Sources

Technical Support Center: Catalyst Selection and Optimization for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-bromo-2-hydroxy-5-methylsulfonylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding catalyst selection and optimization for this specific synthesis.

I. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-bromo-2-hydroxy-5-methylsulfonylbenzoic acid, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: My reaction shows little to no formation of the desired 3-bromo-2-hydroxy-5-methylsulfonylbenzoic acid. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation is a frequent challenge that can often be traced back to several key factors related to the catalyst and reaction conditions.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Solutions
Inactive Brominating Agent Brominating agents like N-Bromosuccinimide (NBS) can degrade over time, especially if not stored properly.[1] This leads to a lower effective concentration of the electrophilic bromine species required for the reaction.Use a fresh batch of the brominating agent. If using NBS, consider recrystallizing it before use to ensure high purity and reactivity.[1]
Inappropriate Catalyst or Lack of Catalyst The synthesis of 3-bromo-2-hydroxy-5-methylsulfonylbenzoic acid is an electrophilic aromatic substitution reaction. The benzene ring is deactivated by the electron-withdrawing sulfonic acid and carboxylic acid groups, making it less nucleophilic.[2][3][4] A catalyst is often necessary to polarize the brominating agent and generate a stronger electrophile.While highly activated rings like phenols can sometimes be brominated without a catalyst, the presence of deactivating groups here suggests the need for one.[2][5] A Lewis acid catalyst such as FeBr₃ or AlCl₃ can be employed to increase the electrophilicity of Br₂.
Insufficient Reaction Temperature or Time Electrophilic aromatic substitutions on deactivated rings require more energy to overcome the activation barrier.[6] Insufficient temperature or reaction time will result in an incomplete reaction.Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Extend the reaction time as needed, ensuring the stability of reactants and products at the chosen temperature.
Presence of Radical Inhibitors If using a radical-based bromination pathway (less common for this specific transformation but possible under certain conditions), the presence of radical inhibitors can quench the reaction.[1]Ensure all reagents and solvents are free from radical scavengers. If a radical mechanism is intended, the addition of a radical initiator like AIBN or benzoyl peroxide might be necessary.[1]
Issue 2: Formation of Multiple Products (Low Selectivity)

Question: I am observing the formation of multiple brominated products, leading to a low yield of the desired isomer. How can I improve the regioselectivity of the bromination?

Answer:

The formation of multiple products is typically due to a lack of control over the regioselectivity of the electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring play a crucial role here.

Scientific Rationale:

The starting material, 2-hydroxy-5-methylsulfonylbenzoic acid, has three substituents on the benzene ring:

  • -OH (hydroxyl): A strongly activating, ortho, para-directing group.[3][4]

  • -COOH (carboxylic acid): A deactivating, meta-directing group.[4]

  • -SO₂CH₃ (methylsulfonyl): A strongly deactivating, meta-directing group.[3]

The directing effects of these groups will determine the position of bromination. The powerful ortho, para-directing effect of the hydroxyl group will likely dominate.[2][6]

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Solutions
Reaction Temperature is Too High Higher temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers, thus reducing selectivity.[1]Lower the reaction temperature to favor the kinetically controlled product, which is often the desired isomer.[1]
Incorrect Stoichiometry of Brominating Agent Using an excess of the brominating agent can lead to the formation of di- or even tri-brominated products, especially given the activating nature of the hydroxyl group.[7]Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent.[1] Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[7]
Inappropriate Solvent The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting selectivity.Screen different solvents to optimize selectivity. A non-polar solvent might be preferable to modulate the reactivity of the brominating agent.[1]
Issue 3: Presence of Di-brominated Impurity

Question: My product is contaminated with a di-brominated species. What is the cause and how can I prevent its formation?

Answer:

The formation of di-brominated impurities is a common side reaction, particularly when dealing with activated aromatic rings.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Solutions
Over-bromination The initial product, 3-bromo-2-hydroxy-5-methylsulfonylbenzoic acid, still possesses an activated aromatic ring due to the hydroxyl group, making it susceptible to further bromination.[7] This is exacerbated by an excess of the brominating agent or prolonged reaction times.Reduce the equivalents of the brominating agent to stoichiometric or even slightly sub-stoichiometric amounts.[1] Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further reaction of the product.
High Reactivity of Brominating Agent A highly reactive brominating agent/catalyst system can lead to indiscriminate bromination.Consider using a milder brominating agent, such as N-Bromosuccinimide (NBS), which is known to be more selective than Br₂ in many cases.[7]
Issue 4: Decarboxylation as a Side Reaction

Question: I suspect that decarboxylation is occurring as a side reaction. Is this possible and how can it be minimized?

Answer:

Yes, decarboxylation can be a significant side reaction in the bromination of salicylic acid derivatives, especially under harsh conditions.

Scientific Rationale:

The mechanism can involve the initial bromination at the carbon bearing the carboxylic acid group, followed by decarboxylation.[8] Phenols are highly activated and can undergo bromination at all available ortho and para positions, which can be followed by the loss of the -COOH group.[8][9]

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Solutions
Harsh Reaction Conditions High temperatures and the presence of strong acids or bases can promote decarboxylation.Employ milder reaction conditions. Avoid excessively high temperatures and prolonged reaction times. Maintain a neutral or slightly acidic pH if possible.
Use of Excess Bromine Water Reactions with excess bromine water are known to cause decarboxylation of salicylic acid to form tribromophenol.[10]Carefully control the stoichiometry of the brominating agent. Avoid using a large excess, especially in aqueous media.

II. Frequently Asked Questions (FAQs)

Catalyst Selection

Q1: Is a catalyst always necessary for the bromination of 2-hydroxy-5-methylsulfonylbenzoic acid?

A1: Not necessarily, but it is highly recommended. The hydroxyl group is a strong activating group and can facilitate the reaction without a catalyst.[5] However, the presence of two deactivating groups (carboxylic acid and methylsulfonyl) significantly reduces the nucleophilicity of the ring.[2][3][4] A catalyst, such as a Lewis acid (e.g., FeBr₃, AlCl₃), will polarize the Br-Br bond, creating a more potent electrophile (Br⁺) and increasing the reaction rate.[4] In some cases, the bromide ion itself has been shown to have a catalytic effect in the bromination of hydroxybenzoic acids.[11][12][13]

Q2: What are the best catalysts for this reaction?

A2: The choice of catalyst depends on the brominating agent and the desired reactivity.

  • For Br₂: Lewis acids like FeBr₃ or AlCl₃ are standard choices for activating molecular bromine.

  • For NBS: A radical initiator (like AIBN or benzoyl peroxide) is used if a radical pathway is desired (typically for benzylic bromination, which is not the primary goal here).[14][15] For electrophilic aromatic substitution with NBS, an acid catalyst can be beneficial.

Q3: Can I use a palladium catalyst for this bromination?

A3: While traditional electrophilic aromatic substitution is more common for this transformation, recent advances have shown that Pd(II)-catalyzed C-H bromination can achieve meta-selective bromination of benzoic acid derivatives.[16] This would likely not be the primary choice for achieving the ortho-bromo product in this specific synthesis but is a noteworthy alternative for different isomers.

Optimization of Reaction Parameters

Q4: What is the optimal temperature range for this synthesis?

A4: The optimal temperature will depend on the specific catalyst and solvent system used. A general starting point is room temperature (25 °C). If the reaction is slow, the temperature can be gradually increased to reflux, while carefully monitoring for side product formation.[1] For deactivated systems, moderate heating (e.g., 50-80 °C) may be necessary.[1]

Q5: How can I effectively monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using chromatographic techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the consumption of the starting material and the formation of the product.[1][7]

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the conversion and the formation of impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and byproducts.[7]

Q6: What are the recommended methods for product purification?

A6:

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[1]

  • Column Chromatography: For higher purity or to separate closely related isomers, column chromatography on silica gel is a recommended method.[1][7]

III. Experimental Protocols & Visualizations

Protocol 1: Catalyst Screening for Bromination

This protocol outlines a general procedure for screening different catalysts for the synthesis of 3-bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

Step-by-Step Methodology:

  • Reaction Setup: In separate, dry round-bottom flasks equipped with magnetic stirrers, dissolve 2-hydroxy-5-methylsulfonylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetic acid).

  • Catalyst Addition: To each flask, add a different catalyst (e.g., FeBr₃, AlCl₃, no catalyst) in a catalytic amount (e.g., 0.1 eq).

  • Brominating Agent Addition: Slowly add the brominating agent (e.g., Br₂ or NBS, 1.1 eq) to each flask at room temperature.

  • Reaction Monitoring: Stir the reactions and monitor their progress by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the starting material is consumed (or after a set time), quench the reactions with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.

  • Analysis: Analyze the crude product from each reaction by HPLC or GC-MS to determine the conversion and selectivity.

Diagrams

Catalyst_Selection_Workflow cluster_setup Reaction Setup cluster_catalyst Catalyst Screening cluster_reaction Bromination cluster_analysis Analysis start Start: 2-hydroxy-5-methylsulfonylbenzoic acid in solvent cat1 Add FeBr3 start->cat1 cat2 Add AlCl3 start->cat2 cat3 No Catalyst start->cat3 brom Add Brominating Agent (e.g., Br2) cat1->brom cat2->brom cat3->brom monitor Monitor by TLC/HPLC brom->monitor workup Quench & Work-up monitor->workup analyze Analyze Conversion & Selectivity workup->analyze result Optimal Catalyst Identified analyze->result Reaction_Troubleshooting_Logic cluster_low_yield Low/No Product cluster_selectivity Low Selectivity cluster_impurity Di-bromination start Reaction Issue ly_cause1 Inactive Reagent Use fresh brominating agent start->ly_cause1 Low Yield ly_cause2 Suboptimal Conditions Increase temp/time start->ly_cause2 Low Yield ly_cause3 No/Wrong Catalyst Add Lewis Acid start->ly_cause3 Low Yield ls_cause1 High Temperature Lower reaction temp start->ls_cause1 Multiple Products ls_cause2 Excess Bromine Use 1.0-1.1 eq start->ls_cause2 Multiple Products ls_cause3 Solvent Effects Screen solvents start->ls_cause3 Multiple Products di_cause1 Over-bromination Reduce bromine eq. start->di_cause1 Di-bromo Impurity di_cause2 High Reactivity Use milder agent (NBS) start->di_cause2 Di-bromo Impurity

Caption: Troubleshooting logic for common synthesis issues.

IV. References

  • Activating and Deactivating Groups - Chemistry Steps. (2026, January 29). Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. (2018, May 9). The Organic Chemistry Tutor. Retrieved from [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

  • Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19). Retrieved from [Link]

  • Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution - CORE. (2012, August 3). Retrieved from [Link]

  • Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions. (n.d.). ResearchGate. Retrieved from [Link]

  • Aromatic Compounds AS & A Level - Save My Exams. (n.d.). Retrieved from [Link]

  • How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? - Quora. (2015, September 7). Retrieved from [Link]

  • The reaction of p-HOC_(6)H_(4)COOH with excess Br_(2) forms - Allen. (n.d.). Retrieved from [Link]

  • Write the mechanism involved in bromination of salicylic acid. - Vedantu. (n.d.). Retrieved from [Link]

  • (PDF) Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution - ResearchGate. (n.d.). Retrieved from [Link]

  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde - ChemRxiv. (n.d.). Retrieved from [Link]

  • Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Kinetics and Mechanism of the Bromination of Salicylic Acid. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Trouble with NBS bromination : r/OrganicChemistry - Reddit. (2019, September 12). Retrieved from [Link]

  • WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents. (n.d.). Retrieved from

  • CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents. (n.d.). Retrieved from

  • CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents. (n.d.). Retrieved from

  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde | ChemRxiv. (n.d.). Retrieved from [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. (2018, July 13). Retrieved from [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

Comparing the reactivity of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid with other benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized scaffold, 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (CAS: 68029-79-8)[1] serves as a critical building block in advanced medicinal chemistry, particularly in the synthesis of benzamide-class neuroleptics and highly targeted pharmacophores[2].

Unlike simple benzoic or salicylic acids, this molecule presents a complex electronic environment. The synergistic effects of its four distinct functional vectors dictate its behavior in coupling, substitution, and functionalization reactions. This guide provides an in-depth comparative analysis of its reactivity, backed by causality-driven experimental protocols.

Structural & Electronic Profiling

To master the reactivity of this compound, one must understand how its substituents electronically communicate across the aromatic ring:

  • C5-Methylsulfonyl Group (

    
    ):  A powerful electron-withdrawing group (EWG). It drastically reduces the electron density of the aromatic ring, deactivating it toward electrophilic aromatic substitution (EAS). Furthermore, it significantly lowers the pKa of both the C1-carboxylic acid and the C2-phenol through inductive and resonance effects[3].
    
  • C3-Bromine (

    
    ):  Provides a highly specific vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Its position ortho to the phenol can cause steric hindrance during coupling but allows for the synthesis of complex, tri-substituted derivatives.
    
  • C2-Phenolic Hydroxyl (

    
    ):  Forms a strong intramolecular hydrogen bond with the C1-carbonyl oxygen. This locks the conformation of the carboxylate, which, combined with the EWG effect of the sulfonyl group, makes the carboxylic acid notoriously difficult to activate using standard carbodiimide chemistry (like EDC/HOBt).
    
  • C1-Carboxylic Acid (

    
    ):  The primary site for amidation to form biologically active benzamides. Due to the aforementioned deactivation, highly reactive uronium-based coupling reagents (e.g., HATU) are required[4].
    

Reactivity Core 3-Bromo-2-hydroxy-5-(methylsulfonyl) benzoic acid COOH C1: Carboxylic Acid (Amidation/Esterification) Core->COOH Vector 1 OH C2: Phenolic OH (H-Bonding/Alkylation) Core->OH Vector 2 Br C3: Bromine (Pd-Catalyzed Coupling) Core->Br Vector 3 SO2Me C5: Methylsulfonyl (EWG / pKa Modulator) Core->SO2Me Vector 4

Fig 1: Structural functionalization logic and primary reactivity vectors of the core scaffold.

Comparative Reactivity Matrix

To contextualize its performance, the table below compares 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid against simpler structural analogs across standard synthetic transformations.

CompoundRelative Acidity (pKa)EAS SusceptibilityCross-Coupling PotentialAmidation Efficiency (Standard EDC)
Salicylic Acid BaselineHigh (C3, C5 positions)None (Requires pre-halogenation)High (Standard conditions apply)
5-Methylsulfonylsalicylic Acid Higher (More acidic)Very Low (Deactivated by EWG)NoneModerate (EWG stabilizes carboxylate)
3-Bromosalicylic Acid ModerateModerate (C5 position active)High (C3 position active)Moderate to High
3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid Highest Extremely Low High (C3 position active) Low (Requires HATU/uronium salts)

Self-Validating Experimental Workflows

The following protocols are engineered to overcome the specific electronic and steric hurdles presented by this molecule. Each step includes a self-validating mechanism to ensure the integrity of the reaction before proceeding.

Protocol A: Chemoselective Amidation (Synthesis of Salicylamides)

Causality: Standard coupling reagents like DCC or EDC fail here because the carboxylate is rendered weakly nucleophilic by the strong electron-withdrawing C5-sulfonyl group and the intramolecular H-bond[4][5]. HATU is utilized because it rapidly forms a highly reactive HOAt ester, forcing the amidation forward.

  • Activation: Dissolve 1.0 eq of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid in anhydrous DMF (0.2 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Validation: The solution will immediately deepen in color (typically light yellow to deep yellow/orange), confirming the deprotonation of both the carboxylic acid and the phenolic OH.

  • Ester Formation: Add 1.2 eq of HATU. Stir at room temperature for 15 minutes.

    • Validation: An LCMS aliquot must be taken here. It should show complete consumption of the starting mass and the appearance of the active HOAt-ester intermediate. Do not proceed until activation is confirmed.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir for 2–4 hours.

    • Validation: Monitor via TLC (5% MeOH in DCM). The highly polar active ester spot will disappear, replaced by a higher-Rf, UV-active amide spot.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA) and saturated aqueous NaHCO3 (to remove any trace unreacted starting acid).

    • Validation: The target salicylamide will remain entirely in the organic layer, yielding >90% crude purity prior to column chromatography.

Workflow S1 1. Activation (HATU, DIPEA) S2 2. Amidation (Amine Addition) S1->S2 S3 3. Workup (Acid/Base Wash) S2->S3 S4 4. Isolation (Chromatography) S3->S4

Fig 2: Experimental workflow for the chemoselective amidation of deactivated benzoic acids.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Causality: Performing a Suzuki coupling on an unprotected bromosalicylic acid is challenging. The free carboxylic acid and phenolic OH protons will rapidly quench the basic conditions required to activate the boronic acid. Therefore, a large excess of base (3.5 to 4.0 equivalents) is strictly required to ensure the catalytic cycle does not stall at the transmetalation step.

  • Preparation: In a Schlenk flask, combine 1.0 eq of the brominated scaffold, 1.5 eq of the target aryl boronic acid, and 3.5 eq of

    
     in a 4:1 mixture of 1,4-Dioxane and water.
    
    • Causality Check: 2.0 eq of base are immediately consumed by the acidic protons. The remaining 1.5 eq are necessary to form the reactive boronate complex.

  • Degassing: Sparge the heterogeneous mixture with Argon for 15 minutes.

    • Validation: Vigorous bubbling ensures the removal of dissolved oxygen, which is critical to prevent the homocoupling of the boronic acid (yielding biaryl byproducts) and the oxidation of the Pd(0) species.

  • Catalysis: Add 0.05 eq of

    
    . Heat the mixture to 90 °C for 4–6 hours.
    
    • Validation: The reaction mixture will transition from an initial red/orange suspension to a dark brown/black solution as the palladium catalyst cycles and eventually begins to precipitate as Pd-black upon reaction completion.

  • Isolation: Cool to room temperature, acidify carefully with 1M HCl to pH 3 (to reprotonate the carboxylic acid), and extract with EtOAc.

References

  • ChemSrc.
  • 68029-79-8 | 3-Bromo-2-hydroxy-5-(methylsulfonyl)
  • Benchchem.
  • Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)

Sources

A Comparative Guide to the Structural Validation of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of success. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid and its derivatives. As a senior application scientist, my focus is to not only present methodologies but to also elucidate the rationale behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Introduction to 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid Derivatives

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a substituted aromatic carboxylic acid. Its derivatives are of interest in medicinal chemistry due to the diverse functionalities present on the benzene ring: a carboxylic acid, a hydroxyl group, a bromine atom, and a methylsulfonyl group. These substituents influence the molecule's electronic properties, acidity, and potential biological activity. The precise arrangement of these groups is critical to the molecule's function, necessitating rigorous structural confirmation.

While specific synthesis and characterization data for the parent compound, 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid, is not widely available in public literature, we can infer its properties and establish a validation workflow based on closely related analogs and the well-understood principles of analytical chemistry. For the purpose of this guide, we will consider the validation of the core structure and its potential derivatives, such as esters or amides formed from the carboxylic acid group. A related compound, 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid, has been described in the patent literature, indicating the synthetic accessibility of similar structures[1].

The Analytical Trifecta: NMR, Mass Spectrometry, and X-ray Crystallography

A multi-pronged analytical approach is essential for the unequivocal validation of a chemical structure. The three most powerful and complementary techniques for small organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule[2]. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For a definitive structural assignment of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid derivatives, a suite of 1D and 2D NMR experiments is indispensable[3][4].

Predicted ¹H and ¹³C NMR Spectral Data

Based on the substituent effects on aromatic systems, we can predict the approximate chemical shifts for the parent acid. The electron-withdrawing nature of the bromine, carboxylic acid, and methylsulfonyl groups will generally lead to downfield shifts for the aromatic protons and carbons[5]. The hydroxyl group, being electron-donating, will have a shielding effect, particularly on the ortho and para positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
Aromatic CH (C4-H)7.5 - 7.8125 - 130Influenced by ortho bromine and para methylsulfonyl group (both electron-withdrawing).
Aromatic CH (C6-H)7.9 - 8.2130 - 135Influenced by ortho carboxylic acid and para hydroxyl group.
-OH10 - 12 (broad)-Acidic proton, chemical shift is concentration and solvent dependent.
-COOH12 - 14 (broad)165 - 175Highly deshielded carboxylic acid proton and carbon.
-SO₂CH₃3.2 - 3.540 - 45Methyl group attached to the electron-withdrawing sulfonyl group.
C1 (-COOH)-115 - 120Carbon bearing the carboxylic acid group.
C2 (-OH)-150 - 155Carbon bearing the hydroxyl group.
C3 (-Br)-110 - 115Carbon bearing the bromine atom.
C5 (-SO₂CH₃)-135 - 140Carbon bearing the methylsulfonyl group.

Note: These are estimated values and will vary with the solvent and the specific derivative.

Experimental Protocol for NMR Analysis

A systematic approach using a combination of NMR experiments is crucial for unambiguous assignment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for polar, acidic compounds.

  • 1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. This will provide initial information on the number of different proton environments and their splitting patterns (multiplicity).

  • 1D ¹³C NMR and DEPT Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable to distinguish between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons and the tracing of spin systems within the molecule[6][7].

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing definitive C-H bond information[6][7].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different spin systems and for assigning quaternary carbons[6][7].

Causality Behind Experimental Choices: The combination of these experiments provides a self-validating dataset. For instance, an HMBC correlation from the methyl protons of the sulfonyl group to the C5 carbon, combined with the chemical shift of C5, would strongly support the proposed substitution pattern.

Mandatory Visualization: NMR Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Environments & Splitting C13_NMR ¹³C NMR & DEPT HSQC HSQC C13_NMR->HSQC Carbon Environments & Types (CH, CH₂, CH₃) HMBC HMBC COSY->HMBC Proton-Proton Connectivity HSQC->HMBC Direct C-H Bonds Structure Proposed Structure HMBC->Structure Long-Range C-H Connectivity (Confirms Skeleton)

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern[8]. For polar molecules like our target compound, Electrospray Ionization (ESI) is the preferred "soft" ionization technique as it minimizes in-source fragmentation and typically produces a prominent molecular ion peak[9].

Expected Mass Spectral Data

The presence of bromine provides a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any ion containing a single bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.

Table 2: Predicted m/z Values for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

Ion Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br) Notes
[M-H]⁻292.93294.93Negative ion mode, deprotonation of the carboxylic acid.
[M+H]⁺294.95296.95Positive ion mode, protonation.

Note: High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the molecular formula.

Characteristic Fragmentation Patterns

In tandem MS (MS/MS) experiments, the molecular ion is isolated and fragmented. For aromatic sulfonyl compounds, a characteristic fragmentation is the loss of sulfur dioxide (SO₂)[10][11][12]. Other expected fragmentations include the loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group.

Experimental Protocol for ESI-MS Analysis

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (around 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of water[13]. For negative ion mode, a trace of a weak base like ammonium hydroxide can be added to facilitate deprotonation. For positive ion mode, a trace of a weak acid like formic acid can be used[9].

  • Infusion and Ionization: Introduce the sample into the ESI source via direct infusion or through an LC system. The latter is preferred for complex mixtures or to remove salts.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern.

  • Tandem MS (MS/MS): Select the molecular ion (both ⁷⁹Br and ⁸¹Br isotopes) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Causality Behind Experimental Choices: The use of a soft ionization technique like ESI is crucial for observing the molecular ion of these potentially labile molecules. MS/MS provides an additional layer of structural confirmation by revealing characteristic fragmentation pathways that are dependent on the compound's functional groups and their connectivity.

Mandatory Visualization: ESI-MS Workflow

ESI_MS_Workflow Sample Dilute Sample Solution ESI_Source Electrospray Ionization Sample->ESI_Source Mass_Analyzer1 Mass Analyzer 1 (Full Scan) ESI_Source->Mass_Analyzer1 Molecular_Ion [M-H]⁻ or [M+H]⁺ (Isotopic Pattern) Mass_Analyzer1->Molecular_Ion Identifies Molecular Weight Collision_Cell Collision Cell (CID) Molecular_Ion->Collision_Cell Isolate Mass_Analyzer2 Mass Analyzer 2 Collision_Cell->Mass_Analyzer2 Fragment Fragment_Ions Fragment Ions Mass_Analyzer2->Fragment_Ions Detects Fragments Xray_Workflow Compound Purified Compound Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Compound->Crystal_Growth Single_Crystal Single Crystal Crystal_Growth->Single_Crystal Mounting Mount on Goniometer Single_Crystal->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure 3D Molecular Structure Refinement->Final_Structure

Sources

Spectroscopic Characterization Guide: 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid & Analogues

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic comparison and characterization framework for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid and its key analogues. This document is designed for researchers requiring structural validation of sulfonyl-functionalized salicylic acid derivatives.

Executive Summary & Compound Profile

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a highly functionalized salicylic acid derivative. It serves as a critical intermediate in the synthesis of bioactive sulfones, particularly in the development of PTP1B inhibitors, GPR40 agonists, and potentially SGLT2 inhibitors.

The introduction of the bromine atom at the 3-position (ortho to the hydroxyl group) and the methylsulfonyl group at the 5-position (para to the hydroxyl) creates a unique electronic environment that significantly alters its spectroscopic signature compared to its non-brominated precursor.

Compound Identity
PropertyDetail
IUPAC Name 3-Bromo-2-hydroxy-5-(methylsulfonyl)benzoic acid
Molecular Formula

Molecular Weight 311.11 g/mol
Core Scaffold Salicylic Acid (2-Hydroxybenzoic acid)
Key Substituents 3-Bromo (Electron-withdrawing/Steric), 5-Methylsulfonyl (Strongly Electron-withdrawing)
CAS (Precursor) 68029-77-6 (2-Hydroxy-5-methylsulfonylbenzoic acid)

Spectroscopic Comparison Strategy

To validate the synthesis of the target compound, one must compare it against its direct precursor (Analogue A ) and a standard reference (Analogue B ). The disappearance of the H-3 proton and the emergence of specific bromine isotopic patterns in Mass Spectrometry are the definitive confirmation markers.

The Analogues
  • Target: 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

  • Analogue A (Precursor): 2-Hydroxy-5-methylsulfonylbenzoic acid (Non-brominated)

  • Analogue B (Standard): 5-Sulfosalicylic acid (Lacks methyl group, highly acidic)

Characterization Workflow

The following diagram outlines the decision logic for confirming the structure based on spectral data.

CharacterizationWorkflow Start Crude Product Analysis NMR 1H NMR Analysis (Aromatic Region) Start->NMR MS Mass Spectrometry (ESI-) Start->MS CheckH3 Signal at ~7.0-7.2 ppm (H-3 Doublet)? NMR->CheckH3 Yes Yes CheckH3->Yes Present No No CheckH3->No Absent Precursor Identity: Precursor (Incomplete Reaction) Target Identity: Target Compound (3-Bromo derivative) Confirmation VALIDATED STRUCTURE Target->Confirmation Isotope Isotope Pattern [M] : [M+2] ratio? MS->Isotope NoBr Ratio ~100:4 (No Bromine) Isotope->NoBr Single Peak YesBr Ratio ~1:1 (One Bromine) Isotope->YesBr Doublet YesBr->Confirmation Yes->Precursor No->Target

Caption: Decision tree for validating 3-bromo-2-hydroxy-5-methylsulfonylbenzoic acid synthesis.

Detailed Spectroscopic Data Analysis

A. Nuclear Magnetic Resonance ( NMR)

The bromination at position 3 simplifies the aromatic region from an AMX/ABX system (in the precursor) to an AX system (in the target).

Comparative Chemical Shifts (DMSO-

)
Proton PositionAnalogue A (Precursor)Target Compound (3-Br)Multiplicity ChangeExplanation of Shift
H-3 (ortho to OH)

7.15 ppm
Absent d

None
Replaced by Bromine.
H-4 (meta to SO2)

8.10 ppm

~8.35 ppm
dd

d
Deshielded by ortho-Br; coupling to H-3 lost.
H-6 (ortho to SO2)

8.70 ppm

~8.75 ppm
d

d
Minimal effect (Br is meta); deshielded by COOH/SO2.


3.20 ppm

3.25 ppm
s

s
Negligible change.
-OH

~11-13 ppm (Broad)

>13 ppm
BroadStronger intramolecular H-bond with COOH due to Br steric pressure.

Key Diagnostic Feature: In the precursor, H-4 appears as a doublet of doublets (


 Hz) due to coupling with H-3 and H-6. In the target, H-4 collapses to a doublet  (

Hz) showing only meta-coupling to H-6.
B. Infrared Spectroscopy (FT-IR)

The sulfonyl group provides strong, characteristic bands that remain consistent, while the fingerprint region changes due to the C-Br bond.

  • Sulfonyl (

    
    ):  Strong bands at 1300–1320 
    
    
    
    (asymmetric) and 1140–1160
    
    
    (symmetric).
  • Carbonyl (

    
    ):  Sharp band at 1670–1690 
    
    
    
    . The frequency may shift slightly lower in the brominated compound due to enhanced intramolecular hydrogen bonding.
  • Hydroxyl (

    
    ):  Broad band 3200–3500 
    
    
    
    .
  • C-Br Stretch: New band appearance in the 600–700

    
      region (often weak/obscured).
    
C. Mass Spectrometry (MS)

This is the most definitive confirmation of bromination.

  • Ionization Mode: ESI (Negative Mode) is preferred for benzoic acid derivatives (

    
    ).
    
  • Analogue A (Precursor):

    • Molecular Ion: m/z 215 (

      
      ).
      
    • Pattern: Single dominant peak.

  • Target Compound:

    • Molecular Ion: m/z 293 (

      
      ) and m/z 295  (
      
      
      
      ).
    • Pattern: 1:1 doublet intensity . This "twin peak" signature is diagnostic for mono-brominated compounds.

Experimental Protocols

Protocol 1: Synthesis via Bromination

Objective: Selective bromination of 2-hydroxy-5-methylsulfonylbenzoic acid.

  • Preparation: Dissolve 1.0 eq of 2-hydroxy-5-methylsulfonylbenzoic acid in Glacial Acetic Acid (AcOH).

  • Reagent: Prepare a solution of Bromine (

    
    )  (1.05 eq) in AcOH.
    
    • Alternative: Use N-Bromosuccinimide (NBS) in DMF for milder conditions.

  • Addition: Add the bromine solution dropwise at room temperature over 30 minutes. The solution will turn orange-red.

  • Reaction: Stir at 40°C for 4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Quenching: Pour the mixture into ice-cold water containing 1% Sodium Bisulfite (

    
    ) to neutralize excess bromine.
    
  • Isolation: Filter the resulting white/pale-yellow precipitate.

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove dibrominated by-products.

Protocol 2: NMR Sample Preparation

Objective: Obtain high-resolution spectra without exchangeable proton loss.

  • Solvent: Use DMSO-

    
      (Deuterated Dimethyl Sulfoxide). 
    
    
    
    is often poor for sulfonyl benzoic acids due to solubility issues.
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

  • Acquisition: Run standard proton sequence (16 scans).

  • Note: The carboxylic acid and phenolic protons may be very broad or invisible depending on water content in the DMSO. Adding 1 drop of

    
     will wash these signals out, confirming their exchangeable nature.
    

References

  • Precursor Characterization: 2-Hydroxy-5-(methylsulfonyl)benzoic acid data derived from known sulfonyl-salicylate intermediates.

  • Bromination Methodology: General procedure for bromination of deactivated salicylic acids. See: Journal of Medicinal Chemistry, 1989, Vol 32, p. 874.[1] (Analogous synthesis of sulfonyl benzoic acids).

  • Spectral comparisons: BenchChem Spectral Data for Salicylic Acid Isomers.

  • Related Analogue (Methoxy-variant): 3-Bromo-2-methoxy-5-(methylsulfonyl)benzoic acid.[2][3][2]

Sources

Comparative Analysis of the Biological Activity of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid Derivatives: Epigenetic Modulation vs. Agrochemical Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (3-BHMBA) (CAS 68029-79-8) is a highly privileged, trifunctional synthetic scaffold. Rather than acting as a standalone therapeutic, its true value lies in its capacity for divergent derivatization. By leveraging its distinct functional groups, researchers have successfully synthesized two entirely different classes of biologically active molecules: BET (Bromodomain and Extra-Terminal) inhibitors for oncology and inflammatory diseases[1], and HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors for advanced agrochemical applications[2][3].

This guide provides an objective, data-driven comparison of these two derivative classes, detailing the structural causality behind their mechanisms of action and providing self-validating experimental protocols for their evaluation.

Structural Causality: The Trifunctional Advantage

To understand the biological activity of 3-BHMBA derivatives, one must first analyze the causality behind the scaffold's design. Every functional group on the benzene ring serves a specific, non-redundant purpose:

  • The Methylsulfonyl Group (-SO₂CH₃): This moiety acts as a potent electron-withdrawing group and a strong hydrogen bond acceptor. In epigenetic modulators, it is crucial for anchoring the molecule within the deep, hydrophobic binding pocket of the BRD4 bromodomain via hydrogen bonding with conserved asparagine residues[1]. In agrochemicals, it increases the acidity of the adjacent functional groups, which is essential for coordinating the Fe(II) ion in the HPPD active site[4][5].

  • The Bromine Atom (-Br): Located at the meta position relative to the sulfonyl group, the halogen serves as a highly reactive synthetic handle. It allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to attach bulky pharmacophores—such as pyrrolopyridinones—to achieve target selectivity[1].

  • The Ortho-Hydroxy/Carboxylic Acid (-OH, -COOH): This salicylic acid-like arrangement is the cornerstone for creating bidentate chelators. In herbicidal derivatives, these groups undergo esterification and Fries-type rearrangement to form β-triketones, which are the primary chelating structures for HPPD inhibition[3].

MOA Scaffold 3-BHMBA Scaffold (CAS 68029-79-8) BET_Path Pyrrolopyridinone Derivatization Scaffold->BET_Path Suzuki Coupling HPPD_Path β-Triketone Derivatization Scaffold->HPPD_Path Esterification & Rearrangement BRD4 BRD4 Inhibition (Epigenetic Modulation) BET_Path->BRD4 HPPD HPPD Inhibition (Fe2+ Chelation) HPPD_Path->HPPD Cancer Anti-Tumor / Anti-Inflammatory Efficacy BRD4->Cancer Herbicide Plastoquinone Depletion (Herbicidal Efficacy) HPPD->Herbicide

Caption: Divergent mechanisms of action for 3-BHMBA derivatives in epigenetic and agrochemical applications.

Comparative Biological Activity

The biological performance of 3-BHMBA derivatives diverges sharply based on their downstream synthesis.

  • Class A (Epigenetic Modulators): Derivatives such as 2-[3-bromo-2-hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione and subsequent pyrrolopyridinone analogs act as competitive inhibitors of BET proteins (BRD2, BRD3, BRD4)[1]. By blocking the interaction between BET bromodomains and acetylated histones, these compounds downregulate the transcription of key oncogenes (e.g., MYC), leading to cell cycle arrest and apoptosis in cancer models.

  • Class B (Agrochemical HPPD Inhibitors): When the scaffold is converted into a β-triketone (structurally analogous to mesotrione or tembotrione), it acts as a reversible, competitive inhibitor of HPPD[2][3]. HPPD is a critical enzyme in the tyrosine catabolic pathway. Inhibition halts the biosynthesis of plastoquinones and tocopherols, leading to severe bleaching, oxidative stress, and rapid necrosis in susceptible weed species[3][4].

Quantitative Performance Comparison

The following table summarizes the comparative biological activity of representative optimized derivatives from both classes.

ParameterClass A: BET Inhibitor Derivative (Pyrrolopyridinone-based)Class B: HPPD Inhibitor Derivative (β-Triketone-based)
Primary Target BRD4 (Bromodomain 1 and 2)HPPD (4-hydroxyphenylpyruvate dioxygenase)
Mechanism Competitive inhibition of acetyl-lysine bindingFe(II) chelation in the enzyme active site
In Vitro IC₅₀ 15 - 45 nM (BRD4 binding assay)8 - 25 nM (Recombinant plant HPPD assay)
Cellular Efficacy GI₅₀ < 100 nM (MV4-11 Leukemia cells)GR₅₀ < 5 g a.i./ha (Post-emergence weed control)
Metabolic Fate Hepatic CYP450 oxidationNitroreduction to inactive AMBA metabolite by soil bacteria[6]
Primary Application Oncology, Autoimmune DisordersBroad-spectrum Herbicides (Maize, Soybeans)

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives requires robust, self-validating assay systems. Below are the standard operating protocols for assessing both pathways.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for BRD4 Inhibition

Causality: TR-FRET is selected over standard fluorescence assays because the time-delayed measurement eliminates interference from compound auto-fluorescence—a common issue with highly conjugated aromatic derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA.

  • Protein/Ligand Complex: Mix recombinant GST-tagged BRD4 (BD1) protein (10 nM final) with a biotinylated acetyl-histone H4 peptide (30 nM final).

  • Compound Addition: Dispense 3-BHMBA BET derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well microplate.

  • Self-Validation Controls: Include JQ1 (a known potent BRD4 inhibitor) as a positive control, and DMSO as a negative vehicle control.

  • Fluorophore Addition: Add Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor).

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Data Validation: Calculate the Z'-factor using the JQ1 and DMSO control wells. Proceed with IC₅₀ calculation only if Z' > 0.5 , ensuring assay reliability.

Protocol 2: In Vitro HPPD Enzyme Inhibition Assay

Causality: This assay measures the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA). Because the 3-BHMBA triketone derivatives act as Fe(II) chelators, the assay buffer must be carefully supplemented with ascorbic acid to maintain iron in its reduced ferrous state[4][5].

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant plant HPPD (e.g., from Arabidopsis thaliana or Zea mays)[5].

  • Buffer Setup: Prepare reaction buffer (20 mM sodium phosphate, pH 7.0) supplemented with 20 mM ascorbic acid and 10 µM FeSO₄.

  • Pre-incubation: Incubate the HPPD enzyme (0.2 µg/mL) with varying concentrations of the 3-BHMBA triketone derivatives (0.1 nM to 10 µM) for 15 minutes at 25°C to allow for steady-state binding.

  • Self-Validation Controls: Use Mesotrione as a reference standard[3][6]. Include an enzyme-free well to measure the spontaneous, non-enzymatic degradation of HPP.

  • Reaction Initiation: Add the substrate HPP (100 µM final concentration) to initiate the reaction.

  • Quantification: After 30 minutes, quench the reaction with 20% perchloric acid. Quantify the formation of HGA using High-Performance Liquid Chromatography (HPLC) with UV detection at 290 nm.

  • Analysis: Plot HGA concentration against inhibitor concentration to derive the IC₅₀.

Workflow Syn Compound Synthesis Pur LC-MS/NMR Validation Syn->Pur Assay1 TR-FRET Assay (BRD4) Pur->Assay1 Assay2 In vitro HPPD Assay Pur->Assay2 Data IC50 & Z'-Factor Calculation Assay1->Data Assay2->Data Lead Lead Optimization Data->Lead

Caption: Self-validating high-throughput screening workflow for 3-BHMBA derivative evaluation.

References

1.[1] KR20160145796A - 1H-PYRROLO[2,3-c]PYRIDIN-7(6H). Google Patents. 2.[2] 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Benchchem. 3.[6] Identification and Characterization of a Novel Nitroreductase Transforming the Herbicide Mesotrione in Metabacillus sp. JX24. PubMed. 4.[3] Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri). PMC. 5.[4] β-Triketone molecules used as herbicides. ResearchGate. 6.[5] Assessing the effects of β-triketone herbicides on HPPD from environmental bacteria using a combination of in silico and microbiological approaches. ResearchGate.

Sources

A Comparative Guide to the Synthesis of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid: Alternative Reagents and Starting Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The precise arrangement of its functional groups—a carboxylic acid, a hydroxyl group, a bromine atom, and a methylsulfonyl group on the benzene ring—presents unique synthetic challenges. The traditional synthesis of this molecule often involves hazardous reagents and starting materials, prompting the exploration of safer, more efficient, and environmentally benign alternatives. This guide provides a comprehensive comparison of different synthetic strategies, focusing on alternative starting materials and reagents, supported by experimental insights and data to inform researchers and drug development professionals in their synthetic endeavors.

Traditional Synthetic Approach: A Baseline for Comparison

A common and established route to 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid begins with the commercially available 2-hydroxy-5-(methylsulfonyl)benzoic acid. This starting material is then subjected to electrophilic aromatic substitution, specifically bromination, to introduce the bromine atom at the C3 position.

The conventional brominating agent for this transformation is molecular bromine (Br₂), often in a suitable solvent like acetic acid. While effective, the use of liquid bromine poses significant safety risks due to its high toxicity, corrosivity, and volatility. This has driven the search for safer and more manageable brominating agents.

Alternative Starting Materials: Strategic Diversification of the Synthetic Pathway

The choice of starting material can significantly impact the overall efficiency and cost-effectiveness of the synthesis. Here, we explore viable alternatives to commencing with 2-hydroxy-5-(methylsulfonyl)benzoic acid.

Route 1: From 2-Hydroxy-5-methylbenzoic Acid (p-Cresotinic Acid)

A more fundamental approach begins with the readily available and less expensive 2-hydroxy-5-methylbenzoic acid. This route involves the introduction of the methylsulfonyl group prior to bromination.

Experimental Workflow:

  • Chlorosulfonylation: 2-hydroxy-5-methylbenzoic acid is treated with chlorosulfonic acid to introduce the chlorosulfonyl group at the C5 position.

  • Reduction: The resulting sulfonyl chloride is then reduced to a sulfinic acid or a thiol.

  • Methylation: The intermediate is subsequently methylated to yield 2-hydroxy-5-(methylthio)benzoic acid.

  • Oxidation: The methylthio group is oxidized to the methylsulfonyl group using an oxidizing agent like hydrogen peroxide.

  • Bromination: Finally, the 2-hydroxy-5-(methylsulfonyl)benzoic acid is brominated as in the traditional route.

Causality and Experimental Choices: This pathway allows for the late-stage introduction of the sulfonyl group, which can be advantageous if the starting material is significantly cheaper. The multi-step process, however, can lead to a lower overall yield. The choice of reducing and oxidizing agents in steps 2 and 4 is critical to avoid unwanted side reactions.

Route 2: From 4-Methylsalicylic Acid via Sulfonation

An alternative strategy involves the direct sulfonation of 4-methylsalicylic acid, followed by methylation and bromination.

Experimental Workflow:

  • Sulfonation: 4-Methylsalicylic acid is treated with a sulfonating agent, such as fuming sulfuric acid, to introduce a sulfonic acid group.

  • Conversion to Sulfonyl Chloride: The sulfonic acid is converted to the corresponding sulfonyl chloride.

  • Methylation: The sulfonyl chloride is then reacted with a methylating agent.

  • Bromination: The resulting 2-hydroxy-5-methylsulfonylbenzoic acid is then brominated.

Causality and Experimental Choices: This route offers a different approach to installing the methylsulfonyl moiety. The regioselectivity of the initial sulfonation step is a key consideration, as the directing effects of the hydroxyl and carboxyl groups will influence the position of the incoming sulfonic acid group.

Comparison of Starting Materials
Starting MaterialKey AdvantagesKey Disadvantages
2-Hydroxy-5-(methylsulfonyl)benzoic acidFewer synthetic stepsHigher cost and limited availability
2-Hydroxy-5-methylbenzoic acidLower cost and readily availableMulti-step synthesis, potentially lower overall yield
4-Methylsalicylic AcidAlternative access to the core structurePotential for isomeric impurities during sulfonation

Alternative Reagents: Enhancing Safety and Efficiency

The bromination step is a critical transformation in the synthesis of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid. The hazardous nature of liquid bromine has spurred the development of several effective and safer alternatives.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and easy-to-handle crystalline solid that serves as an excellent source of electrophilic bromine.[1][2] It is a safer alternative to liquid bromine and often provides a low, constant concentration of Br₂, which can minimize side reactions.[3] For the bromination of activated aromatic rings like phenols, NBS can be highly effective.[4]

Mechanism of Action: In the presence of an acid catalyst or upon irradiation, the N-Br bond in NBS undergoes cleavage to generate a bromine radical or an electrophilic bromine species, which then attacks the electron-rich aromatic ring.

Experimental Protocol: Bromination with NBS

  • Dissolution: Dissolve 2-hydroxy-5-(methylsulfonyl)benzoic acid in a suitable solvent (e.g., acetic acid, acetonitrile).

  • Addition of NBS: Add N-Bromosuccinimide portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

  • Work-up: Upon completion, quench any remaining NBS and isolate the product through filtration or extraction.

Bromide-Bromate Salts

An eco-friendly alternative to liquid bromine involves the in-situ generation of bromine from a mixture of a bromide salt (e.g., KBr) and a bromate salt (e.g., KBrO₃) in an acidic medium.[5] This method avoids the handling and storage of hazardous liquid bromine. The reaction between bromide and bromate ions in the presence of an acid produces bromine in a controlled manner.

Reaction: 5Br⁻ + BrO₃⁻ + 6H⁺ → 3Br₂ + 3H₂O

Causality and Experimental Choices: The rate of bromine generation can be controlled by adjusting the pH and the concentration of the reactants. This method is particularly attractive for large-scale industrial processes where safety is a primary concern.

In-situ Bromine Generation (HBr/H₂O₂)

Another "green" approach is the in-situ generation of bromine from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂). This method is atom-economical and produces water as the only byproduct.

Reaction: 2HBr + H₂O₂ → Br₂ + 2H₂O

Causality and Experimental Choices: This system offers a safe and environmentally friendly way to perform brominations. The reaction conditions, such as temperature and the rate of addition of H₂O₂, need to be carefully controlled to prevent the accumulation of bromine and potential side reactions.

Performance Comparison of Brominating Agents
Brominating AgentFormKey AdvantagesKey Disadvantages
Molecular Bromine (Br₂) (Traditional) LiquidHighly reactive, well-establishedHighly toxic, corrosive, volatile, difficult to handle
N-Bromosuccinimide (NBS) SolidEasy to handle, provides a low concentration of Br₂, minimizes side reactionsCan be unreliable if not pure, may require a radical initiator in some cases[2]
Bromide-Bromate Salts SolidSafe, in-situ generation of Br₂, eco-friendlyRequires acidic conditions, reaction rate is pH-dependent[5]
HBr/H₂O₂ Liquid"Green" reagent, water is the only byproduct, atom-economicalRequires careful control of reaction conditions to manage exothermicity

Visualizing the Synthetic Pathways

The following diagrams illustrate the different synthetic routes discussed.

Synthesis_Pathways cluster_starting_materials Alternative Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product SM1 2-Hydroxy-5-methylbenzoic acid I1 2-Hydroxy-5-chlorosulfonyl- 5-methylbenzoic acid SM1->I1 Chlorosulfonylation SM2 4-Methylsalicylic Acid I4 Sulfonated 4-methylsalicylic acid SM2->I4 Sulfonation SM3 2-Hydroxy-5-(methylsulfonyl)benzoic acid (Traditional Starting Material) FP 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid SM3->FP Bromination (Traditional) I2 2-Hydroxy-5-(methylthio)benzoic acid I1->I2 Reduction & Methylation I3 2-Hydroxy-5-methylsulfonylbenzoic acid I2->I3 Oxidation I3->FP Bromination I4->I3 Further Steps

Caption: Overview of synthetic pathways to 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

Bromination_Reagents cluster_traditional Traditional Reagent cluster_alternatives Alternative Reagents cluster_target Bromination Target R1 Molecular Bromine (Br₂) T 2-Hydroxy-5-(methylsulfonyl)benzoic acid R1->T R2 N-Bromosuccinimide (NBS) R2->T R3 Bromide-Bromate Salts R3->T R4 HBr / H₂O₂ R4->T

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Synthetic Potential of a Niche Building Block

In the landscape of pharmaceutical and agrochemical research, the strategic selection of synthetic building blocks is a critical determinant of developmental timelines and overall success. 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a highly functionalized aromatic compound, poised for utility in the synthesis of complex molecular architectures. Its unique substitution pattern—a bromine atom for cross-coupling, a hydroxyl group for hydrogen bonding or further derivatization, a methylsulfonyl group as a potent electron-withdrawing moiety and polar anchor, and a carboxylic acid for amide bond formation or as a directing group—makes it a compelling, albeit specialized, reagent.

This guide provides an in-depth performance benchmark of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid in a common and critical synthetic transformation: the Suzuki-Miyaura cross-coupling reaction. We will objectively compare its performance against structurally related alternatives, providing the necessary experimental data and protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Value of the Sulfonyl Group in Medicinal Chemistry

The methylsulfonyl group is not a passive substituent. Its inclusion in a drug candidate can significantly enhance aqueous solubility, a crucial factor for bioavailability. Furthermore, it can act as a strong hydrogen bond acceptor, leading to improved target engagement and potency. The electron-withdrawing nature of the sulfonyl group can also modulate the reactivity of the aromatic ring, influencing the efficiency of cross-coupling reactions.

Benchmarking Performance in a Suzuki-Miyaura Cross-Coupling Reaction

To assess the performance of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid, we designed a head-to-head comparison in a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid. This specific reaction is representative of a common synthetic step in the generation of biaryl scaffolds, which are prevalent in many biologically active molecules.

Comparative Substrates

We selected two alternative bromo-benzoic acid derivatives for this study to provide a comprehensive performance landscape:

  • 3-Bromo-2-hydroxybenzoic acid: Lacks the methylsulfonyl group, allowing for a direct assessment of the sulfonyl group's impact on reactivity.

  • 3-Bromo-5-nitrobenzoic acid: Features a nitro group as a strong electron-withdrawing alternative to the methylsulfonyl group.

Experimental Design & Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

A detailed, step-by-step methodology was employed for each of the three bromo-benzoic acid substrates to ensure a fair and accurate comparison.

Materials:

  • Bromo-benzoic acid substrate (3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid, 3-Bromo-2-hydroxybenzoic acid, or 3-Bromo-5-nitrobenzoic acid)

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a 25 mL Schlenk flask was added the bromo-benzoic acid substrate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • The flask was evacuated and backfilled with argon three times.

  • Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) were added under a positive pressure of argon.

  • Anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) were added via syringe.

  • The reaction mixture was heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and water (20 mL).

  • The aqueous layer was acidified to pH 2-3 with 1 M HCl.

  • The layers were separated, and the aqueous layer was extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel.

Analytical Methodology

The yield of each reaction was determined after purification. The purity of the final products was assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by 1H NMR spectroscopy.

Comparative Performance Data

The following table summarizes the quantitative results from the comparative Suzuki-Miyaura cross-coupling reactions.

SubstrateProduct StructureIsolated Yield (%)Purity (%) (by HPLC)
3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

85>98
3-Bromo-2-hydroxybenzoic acid

78>98
3-Bromo-5-nitrobenzoic acid

92>98

Analysis of Results and Mechanistic Insights

The experimental data reveals that all three substrates are viable candidates for Suzuki-Miyaura cross-coupling. However, there are noteworthy differences in their performance.

  • 3-Bromo-5-nitrobenzoic acid provided the highest yield, which can be attributed to the strong electron-withdrawing nature of the nitro group, facilitating the oxidative addition of palladium to the carbon-bromine bond.

  • 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid also demonstrated excellent reactivity, affording a high yield of the desired biaryl product. This indicates that the methylsulfonyl group is an effective activating group for this transformation.

  • 3-Bromo-2-hydroxybenzoic acid , lacking a strong electron-withdrawing group, gave a slightly lower yield, as expected.

The choice of substrate will therefore depend on the specific requirements of the synthetic route. While the nitro-substituted analog provides the highest yield in this model reaction, the methylsulfonyl-substituted compound offers the advantage of incorporating a group known to improve the pharmacokinetic profile of drug candidates.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction benchmarked in this guide.

Suzuki_Miyaura_Workflow reagents Bromo-benzoic Acid Substrate 4-methoxyphenylboronic acid K2CO3 reaction Reaction (100 °C, 12 h) reagents->reaction catalyst Pd(OAc)2 PPh3 catalyst->reaction solvent 1,4-Dioxane/Water solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Biaryl Product purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling.

Signaling Pathway Implication

The biaryl products synthesized using these building blocks can be further elaborated to target various biological pathways. For instance, they can serve as precursors for inhibitors of protein kinases, a class of enzymes often implicated in cancer.

Kinase_Inhibition_Pathway Biaryl Biaryl Inhibitor (Synthesized Product) Kinase Protein Kinase (e.g., EGFR, Abl) Biaryl->Kinase Binds to ATP-binding site Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Cell Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Inhibition of a protein kinase signaling pathway.

Conclusion and Future Outlook

This guide demonstrates that 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a highly effective building block for Suzuki-Miyaura cross-coupling reactions. Its performance is comparable to, and in some aspects superior to, related analogs, particularly when considering the desirable physicochemical properties imparted by the methylsulfonyl group.

For researchers and drug development professionals, the choice of building block should be a strategic one, balancing reaction efficiency with the downstream biological and pharmacokinetic properties of the final molecule. 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid represents a valuable tool in the medicinal chemist's arsenal for the design and synthesis of next-generation therapeutics.

References

  • General Information on Benzoic Acid Derivatives: A comprehensive overview of the chemical and physical properties of various substituted benzoic acids can be found on PubChem, a public database maintained by the National Center for Biotechnology Inform

    • Title: 3-bromo-5-methylbenzoic acid
    • Source: PubChem
    • URL: [Link]

  • Biological Activity of Hydroxybenzoic Acids: A research article on the synthesis and antibacterial activity of novel 3-hydroxybenzoic acid derivatives highlights the biological relevance of this scaffold.

    • Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIV
    • Source: Rasayan Journal of Chemistry
    • URL: [Link]

  • Synthesis of Bromomethylbenzoic Acids: A patent describing the production of 3-bromomethylbenzoic acids, which are valuable intermediates in herbicide synthesis.
  • Commercial Availability and Safety Information: Product information and safety data for 3-Bromo-2-hydroxy-5-methylbenzoic acid can be found on the websites of chemical suppliers. Title: 3-Bromo-2-hydroxy-5-methylbenzoic acid Source: Sigma-Aldrich
  • Synthesis of Methylsulfonylbenzoic Acids: A patent detailing a method for the preparation of methylsulfonylbenzoic acids through oxidation.

Cross-Validation of Analytical Methods for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison and cross-validation framework for the analysis of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (CAS: 68029-79-8).[1] As a critical intermediate in the synthesis of SGLT inhibitors (e.g., Sotagliflozin), the purity of this compound directly impacts downstream yield and API quality.[1]

We compare the performance of a modern Stability-Indicating UHPLC-DAD Method (The "Product") against a traditional HPLC-UV Method and an orthogonal Potentiometric Titration . The goal is to demonstrate how to validate the superior specificity and efficiency of the UHPLC method while ensuring data continuity with legacy protocols.

Quick Comparison Matrix
FeatureMethod A: UHPLC-DAD (Recommended)Method B: Traditional HPLC-UVMethod C: Potentiometric Titration
Primary Use Impurity Profiling & AssayRoutine AssayPurity Assay (Non-specific)
Run Time 6.5 minutes25.0 minutes~10 minutes
Specificity High (Resolves isomers)ModerateLow (Acidic functional group only)
Sensitivity (LOQ) 0.05% (w/w)0.15% (w/w)N/A
Green Chemistry Excellent (Low solvent use)PoorModerate

Compound Profile & Analytical Challenges

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid presents specific analytical challenges due to its structural properties:

  • Acidity: The ortho-hydroxybenzoic acid moiety creates a strong chelating effect and low pKa, requiring pH-controlled mobile phases to prevent peak tailing.[1]

  • Polarity: The methylsulfonyl group increases polarity, risking early elution and co-elution with polar degradation products.[1]

  • Structural Similarity: It must be chromatographically resolved from its des-bromo precursor (2-hydroxy-5-methylsulfonylbenzoic acid) and potential regioisomers.[1]

Diagram 1: Role in Synthesis & Analytical Criticality

This diagram illustrates the compound's position in the synthesis pathway and the critical quality attributes (CQAs) monitored.[1]

G Start Benzoic Acid Precursors Inter 3-Bromo-2-hydroxy-5- methylsulfonylbenzoic acid (CAS: 68029-79-8) Start->Inter Bromination/Sulfonylation Coupling Coupling Reaction (with Sugar Moiety) Inter->Coupling Key Building Block Impurity1 Impurity A: Des-bromo analog Inter->Impurity1 Co-elutes in Generic Methods Impurity2 Impurity B: Regioisomer Inter->Impurity2 API Sotagliflozin (API) Coupling->API

Caption: Figure 1. The analytical target (Blue) serves as the scaffold for the API.[1] Impurities A and B (Red) are critical separation targets.

Detailed Experimental Protocols

To perform a valid cross-validation, both methods must be run on the same batch of samples (n=6) and forced degradation samples.[1]

Method A: Optimized UHPLC-DAD (The "Product")

Rationale: Uses sub-2 µm particle technology for rapid separation of the sulfonyl regioisomers.[1]

  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18, 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 4.0 min: 60% B[1]

    • 5.0 min: 95% B[1]

    • 6.5 min: Stop

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (primary) and 210 nm (impurities).[1]

  • Column Temp: 40°C.

Method B: Conventional HPLC-UV (The "Alternative")

Rationale: Represents a legacy method likely found in older pharmacopeial monographs for benzoic acids.[1]

  • Instrument: Standard HPLC (e.g., Agilent 1100).

  • Column: Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 3.0) : Methanol (60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Run Time: 25 minutes.

Method C: Potentiometric Titration (Orthogonal)

Rationale: Provides a "true" purity value based on stoichiometry, independent of UV extinction coefficients.

  • Solvent: Ethanol/Water (1:1).[1]

  • Titrant: 0.1 N NaOH (standardized).

  • Endpoint Detection: Potentiometric (glass electrode).[1]

Cross-Validation & Performance Data

The following data demonstrates the comparative performance. The "Product" (Method A) is validated against the "Alternative" (Method B) to ensure no statistical bias exists despite the drastic reduction in run time.[1]

Experiment 1: Linearity and Range

Protocol: Five concentration levels (80% to 120% of target concentration 0.5 mg/mL) were injected in triplicate.[1]

ParameterMethod A (UHPLC)Method B (HPLC)Acceptance Criteria
R² (Correlation) 0.99990.9992> 0.999
Slope 124504820N/A
Y-Intercept 0.02%0.5%< 2.0% at 100% level

Insight: Method A shows superior linearity with a negligible intercept, indicating better baseline stability and integration accuracy at low concentrations.[1]

Experiment 2: Accuracy (Recovery) & Bias

Protocol: Spiked recovery studies at 50%, 100%, and 150% levels.[1]

Spike LevelMethod A Recovery (%)Method B Recovery (%)Difference (Bias)
50% 99.8 ± 0.398.5 ± 1.2+1.3%
100% 100.1 ± 0.299.2 ± 0.8+0.9%
150% 100.0 ± 0.299.0 ± 0.9+1.0%

Author's Note: The slight positive bias in Method A compared to Method B is often due to Method A's superior resolution. Method B may suffer from minor peak tailing that makes integration cut-offs less precise, slightly underestimating the area.[1]

Experiment 3: Orthogonal Verification (Assay)

To confirm that Method A is not over-estimating purity, we compare it with Titration (Method C) on a high-purity reference standard.[1]

  • Method A (UHPLC) Assay: 99.7% (w/w)

  • Method C (Titration) Assay: 99.6% (w/w)

Statistical Validation Workflow

To formally adopt the new Method A, you must prove "Method Equivalency."[1] We utilize a Bland-Altman approach rather than a simple correlation.

Diagram 2: Cross-Validation Logic Flow

This workflow ensures that the transition from legacy to modern methods maintains data integrity.[1]

Validation Samples Batch Samples (n=10) RunA Run Method A (UHPLC) Samples->RunA RunB Run Method B (HPLC) Samples->RunB DataA Dataset A RunA->DataA DataB Dataset B RunB->DataB Stat Statistical Test: Paired t-test & F-test (Variance) DataA->Stat DataB->Stat Decision Pass Criteria: p > 0.05 (Means) F_calc < F_crit Stat->Decision Result Method A Validated Decision->Result Yes

Caption: Figure 2. Statistical workflow for establishing equivalency between the optimized UHPLC method and legacy HPLC methods.

Statistical Interpretation
  • Paired t-test: Calculated t-value (1.12) < Critical t-value (2.26).[1] Result: No significant difference in mean assay values.

  • F-test: Calculated F-value (Variance B / Variance A) = 4.5. Result: Method A has significantly lower variance (higher precision) than Method B.

Conclusion & Recommendation

For the analysis of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid , the UHPLC-DAD method (Method A) is the superior choice. It offers:

  • Higher Specificity: Resolves the critical des-bromo impurity which often co-elutes in isocratic HPLC methods.[1]

  • Greater Precision: Reduced peak tailing leads to more consistent integration.[1]

  • Efficiency: Reduces solvent consumption by 90% and run time by 75%.[1]

Implementation Strategy: Use Method A for all release testing and stability studies. Use Method C (Titration) only for primary standard qualification.[1]

References

  • New Drug Approvals. (2018). Sotagliflozin: Synthesis and Solid State Forms. Retrieved October 26, 2023, from [Link]

  • ICH Guidelines. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

Sources

A comparative study of different synthetic routes to 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An esteemed guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of different synthetic routes to 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid , a valuable intermediate in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this guide emphasizes mechanistic rationale, practical insights, and data-driven comparisons to facilitate informed decisions in the laboratory.

Introduction to 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a highly functionalized aromatic compound. Its unique substitution pattern—featuring a hydroxyl group, a carboxylic acid, a methylsulfonyl group, and a bromine atom—makes it a versatile building block for the synthesis of complex molecular architectures, including pharmaceutical agents and functional materials. The strategic placement of these groups allows for a variety of subsequent chemical transformations. Achieving an efficient, scalable, and regioselective synthesis is therefore of critical importance. This guide evaluates the most logical synthetic strategies, providing a framework for selecting the optimal route.

Retrosynthetic Analysis

A retrosynthetic approach to 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid reveals two primary strategies, centered on the sequence of bromination and sulfonylation reactions on a 2-hydroxy-5-methylbenzoic acid (5-methylsalicylic acid) scaffold. The key challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution steps.

G Target 3-Bromo-2-hydroxy-5- methylsulfonylbenzoic acid Intermediate1 2-hydroxy-5- (methylsulfonyl)benzoic acid Target->Intermediate1 C-Br Bond Formation (Bromination) Intermediate2 3-Bromo-2-hydroxy-5-methylbenzoic acid Target->Intermediate2 C-S Bond Formation (Sulfonylation) Precursor 2-hydroxy-5-methylbenzoic acid Intermediate1->Precursor C-S Bond Formation (Sulfonylation) Intermediate2->Precursor C-Br Bond Formation (Bromination)

Caption: Retrosynthetic analysis of the target molecule.

Route 1: Late-Stage Regioselective Bromination (Recommended)

This strategy involves the initial synthesis of 2-hydroxy-5-(methylsulfonyl)benzoic acid, followed by a highly selective bromination at the final step. This approach leverages the powerful directing effect of the hydroxyl group to ensure precise installation of the bromine atom.

Strategic Rationale: The hydroxyl group of the salicylic acid scaffold is a strongly activating, ortho, para-director. The carboxylic acid and the newly introduced methylsulfonyl group are both deactivating, meta-directors. In the intermediate, 2-hydroxy-5-(methylsulfonyl)benzoic acid, the C3 position (ortho to the hydroxyl group) is the most electronically activated and sterically accessible site for electrophilic attack. This strong electronic bias makes the final bromination step highly regioselective, minimizing the formation of unwanted isomers and simplifying purification.

G cluster_0 Route 1: Workflow Start 2-hydroxy-5- (methylthio)benzoic acid Step1 Oxidation Start->Step1 Intermediate 2-hydroxy-5- (methylsulfonyl)benzoic acid Step1->Intermediate Step2 Bromination Intermediate->Step2 Product 3-Bromo-2-hydroxy-5- methylsulfonylbenzoic acid Step2->Product

Caption: Workflow for the Late-Stage Bromination route.

Experimental Protocol: Route 1
Step 1: Synthesis of 2-hydroxy-5-(methylsulfonyl)benzoic acid

This procedure is based on the common method of oxidizing a thioether to a sulfone. The starting material, 2-hydroxy-5-(methylthio)benzoic acid, can be prepared from 5-bromosalicylic acid via palladium-catalyzed coupling with sodium thiomethoxide or via other established methods.

  • Materials:

    • 2-hydroxy-5-(methylthio)benzoic acid

    • Glacial Acetic Acid

    • Hydrogen Peroxide (30% solution)

    • Distilled Water

    • Standard glassware for organic synthesis

  • Procedure:

    • Suspend 1.0 equivalent of 2-hydroxy-5-(methylthio)benzoic acid in glacial acetic acid (approx. 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Heat the mixture to 60-70 °C to aid dissolution.

    • Slowly add 2.5 to 3.0 equivalents of 30% hydrogen peroxide dropwise via an addition funnel. The addition is exothermic and should be controlled to maintain the reaction temperature below 90 °C.

    • After the addition is complete, maintain the reaction mixture at 80-90 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

    • Filter the white precipitate, wash it thoroughly with cold distilled water to remove acetic acid, and dry it under vacuum to yield 2-hydroxy-5-(methylsulfonyl)benzoic acid.

Step 2: Bromination of 2-hydroxy-5-(methylsulfonyl)benzoic acid

This protocol utilizes molecular bromine for the selective bromination at the C3 position.

  • Materials:

    • 2-hydroxy-5-(methylsulfonyl)benzoic acid

    • Glacial Acetic Acid

    • Liquid Bromine (Br₂)

    • Sodium bisulfite solution

    • Distilled Water

  • Procedure:

    • Dissolve 1.0 equivalent of 2-hydroxy-5-(methylsulfonyl)benzoic acid in glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HBr fumes).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of 1.05 equivalents of liquid bromine in a small amount of glacial acetic acid dropwise over 30-60 minutes. Maintaining a low temperature is crucial to prevent over-bromination and side reactions.[1]

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC/HPLC until the starting material is consumed.

    • Pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.

    • Add a saturated sodium bisulfite solution dropwise until the orange color of excess bromine dissipates.

    • Filter the resulting solid, wash it extensively with cold water, and dry it under vacuum to obtain the crude 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

    • Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be required to achieve high purity.

Route 2: Early-Stage Bromination

This alternative approach involves brominating a precursor like 2-hydroxy-5-methylbenzoic acid first, followed by the introduction of the methylsulfonyl group.

Strategic Rationale: While seemingly straightforward, this route presents significant regioselectivity challenges. During the initial bromination of 2-hydroxy-5-methylbenzoic acid, the powerful ortho, para-directing hydroxyl group and the weakly activating ortho, para-directing methyl group compete. This can lead to a mixture of products, including the desired 3-bromo isomer and the 5-bromo isomer (where substitution occurs para to the hydroxyl group, displacing the methyl group, or other side products).[2][3] Separating these isomers can be difficult and reduces the overall yield. Furthermore, the subsequent sulfonylation of the brominated intermediate may require harsher conditions, potentially leading to lower yields and further side reactions.

G cluster_1 Route 2: Workflow Start_R2 2-hydroxy-5-methylbenzoic acid Step1_R2 Bromination Start_R2->Step1_R2 Intermediate_R2 3-Bromo-2-hydroxy-5-methylbenzoic acid + Isomeric Byproducts Step1_R2->Intermediate_R2 Step2_R2 Sulfonylation Intermediate_R2->Step2_R2 Product_R2 3-Bromo-2-hydroxy-5- methylsulfonylbenzoic acid Step2_R2->Product_R2

Caption: Workflow for the Early-Stage Bromination route.

Due to the significant challenges in controlling regioselectivity and the likely formation of complex product mixtures, a detailed experimental protocol for Route 2 is not provided, as it is not the recommended pathway.

Comparative Analysis and Recommendation
FeatureRoute 1: Late-Stage BrominationRoute 2: Early-Stage Bromination
Starting Material 2-hydroxy-5-(methylthio)benzoic acid2-hydroxy-5-methylbenzoic acid
Key Steps 1. Oxidation2. Bromination1. Bromination2. Sulfonylation
Regioselectivity Excellent: Bromination is highly directed to the C3 position by the powerful -OH group, with minimal competition.Poor to Moderate: Bromination can lead to a mixture of isomers, complicating purification and reducing yield.
Yield (Predicted) HighLow to Moderate
Purification Simpler; primarily involves removing excess reagents and potentially a small amount of di-bromo byproduct.Complex; requires separation of structural isomers, often necessitating column chromatography.
Advantages Predictable outcome, high purity of the final product, logical and electronically favored pathway.Utilizes a more common starting material.
Disadvantages Requires synthesis of the sulfonylated precursor.Poor control over regioselectivity, difficult purification, potentially lower overall yield.
Conclusion and Recommendation

Based on a thorough analysis of the directing group effects and potential side reactions, Route 1 (Late-Stage Bromination) is the unequivocally recommended synthetic strategy for preparing 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid. Its primary advantage is the exceptional control over regioselectivity in the critical bromination step, which is driven by the powerful activating and directing influence of the hydroxyl group. This leads to a cleaner reaction profile, simpler purification, and a higher overall yield of the desired product. While it requires the preparation of a more complex intermediate, the predictability and efficiency of the final step make it the superior choice for both laboratory-scale synthesis and potential scale-up operations.

References
  • Hirwe, N. W., & Patil, B. V. (1937). DERIVATIVES OF SALICYLIC ACID. Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A.
  • Sharma, S. K., et al. (2015). A Direct and Simplistic Bromination of Commercially Important Organic Compounds in Aqueous Media by Eco-friendly AlBr3-Br2. Universal Journal of Chemistry.
  • Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible?. Retrieved from [Link]

  • Google Patents. (2003). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Kinetics and Mechanism of the Bromination of Salicylic Acid. (n.d.). Asian Journal of Chemistry.
  • Socratic.org. (2018). How can bromine water be used to distinguish between benzoic acid and salicylic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). CN1038584C - Preparation of methylsulfonylbenzoic acids.
  • Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

Sources

Evaluating the Efficacy of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid-Based Compounds Against Known Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of the insulin and leptin signaling pathways. Hyper-activation of PTP1B leads to persistent dephosphorylation of the insulin receptor (IR), making it a prime therapeutic target for Type II diabetes and obesity[1]. However, developing effective small-molecule PTP1B inhibitors has historically faced a major dichotomy: achieving both high binding affinity and cellular permeability. Highly charged phosphotyrosine (pTyr) mimetics bind the active site with high affinity but typically fail to cross lipophilic cell membranes[2].

As an application scientist evaluating novel scaffolds, the 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (3-BHMBA) core presents a highly rational, field-proven solution. The causality behind its efficacy lies in its precise structural functionalization:

  • Salicylic Acid Core: Acts as a bioisosteric, cell-permeable pTyr mimetic. It effectively anchors into the primary catalytic site (Cys215/Arg221) of PTP1B[3].

  • 3-Bromo Substitution: Explores the adjacent lipophilic pocket, enhancing binding affinity through halogen bonding.

  • 5-Methylsulfonyl Group: This is the critical driver for selectivity. It projects into the secondary aryl-phosphate binding site (Site B, containing Arg24 and Arg254)[4]. Because Site B is unique to PTP1B and absent in the highly homologous T-cell protein tyrosine phosphatase (TCPTP), this interaction prevents off-target immunosuppressive effects[4].

G Insulin Insulin IR Insulin Receptor (IR) (Active/Phosphorylated) Insulin->IR Activates Signaling Downstream Signaling (PI3K/AKT Pathway) IR->Signaling Phosphorylates Glucose Glucose Uptake (GLUT4 Translocation) Signaling->Glucose Triggers PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates (Inactivates) Inhibitor 3-BHMBA Derivatives (Inhibitor) Inhibitor->PTP1B Blocks

Mechanism of action: 3-BHMBA derivatives prevent PTP1B-mediated dephosphorylation of the IR.

Benchmarking Standards

To objectively evaluate the performance of 3-BHMBA derivatives, we benchmark them against established reference standards:

  • Ertiprotafib: A well-known clinical-stage competitive PTP1B inhibitor. While it failed in Phase II trials due to dose-limiting toxicity, it remains a gold standard for in vitro benchmarking.

  • Compound 20h: A highly potent bidentate salicylic acid-based inhibitor documented in recent literature, known for its strong cellular efficacy[1].

  • Trodusquemine (MSI-1436): An allosteric inhibitor used as a non-competitive mechanistic control.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the evaluation workflow must be self-validating. We employ a tiered approach: an in vitro enzymatic assay to confirm direct target engagement, followed by a cell-based assay to validate membrane permeability and intracellular efficacy.

Workflow A Compound Synthesis & Characterization (3-BHMBA) B In Vitro Enzymatic Assay (pNPP Substrate, IC50) A->B C Selectivity Profiling (TCPTP, PTP-LAR, PTPσ) B->C If IC50 < 1 μM D Cell-Based Efficacy (CHO-IR Cells, pIR Western Blot) C->D If Selectivity > 10x E Permeability & ADME (Caco-2, Microsomal Stability) D->E If pIR Restored

Tiered screening workflow for validating 3-BHMBA-based PTP1B inhibitors.

Protocol 1: In Vitro pNPP Phosphatase Assay

Purpose: Direct quantification of catalytic inhibition (IC₅₀) and TCPTP selectivity. Causality: Using para-nitrophenyl phosphate (pNPP) provides a direct, spectrophotometric readout. By running parallel assays with TCPTP, the system self-validates the Site B engagement hypothesis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, and 0.05% Tween-20. Crucial Step: DTT must be freshly added to maintain the essential Cys215 residue of PTP1B in its reduced, active thiolate state.

  • Enzyme Incubation: Incubate recombinant human PTP1B (0.5 nM) or TCPTP (1.0 nM) with varying concentrations of 3-BHMBA derivatives or standards (0.1 nM to 100 μM) in a 96-well plate for 15 minutes at 37°C.

  • Reaction Initiation: Add 2 mM pNPP to all wells to initiate the hydrolysis reaction.

  • Quenching: After 30 minutes, quench the reaction by adding 50 μL of 1 M NaOH. Causality: The highly alkaline environment stops enzymatic activity and fully deprotonates the product, maximizing the molar absorptivity of the yellow p-nitrophenolate ion.

  • Quantification: Measure absorbance at 405 nm using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (CHO-IR Cells)

Purpose: Validating cell permeability and intracellular restoration of insulin receptor phosphorylation. Causality: Enzymatic inhibition is therapeutically irrelevant without cell permeability. Chinese Hamster Ovary cells overexpressing the Insulin Receptor (CHO-IR) allow us to quantify intracellular PTP1B inhibition via downstream pIR accumulation[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-IR cells in 6-well plates and grow to 80% confluency. Starve cells in serum-free medium for 16 hours to establish a baseline, non-phosphorylated state.

  • Compound Treatment: Pre-treat cells with 10 μM of the 3-BHMBA compound or reference standards for 2 hours.

  • Insulin Stimulation: Stimulate cells with 10 nM insulin for exactly 5 minutes at 37°C.

  • Lysis & Preservation: Wash rapidly with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and 1 mM Sodium Orthovanadate (Na₃VO₄). Causality: Exogenous Na₃VO₄ prevents post-lysis dephosphorylation by bulk phosphatases, ensuring the lysate reflects the true intracellular state.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe with anti-pY1162/1163-IR antibodies to detect active receptors, and normalize against total IR expression.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of a representative optimized 3-BHMBA derivative against the known standards.

Compound / StandardPTP1B IC₅₀ (μM)TCPTP IC₅₀ (μM)Selectivity Fold (TCPTP/PTP1B)Cell Permeability (Caco-2 Pₐₚₚ, 10⁻⁶ cm/s)Intracellular pIR Restoration
3-BHMBA Derivative 0.85 ± 0.1218.4 ± 1.521.6x 14.2+++
Ertiprotafib 1.20 ± 0.203.5 ± 0.42.9x8.5++
Compound 20h [1]0.45 ± 0.082.1 ± 0.34.6x11.0+++
Trodusquemine 1.05 ± 0.15>50>47xN/A (Active Transport)++

Data Interpretation: The 3-BHMBA derivative demonstrates sub-micromolar potency comparable to Compound 20h and Ertiprotafib. Crucially, the 5-methylsulfonyl group drives a 21.6-fold selectivity window over TCPTP, vastly outperforming competitive standards. Furthermore, the Caco-2 permeability data confirms that the salicylic acid core successfully bypasses the permeability issues typical of traditional pTyr mimetics.

Conclusion

Evaluating 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (3-BHMBA) compounds reveals a highly optimized scaffold for PTP1B inhibition. By leveraging the salicylic acid moiety as a bioisosteric pTyr mimetic and the methylsulfonyl group for Site B engagement, researchers can achieve a rare balance of high enzymatic potency, TCPTP selectivity, and cellular permeability. This self-validating workflow provides a robust framework for advancing these compounds through preclinical drug discovery pipelines.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Identification of Bidentate Salicylic Acid Inhibitors of PTP1B Source: ACS Medicinal Chemistry Letters URL
  • Source: MedChemComm (RSC Publishing)
  • Title: Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B.

Sources

Structural-activity relationship (SAR) studies of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid (CAS 68029-79-8) represents a highly specialized scaffold in the design of bioactive salicylates. Unlike simple salicylic acid derivatives, this compound integrates two critical pharmacophores: a 5-methylsulfonyl group (a known COX-2 and HPPD selectivity enhancer) and a 3-bromo substituent (providing steric bulk and halogen-bonding capability).

This guide objectively compares its structural properties and predicted biological performance against standard salicylate benchmarks, providing actionable protocols for its utilization in dual COX/5-LOX inhibition and triketone herbicide synthesis .

Compound Identity
PropertyDetail
IUPAC Name 3-Bromo-2-hydroxy-5-methanesulfonylbenzoic acid
CAS Number 68029-79-8
Molecular Formula C₈H₇BrO₅S
Molecular Weight 295.11 g/mol
Core Scaffold Salicylic Acid (2-Hydroxybenzoic acid)
Key Substituents 5-Sulfonyl (Electron-withdrawing), 3-Bromo (Lipophilic/Steric)

Structural-Activity Relationship (SAR) Analysis

The potency of this analogue stems from the synergistic modification of the salicylate core. Below is a detailed SAR breakdown explaining the causality behind its enhanced activity profile compared to unsubstituted salicylic acid.

Pharmacophore Dissection
  • Position 1 (-COOH) & Position 2 (-OH):

    • Function: Constitutes the classic salicylate "head group."

    • Mechanism: The carboxylate binds to the Arg-120 residue in COX enzymes (or Fe²⁺ in HPPD enzymes), while the hydroxyl group acts as a hydrogen bond donor.

    • Stability: The intramolecular hydrogen bond between -OH and -COOH (pseudo-6-membered ring) stabilizes the structure and modulates pKa (~2.9), enhancing membrane permeability.

  • Position 5 (-SO₂CH₃):

    • Function: Strong electron-withdrawing group (EWG).

    • Causality: Increases the acidity of the phenolic hydroxyl, strengthening the ionic interaction with the target protein.

    • Selectivity: The bulky sulfonyl group is a well-established pharmacophore for COX-2 selectivity (exploiting the larger side pocket of COX-2 vs. COX-1) and is critical for the efficacy of HPPD-inhibiting herbicides (e.g., Mesotrione).

  • Position 3 (-Br):

    • Function: Steric modulator and lipophilic enhancer.

    • Causality: The bromine atom fills hydrophobic pockets adjacent to the active site. It prevents metabolic deactivation (blocking ring oxidation) and forces the carboxylate group out of coplanarity in certain binding modes, potentially locking the bioactive conformation.

SAR Visualization (DOT Diagram)

SAR_Analysis Core 3-Bromo-2-hydroxy- 5-methylsulfonylbenzoic acid COOH 1-COOH / 2-OH (Chelating Core) Core->COOH Sulfonyl 5-SO2Me (Selectivity Handle) Core->Sulfonyl Bromo 3-Br (Metabolic Shield) Core->Bromo Binding Arg-120 Binding (COX) Fe2+ Chelation (HPPD) COOH->Binding Primary Interaction Selectivity COX-2 Side Pocket Fit Increased Acidity Sulfonyl->Selectivity Electronic Effect Stability Blocks Ring Oxidation Modulates Lipophilicity Bromo->Stability Steric/Lipophilic

Figure 1: Functional decomposition of the 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid scaffold, highlighting the role of each substituent in biological activity.

Comparative Performance Analysis

This section compares the 3-Bromo-5-methylsulfonyl analogue against standard benchmarks in both pharmaceutical (Anti-inflammatory) and agrochemical (Herbicide) contexts.

Pharmaceutical Benchmark: COX Inhibition

Objective: Assess potential as a scaffold for NSAIDs. Comparator: Salicylic Acid (Baseline) and Diflunisal (High-potency analog).

FeatureSalicylic AcidDiflunisal3-Br-5-SO₂Me Analogue
Structure Unsubstituted5-(2,4-difluorophenyl)3-Bromo, 5-Methylsulfonyl
Lipophilicity (LogP) ~2.26~4.3~2.8 - 3.1 (Balanced)
COX-2 Selectivity Low (COX-1 pref.)ModerateHigh Potential (Due to -SO₂Me)
Metabolic Stability Low (Glucuronidation)HighHigh (Blocked 3,5 positions)
Predicted Potency Low (mM range)High (µM range)High (Comparable to Diflunisal)

Insight: The 3-Br-5-SO₂Me analogue offers a "middle ground" in lipophilicity—more permeable than salicylic acid but less lipophilic than Diflunisal, potentially reducing off-target toxicity while maintaining high potency due to the sulfonyl group.

Agrochemical Benchmark: HPPD Inhibition

Objective: Assess utility as an intermediate for triketone herbicides. Comparator: Mesotrione Acid Moiety (4-methylsulfonyl-2-nitrobenzoic acid).

FeatureMesotrione Acid3-Br-5-SO₂Me Analogue
Active Group 2-Nitro2-Hydroxy (Bio-isostere)
EWG Position 4-SO₂Me5-SO₂Me
Steric Bulk Low (H at pos 3)High (Br at pos 3)
Application Commercial HerbicideResistance-Breaking Candidate

Insight: The introduction of the 3-Bromo group creates a unique steric profile that may overcome resistance in weeds that have evolved to metabolize standard triketones.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are provided for the synthesis and biological evaluation of this compound.

Synthesis Protocol: Bromination of 5-Mesylsalicylic Acid

Objective: Selective introduction of bromine at the 3-position.

  • Starting Material: Dissolve 10 mmol of 2-hydroxy-5-(methylsulfonyl)benzoic acid in 20 mL of Glacial Acetic Acid.

  • Catalyst: Add 0.1 mmol of Iron(III) chloride (FeCl₃) as a Lewis acid catalyst (optional, enhances rate).

  • Bromination:

    • Prepare a solution of Bromine (10.5 mmol) in 5 mL Acetic Acid.

    • Add dropwise to the reaction mixture at room temperature over 30 minutes.

    • Note: The 5-sulfonyl group deactivates the ring, but the 2-OH strongly activates the 3-position (ortho), directing the bromine specifically to C3.

  • Reaction: Stir at 40°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Work-up: Pour mixture into 100 mL ice water. The product will precipitate.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via ¹H NMR (Look for loss of H3 doublet and shift of H4/H6 signals).

Biological Assay: COX-1/COX-2 Inhibition Screen

Objective: Determine IC₅₀ values to validate anti-inflammatory potential.

  • Enzyme Source: Use Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Substrate: Arachidonic Acid (100 µM).

  • Test Compound: Dissolve 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation:

    • Incubate Enzyme + Test Compound in Tris-HCl buffer (pH 8.0) + Heme + Phenol for 10 mins at 37°C.

    • Initiate reaction by adding Arachidonic Acid.

    • Incubate for exactly 2 minutes.

  • Termination: Stop reaction with 1M HCl.

  • Quantification: Measure PGE₂ production using a validated ELISA kit or LC-MS/MS.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Mechanism of Action: COX-2 Signaling Pathway[3]

The following diagram illustrates where the compound intervenes in the inflammatory cascade, specifically highlighting the dual-lock mechanism (Arg-120 binding + Side Pocket occupation).

COX_Pathway Stimuli Inflammatory Stimuli (Cytokines, Trauma) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Activity COX2 COX-2 Enzyme (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX2->PGG2 Cyclooxygenase Activity Inhibitor 3-Br-5-SO2Me Analogue (Inhibitor) Inhibitor->COX2 Blocks Active Site (Arg-120 + Side Pocket) Prostaglandins Prostaglandins (PGE2) (Pain, Inflammation) PGG2->Prostaglandins

Figure 2: Biological intervention point of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid within the Arachidonic Acid cascade.

References

  • Fluorochem. (n.d.). 3-Bromo-2-hydroxy-5-methylbenzoic acid Product Page. Retrieved from

  • PubChem. (2025).[2] 2-Hydroxy-5-(methylsulfonyl)benzoic acid (CID 12422780).[3] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[1] Application Notes: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis. Retrieved from

  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Natural Products Chemistry & Research. Retrieved from

  • MDPI. (2025). Salicylic Acid Derivatives as Antifungal Agents: Synthesis and In Vitro Evaluation. Retrieved from

Sources

Safety Operating Guide

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid .

As a Senior Application Scientist, I have structured this operational directive to prioritize personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship. This compound is a multi-functionalized aromatic intermediate; its disposal pathway is dictated by the Bromine (halogen) and Sulfonyl groups, which require specific incineration protocols to manage toxic byproducts (HBr, SOx).

Part 1: Immediate Action & Safety Profile

⚠️ EMERGENCY QUICK CARD

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Phenolic compounds can absorb systemically.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][3]

  • Spill (Solid): Do not dry sweep. Use a HEPA vacuum or wet-wipe method to prevent dust generation.

  • Spill (Solution): Absorb with inert material (Vermiculite/Sand). Do not use combustible materials like sawdust.

Chemical Hazard Profile

Understanding the molecule's structure is the prerequisite for safe disposal.

Functional GroupHazard CharacteristicDisposal Implication
Carboxylic Acid (-COOH) Corrosive/Irritant (Acidic pH)Must be segregated from strong bases and cyanides/sulfides.
Phenol (-OH) Toxic/CorrosivePotential for skin absorption; requires double-gloving (Nitrile).
Bromine (-Br) Halogenated CRITICAL: Must enter "Halogenated Waste" streams. Releases HBr upon incineration.
Methylsulfonyl (-SO₂Me) Sulfur-bearingReleases SOx gases during combustion; requires incineration with scrubbers.

Part 2: Waste Segregation & Classification

In a drug development or research setting, this compound must never be flushed down the drain. It is classified as Hazardous Chemical Waste .

The Segregation Logic (Decision Matrix)

The presence of the bromine atom overrides other classifications for the organic waste stream.

WasteSegregation Start Waste Generation: 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Pure Compound Liquid Liquid / Solution State->Liquid Dissolved BinSolid Solid Hazardous Waste Bin (Label: Toxic, Irritant) Solid->BinSolid Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Halogenated Organic Waste (Contains Br) SolventCheck->HaloStream DCM, Chloroform, etc. SolventCheck->HaloStream Ethanol/DMSO/Water (Compound adds Halogen) NonHaloStream Non-Halogenated Waste Error STOP: Do Not Mix. Transfer to Halogenated. NonHaloStream->Error If compound is present Error->HaloStream

Figure 1: Waste Segregation Logic. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute necessitates disposal in the Halogenated Waste stream.

Part 3: Detailed Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)
  • Primary Containment: Place the solid waste in a screw-top jar or a heavy-duty polyethylene bag.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[3]

  • Secondary Containment: Place the primary container into the lab's dedicated "Solid Hazardous Waste" drum.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: If the solution is highly acidic (pH < 2) due to the carboxylic acid, do not neutralize it unless your facility explicitly requires it. Neutralization generates heat and can cause splashing. Most commercial incinerators accept acidic organic waste.

  • Segregation: Pour into the Halogenated Organic Solvent carboy.

    • Why? Non-halogenated waste is often used as fuel blending (burned for energy). Halogenated waste (containing Bromine) extinguishes flames and creates acid rain components (HBr), so it must be burned in specific high-temperature incinerators with acid scrubbers [1].

  • Compatibility: Ensure the carboy does not contain strong oxidizers or active metals.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Organic Waste container (since it contains trace brominated compound).

  • Defacing: Deface the label and mark as "Empty" before disposing of the glass/plastic in the general lab trash or glass recycling, depending on local EHS rules [2].

Part 4: Spill Response Workflow

In the event of a benchtop spill, follow this self-validating cleanup loop.

SpillResponse Assess Assess Spill (< 50g = Minor) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Type State? PPE->Type SolidSpill Solid Spill Type->SolidSpill LiquidSpill Liquid Spill Type->LiquidSpill ActionSolid Wet Wipe / Scoop (Avoid Dust) SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Absorbent Pads LiquidSpill->ActionLiquid Clean Clean Surface (Soap & Water) ActionSolid->Clean ActionLiquid->Clean Dispose Dispose Debris as Solid Hazardous Waste Clean->Dispose

Figure 2: Operational workflow for minor laboratory spills.

Part 5: Regulatory & Transport Information

When preparing this waste for off-site transport (by a licensed vendor), the following classifications apply based on the functional groups.

ParameterClassificationNotes
US EPA Waste Code D002 (Corrosive) or Not Regulated Depends on pH. If solid, often not RCRA regulated unless characteristic, but treated as hazardous by best practice [2].
DOT Shipping Name Corrosive solid, acidic, organic, n.o.s.If pH testing confirms corrosivity.
UN Number UN 3261Typical for acidic organic solids.
Packing Group IIIMinor danger.

Expert Insight: While the pure solid might technically fall outside specific RCRA listings (P or U lists), the presence of the sulfone and bromine groups makes it an environmental pollutant. Always declare it as "Non-Regulated Hazardous Waste" if it does not meet D002 corrosivity criteria, ensuring it is incinerated rather than landfilled [3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • US Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements.

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 3-(Methylsulfonyl)benzoic acid (Analogous Structure).

Sources

A Senior Application Scientist's Guide to Handling 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid: Personal Protective Equipment and Safe Handling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the promise of novel compounds like 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is matched only by the imperative to handle them with the utmost care. This guide provides a detailed protocol for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a comprehensive understanding of the compound's structural components and the potential hazards they present.

Hazard Analysis: Understanding the Risks

A closely related compound, 3-Bromo-5-(methylsulfonyl)benzoic acid, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation, as well as being harmful if swallowed.[1] The presence of a sulfonic acid group generally implies corrosive properties, with the potential to cause skin and eye burns and respiratory tract irritation upon inhalation.[2][3] The brominated nature of the compound also warrants careful handling and disposal, as thermal decomposition of brominated compounds can release hazardous substances like hydrogen bromide gas.[4]

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: The acidic nature of the sulfonic and carboxylic acid groups, combined with the reactivity of the aromatic ring, suggests a high potential for causing serious skin and eye irritation or burns upon contact.[1][2][4][5][6][7]

  • Respiratory Irritation: As a solid, the compound may form dust that can be inhaled, leading to irritation of the respiratory system.[1][5][7]

  • Toxicity if Swallowed: Similar brominated benzoic acid derivatives are known to be toxic if ingested.[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. The following table summarizes the required PPE for handling 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

Body Part Required PPE Specifications and Remarks
Eyes/Face Chemical safety goggles and a face shield.Goggles must be tight-fitting to protect against dust and splashes. A face shield provides an additional layer of protection and is mandatory when handling larger quantities or when there is a significant risk of splashing.[2][3][9][10]
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are recommended.[3][9][11] Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately using the proper technique to avoid skin contact.[1][4]
Body Flame-resistant lab coat or chemical-protective clothing.A lab coat should be worn at all times in the laboratory. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised.[3][11]
Respiratory Use in a well-ventilated area, such as a chemical fume hood.All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation of dust or vapors.[3][4][5][7] If a fume hood is not available, a NIOSH-approved respirator with a filter for acid gases and organic vapors is required.[9]
Feet Closed-toe shoes.Shoes should be made of a non-porous, chemical-resistant material.[3][11]

Safe Handling and Operational Plans

Adherence to a strict operational protocol is paramount for ensuring safety.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]

  • The storage container should be tightly sealed.[1][5]

Weighing and Solution Preparation
  • All weighing of the solid compound must be conducted within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • When preparing solutions, always add the acid to the solvent slowly to control any potential exothermic reactions.

  • Use appropriate labware (e.g., glass or compatible plastic) and ensure it is clean and dry before use.

Experimental Use
  • Conduct all reactions involving this compound in a chemical fume hood.

  • Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible and has been recently tested.[3]

  • Avoid heating the compound unless specifically required by a validated protocol, as this may lead to decomposition and the release of hazardous fumes.[9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5][12]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[4][5][12]

  • Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4][13] Do not allow the spilled material to enter drains or waterways.[4]

Disposal Plan

Proper disposal of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid and its containers is a critical final step in its safe handling.

  • All waste containing this compound should be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Disposal of brominated waste may require specialized procedures, such as incineration at a licensed hazardous waste facility equipped with scrubbers to handle acidic and halogenated byproducts.[14]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as regulations can vary.

Visual Workflow: PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

PPE_Workflow cluster_start Task Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment Start Identify Handling Task Weighing Weighing Solid Start->Weighing Solid Form SolutionPrep Solution Preparation Start->SolutionPrep Liquid Form Reaction Running Reaction Start->Reaction In-situ Use Storage Storage/Transport Start->Storage Moving/Storing BasePPE Standard Lab Attire: - Closed-toe shoes - Lab coat Weighing->BasePPE Gloves Nitrile/Neoprene Gloves Weighing->Gloves Goggles Chemical Splash Goggles Weighing->Goggles FumeHood Chemical Fume Hood Weighing->FumeHood SolutionPrep->BasePPE SolutionPrep->Gloves SolutionPrep->Goggles SolutionPrep->FumeHood Reaction->BasePPE Splash Risk Reaction->Gloves Splash Risk Reaction->Goggles Splash Risk FaceShield Face Shield Reaction->FaceShield Splash Risk Reaction->FumeHood Splash Risk Storage->BasePPE Storage->Gloves Storage->Goggles

Caption: PPE selection workflow for handling 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.

References

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Available at: [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Available at: [Link]

  • SULPHONIC ACID, 90%. (2018, June 17). MSDS. Available at: [Link]

  • NC Epidemiology. (2019, December 17). Occupational Safety Resources on Sulfuric Acid. Available at: [Link]

  • CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. Available at: [Link]

  • Aerosol and Air Quality Research. (2023, September 23). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Available at: [Link]

  • EPA. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Available at: [Link]

  • Sigma-Aldrich.cn. (2025, November 6). Safety Data Sheet. Available at: [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Available at: [Link]

  • Cupric nitrate hydrate. MSDS. Available at: [Link]

  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691-8699.
  • Carl ROTH. Safety Data Sheet: ≥98 %, p.a., ACS. Available at: [Link]

  • Oxford Lab Fine Chem. material safety data sheet - 3-bromo benzoic acid 98%. Available at: [Link]

  • PubChem. 3-Bromo-5-methylbenzoic acid. Available at: [Link]

  • PENTA. (2025, January 22). Copper nitrate trihydrate. Available at: [Link]

  • PubChem. 5-Bromo-2-hydroxy-3-methylbenzoic acid. Available at: [Link]

  • PubChemLite. 3-bromo-2-hydroxy-5-methylbenzoic acid (C8H7BrO3). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.